molecular formula C19H38Br2N2 B1662290 Iem 1460 CAS No. 121034-89-7

Iem 1460

カタログ番号: B1662290
CAS番号: 121034-89-7
分子量: 454.3 g/mol
InChIキー: CQTDZUSQSTUZDA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTDZUSQSTUZDA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424996
Record name Iem 1460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121034-89-7
Record name 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121034-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iem 1460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IEM-1460
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IEM-1460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IEM-1460 is a dicationic adamantane derivative that acts as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its primary mechanism of action is a voltage-dependent open-channel block, showing marked selectivity for calcium-permeable AMPA receptors that lack the GluA2 subunit. In addition to its channel-blocking activity, IEM-1460 also exhibits a competitive antagonist effect. This dual mechanism makes it a valuable pharmacological tool for differentiating AMPA receptor subtypes and for investigating their roles in synaptic transmission and plasticity. This guide provides a comprehensive overview of the mechanism of action of IEM-1460, including its quantitative pharmacological parameters, the experimental protocols used to elucidate its function, and visual representations of its interaction with AMPA receptors.

Core Mechanism of Action

IEM-1460 exerts its inhibitory effects on AMPA receptors through a dual mechanism:

  • Open-Channel Block: IEM-1460 physically occludes the ion channel pore of AMPA receptors once they are opened by an agonist like glutamate or kainate. This block is voltage-dependent, with its potency being influenced by the transmembrane potential. The blockade is more pronounced for Ca²⁺-permeable AMPA receptors, which are typically those lacking the edited GluA2 subunit.

  • Competitive Antagonism: Evidence suggests that IEM-1460 can also compete with agonists for binding to the receptor, thereby preventing its activation. This competitive action contributes to the overall inhibitory profile of the compound.[1][2]

This dual functionality allows for a nuanced modulation of glutamatergic neurotransmission, with a preferential impact on neurons expressing GluA2-lacking AMPA receptors.

Quantitative Pharmacological Data

The potency and selectivity of IEM-1460 have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data available.

Parameter Receptor Subtype Value Assay Conditions Reference
IC₅₀ GluA2-lacking AMPA Receptors2.6 µMElectrophysiology on rat brain cells[3][4]
IC₅₀ GluA2-containing AMPA Receptors1102 µMElectrophysiology on rat brain cells[3][4]
IC₅₀ Human unmutated AMPA Receptors0.1 mMPatch-clamp on HEK293 cells[1][5]
IC₅₀ Mutant (nondesensitizing) GluR channels10 µMPatch-clamp on HEK293 cells[1][5]
IC₅₀ Compound Action Potential (CAP) reduction~73 µMIn vivo recording in guinea pig cochlea[6]

Table 1: Inhibitory Potency (IC₅₀) of IEM-1460

Parameter Condition Value Experimental System Reference
Block Percentage 100 µM IEM-1460 on striatal giant cholinergic interneurons95%Patch-clamp on rat brain neurons[7]
Block Percentage 100 µM IEM-1460 on hippocampal non-pyramidal neurons81%Patch-clamp on rat brain neurons[7]
Block Percentage 100 µM IEM-1460 on hippocampal pyramidal neurons4-15%Patch-clamp on rat brain neurons[7]
Block Percentage 100 µM IEM-1460 on cerebellar Purkinje cells4-15%Patch-clamp on rat brain neurons[7]

Table 2: Subtype and Cell-Type Specificity of IEM-1460 Block

Signaling Pathways and Molecular Interactions

The interaction of IEM-1460 with the AMPA receptor is a dynamic process involving multiple states of the receptor. The following diagram illustrates the proposed kinetic scheme for the dual open-channel and competitive block mechanism.

IEM1460_Mechanism cluster_competitive Competitive Antagonism cluster_activation Agonist Activation cluster_open_channel_block Open-Channel Block R Resting Receptor RB Receptor-Blocker Complex R->RB + Blocker (IEM-1460) A2R Agonist-Bound (Closed) R->A2R + 2 Agonist RB->R - Blocker A2R->R - 2 Agonist A2O Agonist-Bound (Open) A2R->A2O Channel Opening A2O->A2R Channel Closing A2OB Open-Blocked Complex A2O->A2OB + Blocker (IEM-1460) A2OB->A2O - Blocker

Mechanism of IEM-1460 Action

Experimental Protocols

The characterization of IEM-1460's mechanism of action relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of IEM-1460 on AMPA receptor currents.

  • Cell Preparation:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent like Lipofectamine.

    • Alternatively, primary neurons are acutely dissociated from specific brain regions (e.g., hippocampus, striatum) of rodents.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV unless otherwise specified for studying voltage dependence.

    • Agonists (e.g., glutamate, kainate) are rapidly applied to the cell using a fast-perfusion system to evoke AMPA receptor-mediated currents.

    • IEM-1460 is co-applied with the agonist to measure the extent and kinetics of the block.

    • For studying the voltage dependence of the block, the holding potential is varied, and the resulting changes in current inhibition are measured.

Schild Analysis for Competitive Antagonism

To quantify the competitive component of IEM-1460's action, a Schild analysis is performed.

  • Procedure:

    • Generate a concentration-response curve for an AMPA receptor agonist (e.g., glutamate) in the absence of IEM-1460 to determine the EC₅₀.

    • Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of IEM-1460.

    • Calculate the dose ratio (DR) for each concentration of IEM-1460. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Plot log(DR - 1) against the logarithm of the molar concentration of IEM-1460.

  • Data Interpretation:

    • A linear plot with a slope of 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kₑ).

Experimental and Logical Workflows

The following diagram outlines the typical workflow for characterizing the mechanism of action of a compound like IEM-1460.

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Agonist_Application Agonist Application Patch_Clamp->Agonist_Application Blocker_Application IEM-1460 Application Agonist_Application->Blocker_Application Data_Acquisition Data Acquisition Blocker_Application->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Kinetics_Analysis Block/Unblock Kinetics Data_Acquisition->Kinetics_Analysis Schild_Analysis Schild Analysis Data_Acquisition->Schild_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Determination->Mechanism_Elucidation Kinetics_Analysis->Mechanism_Elucidation Schild_Analysis->Mechanism_Elucidation

Workflow for Characterizing IEM-1460

Conclusion

IEM-1460 is a potent and selective antagonist of Ca²⁺-permeable, GluA2-lacking AMPA receptors, acting through a dual mechanism of open-channel block and competitive antagonism. Its well-characterized pharmacological profile makes it an indispensable tool for neuroscience research, enabling the functional dissection of AMPA receptor subtypes in various physiological and pathological contexts. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a solid foundation for its use in drug discovery and development programs targeting glutamatergic signaling.

References

IEM-1460: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IEM-1460 is a dicationic adamantane derivative that has emerged as a critical pharmacological tool for the selective blockade of calcium-permeable (Ca²⁺-permeable) α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors, typically lacking the GluA2 subunit, are implicated in a variety of neurological processes and disease states. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of IEM-1460, along with detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Rationale

IEM-1460 was first described as a selective antagonist for Ca²⁺-permeable AMPA receptors by Magazanik and colleagues in 1997.[1][2] The rationale for its development stemmed from the need for pharmacological tools to differentiate between AMPA receptor subtypes based on their subunit composition and resulting ion permeability. The adamantane cage structure was chosen for its lipophilic properties, facilitating interaction with the ion channel pore of the receptor.[3] The presence of two cationic heads at a specific distance was hypothesized to be crucial for the selective blockade of the open channel of GluA2-lacking AMPA receptors.

Synthesis Pathway

A generalized synthetic approach would likely involve:

  • Functionalization of the Adamantane Core: Starting with a suitable adamantane precursor, such as 1-adamantanemethanol, the first step would be to introduce a reactive group, for example, by converting the alcohol to a halide.

  • Introduction of the Diamine Linker: The functionalized adamantane would then be reacted with a diamine linker of appropriate length, in this case, a five-carbon chain.

  • Quaternization of the Terminal Amine: The final step would involve the quaternization of the terminal amine group to introduce the trimethylammonium moiety.

The following diagram illustrates a potential synthetic pathway:

IEM1460_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Amination cluster_reaction2 Step 2: Quaternization 1-Adamantylmethanol 1-Adamantylmethanol Reaction_1 Nucleophilic Substitution 1-Adamantylmethanol->Reaction_1 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Reaction_1 Trimethylamine Trimethylamine Reaction_2 Nucleophilic Substitution Trimethylamine->Reaction_2 Intermediate_1 1-(5-Bromopentyl)aminomethyladamantane Intermediate_1->Reaction_2 Reaction_1->Intermediate_1 IEM-1460 IEM-1460 (N,N,N-trimethyl-5-((1-adamantanylmethyl) amino)pentan-1-aminium dibromide) Reaction_2->IEM-1460

A plausible synthetic pathway for IEM-1460.

Mechanism of Action

IEM-1460 acts as a voltage-dependent, open-channel blocker of Ca²⁺-permeable AMPA receptors.[4] Its mechanism is characterized by a dual mode of action, exhibiting both competitive and non-competitive antagonism.[2][5]

  • Open-Channel Block: The primary mechanism involves the physical occlusion of the ion channel pore when the receptor is in its open state, having been activated by glutamate. The adamantane moiety interacts with a lipophilic region within the channel, while the dicationic nature of the molecule is crucial for its binding and trapping within the pore.

  • Competitive Antagonism: Evidence also suggests a competitive component to its action, where IEM-1460 can interact with the unliganded, resting state of the receptor, thereby preventing glutamate from binding and activating the channel.[2]

The following diagram illustrates the proposed mechanism of action:

IEM1460_MoA cluster_receptor AMPA Receptor Channel Receptor_Closed Resting State (Closed Channel) Receptor_Open Active State (Open Channel) Receptor_Closed->Receptor_Open Glutamate Binding Receptor_Blocked Blocked State (IEM-1460 Bound) Receptor_Closed->Receptor_Blocked IEM-1460 Binding (Competitive Antagonism) Receptor_Open->Receptor_Closed Glutamate Unbinding Receptor_Open->Receptor_Blocked IEM-1460 Binding (Open Channel Block) Receptor_Blocked->Receptor_Open IEM-1460 Unbinding Glutamate Glutamate IEM1460 IEM1460 PatchClamp_Workflow Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_Solutions Prepare Internal and External Solutions Start->Prepare_Solutions Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Prepare_Solutions->Establish_Recording Pull_Pipettes Pull and Fill Patch Pipettes Pull_Pipettes->Establish_Recording Apply_Agonist Apply Agonist (Baseline) Establish_Recording->Apply_Agonist Apply_IEM1460 Apply Agonist + Varying [IEM-1460] Apply_Agonist->Apply_IEM1460 Record_Currents Record AMPA Receptor Mediated Currents Apply_IEM1460->Record_Currents Analyze_Data Data Analysis (IC50 Determination) Record_Currents->Analyze_Data End End Analyze_Data->End

References

IEM-1460: A Technical Guide to its Selectivity for GluA2-Lacking AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological properties of IEM-1460, a dicationic adamantane derivative, with a specific focus on its selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors lacking the GluA2 subunit. IEM-1460 serves as a critical pharmacological tool for investigating the physiological and pathological roles of calcium-permeable AMPA receptors.

Core Mechanism of Action

IEM-1460 exhibits a complex mechanism of action, primarily functioning as an open-channel blocker of GluA2-lacking AMPA receptors.[1][2][3] This means it enters and occludes the ion channel pore when the receptor is in its open state, a state induced by the binding of an agonist like glutamate. This activity-dependent blockade is a hallmark of its function.

Furthermore, studies have indicated an additional competitive-like blocking mechanism.[1][2] The extent of current inhibition and the time constant of current decay upon application of IEM-1460 are dependent on the agonist concentration, suggesting a more complex interaction than simple channel pore blockage.[1][2] It is proposed that IEM-1460 has two binding sites on the receptor: one at the unliganded resting state and another at the fully liganded open state of the channel.[1][2]

The presence of the edited GluA2 subunit (specifically, the Q/R site) renders the AMPA receptor impermeable to calcium ions and significantly reduces the blocking efficacy of IEM-1460.[2] Consequently, IEM-1460 is a potent antagonist of homomeric GluA1, GluA3, and GluA4 receptors, as well as heteromeric assemblies lacking the GluA2 subunit, all of which are calcium-permeable.

Quantitative Data on IEM-1460 Selectivity

The inhibitory potency of IEM-1460 is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cellular expression system, the specific AMPA receptor subunit composition, and the experimental conditions. The following tables summarize key quantitative data from published studies.

Cell Type/Expression SystemReceptor SubtypeAgonistIC50 (µM)Reference
Rat Brain Cells (Striatal Giant Cholinergic Interneurons)GluA2-lackingKainate2.6[4]
Rat Brain Cells (Putative Bergmann Glial Cells)GluA2-lackingKainate2.6[4]
Rat Brain Cells (Hippocampal Pyramidal Neurons)Predominantly GluA2-containingKainate1102[4]
Rat Brain Cells (Sensorimotor Cortex Pyramidal Neurons)Predominantly GluA2-containingKainate357[4]
HEK293 CellsHuman Unmutated AMPA ReceptorsGlutamate100[1][2]
HEK293 CellsMutant GluR ChannelsGlutamate10[1][2]
OocytesGluR1 or three subunitsKainate (0.1 mM)~2[2]
Guinea Pig Cochlear Afferent SynapsesMixed GluA2-lacking and GluA2-containingEndogenous~73[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the selectivity of IEM-1460.

Electrophysiological Recording in HEK293 Cells

This protocol is adapted from studies investigating recombinant AMPA receptors.[1][2]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Cells are transiently transfected with cDNAs encoding the desired human AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent (e.g., Lipofectamine). A marker protein like GFP is often co-transfected to identify successfully transfected cells.

2. Patch-Clamp Recording:

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES-NaOH (pH 7.3).

    • Intracellular (Pipette) Solution (in mM): 130 CsF, 4 NaCl, 1 MgCl2, 0.5 CaCl2, 11 EGTA, 10 HEPES-KOH (pH 7.3).

  • Procedure:

    • Transfected cells are identified by GFP fluorescence.

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Agonist (e.g., glutamate) and IEM-1460 are applied rapidly using a piezo-driven perfusion system.

    • Current responses are recorded, filtered at 1-2 kHz, and digitized for analysis.

3. Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured in the absence and presence of varying concentrations of IEM-1460.

  • Dose-response curves are constructed by plotting the percentage of current inhibition against the IEM-1460 concentration.

  • The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Electrophysiological Recording in Hippocampal Slices

This protocol is based on studies examining native AMPA receptors in a more physiological context.[6][7]

1. Slice Preparation:

  • Animals (e.g., P28-P32 mice or rats) are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold cutting solution (e.g., containing in mM: 220 sucrose, 3 KCl, 1.25 NaH2PO4, 0.5 CaCl2, 1 MgCl2, 26.19 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2).

  • Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

  • Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

2. aCSF Composition (in mM):

  • 120 NaCl, 3.0 KCl, 1.2 MgSO4, 1.0 NaH2PO4, 26 NaHCO3, 2.0 CaCl2, and 11 D-glucose, saturated with 95% O2/5% CO2.

3. Synaptic Recording:

  • Slices are transferred to a submersion recording chamber perfused with aCSF.

  • Whole-cell recordings are obtained from pyramidal neurons in the CA1 region.

  • Excitatory postsynaptic currents (EPSCs) are evoked by stimulating Schaffer collaterals with a bipolar electrode.

  • To isolate AMPA receptor-mediated currents, NMDA receptor antagonists (e.g., D-AP5) and GABAA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

4. IEM-1460 Application and Analysis:

  • A stable baseline of evoked EPSCs is recorded.

  • IEM-1460 (e.g., 100 µM) is bath-applied to the slice.

  • The percentage decrease in the EPSC amplitude following IEM-1460 application is quantified to determine the contribution of GluA2-lacking AMPA receptors to the synaptic current.[6]

  • To assess the voltage-dependence of the block and the presence of calcium-permeable AMPA receptors, current-voltage (I-V) relationships are constructed by measuring the EPSC amplitude at various holding potentials (e.g., -80 mV to +40 mV). A rectifying I-V curve is indicative of GluA2-lacking receptors.

Visualizations

Signaling Pathways and Experimental Workflows

IEM1460_Mechanism cluster_receptor AMPA Receptor GluA2_present GluA2-Containing (Ca2+ Impermeable) GluA2_absent GluA2-Lacking (Ca2+ Permeable) Glutamate Glutamate (Agonist) Glutamate->GluA2_present Channel Opening Glutamate->GluA2_absent Channel Opening IEM1460 IEM-1460 IEM1460->GluA2_present Weak Block IEM1460->GluA2_absent Potent Block (Open Channel)

Caption: Mechanism of IEM-1460 action on AMPA receptors.

Electrophysiology_Workflow start Start: Prepare Hippocampal Slice patch Obtain Whole-Cell Patch-Clamp Recording from CA1 Neuron start->patch baseline Record Baseline AMPA Receptor-Mediated EPSCs patch->baseline apply_iem Bath Apply IEM-1460 (100 µM) baseline->apply_iem record_block Record EPSCs in Presence of IEM-1460 apply_iem->record_block washout Washout IEM-1460 (Optional) record_block->washout analyze Analyze Data: - % Inhibition of EPSC - I-V Relationship record_block->analyze Direct Analysis washout->analyze end Conclusion: Quantify Contribution of GluA2-Lacking Receptors analyze->end

Caption: Experimental workflow for assessing IEM-1460 selectivity.

Caption: Logical relationship of GluA2 and IEM-1460 sensitivity.

References

Unraveling the Gating Mechanism: A Technical Guide to the Voltage-Dependency of IEM-1460 Blockade of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms underlying the voltage-dependent blockade of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the adamantane derivative, IEM-1460. A selective open-channel blocker, IEM-1460's unique interaction with AMPA receptors, particularly its pronounced selectivity for calcium-permeable, GluA2-lacking receptors, has established it as an invaluable tool in neuroscience research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its study, and quantitative data on its blocking efficacy, presented for clarity and comparative analysis.

Core Mechanism of Action: A Dual-Modal Inhibition

IEM-1460 exhibits a complex, voltage-dependent mechanism of action at AMPA receptors, primarily functioning as an open-channel blocker. This means it enters and occludes the ion channel pore only when the receptor is in its open, activated state. However, evidence also suggests a competitive component to its inhibitory action.[1] The degree and nature of the block are critically dependent on several factors, including membrane potential, the subunit composition of the AMPA receptor, and the concentration of the agonist.

The presence of the GluA2 subunit, which renders AMPA receptors impermeable to calcium ions, dramatically reduces the affinity of IEM-1460 for the receptor.[2][3] This selectivity is a cornerstone of its utility, allowing for the functional isolation and characterization of GluA2-lacking AMPA receptors, which are implicated in various physiological and pathological processes.

Quantitative Analysis of IEM-1460 Blockade

The following tables summarize the key quantitative parameters of IEM-1460's interaction with AMPA receptors, compiled from various studies.

Parameter Receptor Subtype Value Reference
IC₅₀GluA2-lacking AMPA Receptors2.6 µM[3]
IC₅₀GluA2-containing AMPA Receptors1102 µM (1.1 mM)[3]
IC₅₀Recombinant human GluR channels10 µM - 0.1 mM[2]
IC₅₀R-edited GluR2 channels>>1 mM[2]

Table 1: Inhibitory Potency (IC₅₀) of IEM-1460

Parameter Condition Value Reference
KD Ratio (IEM-1754:IEM-1460:IEM-1925)GluR2-lacking AMPARs at -80 mV4.0 : 1.0 : 0.4[4]
k- Ratio (IEM-1754:IEM-1460:IEM-1925)GluR2-lacking AMPARs at -80 mV3.0 : 1.0 : 0.4[4]

Table 2: Comparative Kinetics of Dicationic Blockers

Voltage-Dependency of the Block

The inhibitory effect of IEM-1460 is intricately linked to the membrane potential. For GluA2-containing AMPA receptors, the block increases with hyperpolarization.[4] In stark contrast, for GluA2-lacking AMPA receptors, the block is most pronounced at approximately -80 mV and diminishes with further hyperpolarization.[4] This complex voltage-dependency suggests that the blocker can traverse the ion channel at negative membrane potentials, a phenomenon more apparent in GluA2-lacking receptors.[5]

Experimental Protocols for Studying IEM-1460 Blockade

The characterization of IEM-1460's effects on AMPA receptors relies heavily on electrophysiological techniques, particularly the patch-clamp method in combination with rapid agonist application systems.

Cell Preparation and Receptor Expression
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of specific AMPA receptor subunits.[1]

  • Primary Neurons: Acutely isolated or cultured neurons from various brain regions, such as the hippocampus, striatum, and cerebellum, allow for the study of native AMPA receptors.[4][6]

  • Transfection: cDNA encoding the desired AMPA receptor subunits (e.g., GluR1, GluR2) is transfected into the host cells.[2]

Electrophysiological Recordings
  • Technique: The whole-cell patch-clamp technique is the standard method for recording ion channel currents.[4][5]

  • Solutions:

    • Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to a pH of 7.2-7.3 with CsOH.

    • External (Bath) Solution: Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to a pH of 7.2-7.3 with NaOH.

  • Agonist and Antagonist Application:

    • A rapid solution exchange system (e.g., concentration-jump) is crucial for applying agonists like glutamate or kainate and the blocker IEM-1460 with high temporal precision.[1][5]

    • Currents are elicited by brief pulses of the agonist. IEM-1460 can be co-applied with the agonist or pre-applied to study different aspects of the block.[2]

  • Voltage Protocol: The membrane potential is held at various levels (e.g., from -160 mV to +60 mV) to investigate the voltage-dependency of the block.[4]

Data Analysis
  • The peak current amplitude, time constant of current decay, and steady-state current are measured to quantify the extent and kinetics of the block.[1][2]

  • Dose-response curves are generated to determine the IC₅₀ values.[2]

  • The rate constants for the onset (blocking) and offset (unblocking) of the inhibition are calculated from the time course of the current decay and recovery.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of IEM-1460's action and a typical experimental workflow.

IEM1460_Mechanism cluster_receptor AMPA Receptor cluster_ligands Ligands Resting_Closed Resting/Closed State Open_Conducting Open/Conducting State Resting_Closed->Open_Conducting Activates Open_Conducting->Resting_Closed Deactivates Blocked_State Blocked State Open_Conducting->Blocked_State Block Blocked_State->Open_Conducting Unblock (Voltage-Dependent) Agonist Agonist (Glutamate) Agonist->Resting_Closed Binds IEM1460 IEM-1460 IEM1460->Open_Conducting Enters & Binds (Voltage-Dependent)

Caption: Proposed mechanism of IEM-1460 open-channel block.

Experimental_Workflow Cell_Culture Cell Culture & Transfection (e.g., HEK293 with AMPA subunits) Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp Agonist_Application Rapid Application of Agonist (e.g., Glutamate/Kainate) Patch_Clamp->Agonist_Application IEM1460_Application Co-application of IEM-1460 at Various Concentrations Agonist_Application->IEM1460_Application Voltage_Protocol Application of Voltage-Step Protocol IEM1460_Application->Voltage_Protocol Data_Acquisition Recording of Ionic Currents Voltage_Protocol->Data_Acquisition Data_Analysis Analysis of Current Inhibition, Kinetics, and Voltage-Dependency Data_Acquisition->Data_Analysis

Caption: Workflow for electrophysiological studies of IEM-1460.

Conclusion

IEM-1460 remains a pivotal pharmacological tool for dissecting the functional roles of different AMPA receptor subtypes. Its well-characterized voltage-dependent block and selectivity for GluA2-lacking receptors provide a powerful means to investigate synaptic transmission and plasticity. A thorough understanding of its complex mechanism of action, as outlined in this guide, is essential for the accurate interpretation of experimental findings and for its potential application in the development of novel therapeutic agents targeting glutamatergic signaling.

References

The Role of IEM-1460 in Elucidating Synaptic Plasticity Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various neuropathological states. A key player in the excitatory synaptic transmission that drives plasticity is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The subunit composition of these receptors, particularly the presence or absence of the GluA2 subunit, dictates their physiological properties. AMPA receptors lacking the GluA2 subunit are permeable to calcium ions (Ca²⁺) and are termed Calcium-Permeable AMPA Receptors (CP-AMPARs). IEM-1460, a selective, voltage-dependent open-channel blocker of CP-AMPARs, has emerged as an invaluable pharmacological tool for dissecting the specific roles of these receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This guide provides a comprehensive overview of the application of IEM-1460 in synaptic plasticity research, detailing its mechanism of action, experimental protocols, and key findings, presented in a format tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of IEM-1460

IEM-1460, chemically known as N,N,H,-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminiumbromide hydrobromide, exhibits a selective inhibitory action on AMPA receptors that do not contain the GluA2 subunit.[1] This selectivity is crucial for its utility in research. The presence of an edited GluA2 subunit renders the AMPA receptor channel impermeable to Ca²⁺.[2] Consequently, IEM-1460 preferentially blocks Ca²⁺-permeable, GluA2-lacking AMPA receptors.[2][3] Its mechanism of action is characterized as an open-channel block, meaning it binds within the ion channel pore of the receptor when it is in the open state, thereby preventing ion flux.[2][4] Studies have also suggested an additional competitive-like blocking mechanism.[2][4] This dual action allows for the specific interrogation of the functional contributions of CP-AMPARs in synaptic transmission and plasticity.

Quantitative Data on IEM-1460 Efficacy and Application

The following tables summarize key quantitative data regarding the use and effects of IEM-1460 in synaptic plasticity studies.

Table 1: IEM-1460 Selectivity and Potency

ParameterValueReceptor TypeReference
IC₅₀2.6 µMGluA2-lacking AMPARs[1][5][6]
IC₅₀1102 µMGluA2-containing AMPARs[1][5][6]
IC₅₀ (CAP Reduction)~73 µMCochlear Afferent Synapses[7]

Table 2: Effects of IEM-1460 on Synaptic Transmission

Experimental ModelIEM-1460 ConcentrationObserved EffectReference
Immature (P4-P5) Calyx of HeldNot Specified78.1 ± 5.1% block of EPSC amplitude[8]
Mature (P30-P34) Calyx of HeldNot Specified33.3 ± 5.0% block of EPSC amplitude[8]
Cultured Hippocampal Neurons (GluA1-transfected)30 µM41.9 ± 8.1% reduction in mEPSC amplitude[9]
Rat Entorhinal Cortex SlicesNot SpecifiedElimination of extra conductance, increasing discharge rate[10]
Mouse StriatumNot SpecifiedSelective block of fast-spiking interneurons[1]

Table 3: IEM-1460 in In Vivo and Behavioral Studies

Study TypeAnimal ModelIEM-1460 DoseKey FindingReference
Anticonvulsant EffectsImmature Rats (18- and 25-day-old)10 and 20 mg/kg (i.p.)Suppression of PTZ-induced tonic-clonic seizures[11]
Psychotomimetic-induced HyperactivityMouseNot Specified (subcutaneous)Dose-dependent inhibition of phencyclidine-induced hyperactivity[12]
Nerve Injury-induced PainRatNot SpecifiedAttenuation of pain hypersensitivity[13]
NMDAR-independent SeizuresMouse (GluA2 RNA editing deficient)Not SpecifiedBlockade of seizures[13]

Experimental Protocols

Detailed methodologies are critical for the successful application of IEM-1460 in research. Below are representative protocols for key experiments.

Electrophysiological Recording in Brain Slices

This protocol is fundamental for studying the effects of IEM-1460 on synaptic plasticity (LTP and LTD) at the cellular level.

1. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) of a specific composition (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose).
  • Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
  • Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome.
  • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate.
  • Perform whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal cells in the CA1 region of the hippocampus).
  • Use a patch pipette filled with an internal solution (composition can vary depending on the experimental goals).
  • Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers with a bipolar electrode.

3. IEM-1460 Application and Plasticity Induction:

  • After establishing a stable baseline, bath-apply IEM-1460 at the desired concentration (e.g., 30-100 µM).[9][14]
  • To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[15]
  • To induce LTD, apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
  • Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of plasticity.

4. Data Analysis:

  • Measure the amplitude and slope of the evoked EPSCs.
  • Normalize the responses to the pre-induction baseline.
  • Compare the degree of LTP or LTD in the presence and absence of IEM-1460 to determine the contribution of CP-AMPARs.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of IEM-1460 in synaptic plasticity research.

Signaling Pathway in CP-AMPAR-Dependent LTP

LTP_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate_Release Glutamate Release NMDAR NMDAR Glutamate_Release->NMDAR Activates CP_AMPAR CP-AMPAR Glutamate_Release->CP_AMPAR Activates CaMKI CaMKI NMDAR->CaMKI Ca2+ influx activates Rac_PAK_LIMK Rac/PAK/LIMK Pathway CP_AMPAR->Rac_PAK_LIMK Ca2+ influx activates CaMKI->CP_AMPAR Recruits to synapse Actin_Polymerization Actin Polymerization Rac_PAK_LIMK->Actin_Polymerization Spine_Enlargement Spine Enlargement Actin_Polymerization->Spine_Enlargement LTP_Expression LTP Expression Spine_Enlargement->LTP_Expression IEM1460 IEM-1460 IEM1460->CP_AMPAR Blocks

Caption: Signaling cascade in LTP involving CP-AMPARs and the inhibitory action of IEM-1460.

Experimental Workflow for Investigating Synaptic Plasticity with IEM-1460

experimental_workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Slice_Prep->Patch_Clamp Baseline Baseline Recording (20 min) Patch_Clamp->Baseline Drug_App Bath Application of IEM-1460 Baseline->Drug_App Plasticity_Induction LTP/LTD Induction Protocol Drug_App->Plasticity_Induction Post_Induction Post-Induction Recording (60+ min) Plasticity_Induction->Post_Induction Measure_EPSC Measure EPSC Amplitude/Slope Post_Induction->Measure_EPSC Normalize Normalize to Baseline Measure_EPSC->Normalize Compare Compare with Control (no IEM-1460) Normalize->Compare

Caption: A generalized workflow for electrophysiological experiments using IEM-1460.

Logical Relationship of IEM-1460's Effect on Synaptic Plasticity

logical_relationship CP_AMPAR_Present CP-AMPARs Present at Synapse CP_AMPAR_Activation CP-AMPAR Activation & Ca2+ Influx CP_AMPAR_Present->CP_AMPAR_Activation Block_CP_AMPAR CP-AMPARs Blocked CP_AMPAR_Present->Block_CP_AMPAR Plasticity_Induction Plasticity Induction Stimulus Plasticity_Induction->CP_AMPAR_Activation No_Plasticity Synaptic Plasticity Inhibited Plasticity_Induction->No_Plasticity Synaptic_Plasticity Expression of Synaptic Plasticity (e.g., LTP, Spine Enlargement) CP_AMPAR_Activation->Synaptic_Plasticity IEM1460_Applied IEM-1460 Applied IEM1460_Applied->Block_CP_AMPAR Block_CP_AMPAR->No_Plasticity leads to

Caption: The logical framework illustrating how IEM-1460 inhibits synaptic plasticity.

Conclusion

IEM-1460 stands as a powerful and selective antagonist for investigating the nuanced roles of Ca²⁺-permeable AMPA receptors in the complex landscape of synaptic plasticity. Its utility spans from fundamental mechanistic studies at the single-synapse level to in vivo explorations of behavior and disease models. By providing a means to isolate the contribution of CP-AMPARs, IEM-1460 has been instrumental in advancing our understanding of how these channels participate in both the induction and expression of long-term changes in synaptic strength. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively employ IEM-1460 in their endeavors to unravel the molecular underpinnings of synaptic plasticity and to explore novel therapeutic avenues for neurological and psychiatric disorders where these processes are dysregulated.

References

IEM-1460: A Technical Guide for Investigating Calcium-Permeable AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IEM-1460, a crucial pharmacological tool for the investigation of calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (CP-AMPARs). This document details the mechanism of action of IEM-1460, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Core Concepts: IEM-1460 and Calcium-Permeable AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. The subunit composition of these tetrameric receptors determines their physiological properties. Most AMPA receptors contain the GluA2 subunit, which renders them impermeable to calcium ions. However, a subset of AMPA receptors lacks the GluA2 subunit, making them permeable to calcium (CP-AMPARs). These receptors play significant roles in synaptic plasticity, neuronal development, and various pathological conditions, including epilepsy and neurodegenerative diseases.[1][2]

IEM-1460 is a dicationic adamantane derivative that acts as a voltage-dependent open-channel blocker of AMPA receptors. Its utility as a research tool stems from its selectivity for GluA2-lacking (Ca²⁺-permeable) receptors over those containing the GluA2 subunit.[3] This selectivity allows for the pharmacological isolation and characterization of CP-AMPARs in various experimental preparations.

Quantitative Data: The Potency and Selectivity of IEM-1460

The inhibitory concentration (IC50) of IEM-1460 varies depending on the subunit composition of the AMPA receptor, the cell type, and the experimental conditions. The following tables summarize key quantitative data from the literature.

Receptor/Cell TypeAgonistIC50 (µM)SpeciesReference
GluR2-lacking AMPA ReceptorsKainate2.6Rat
GluA2-containing AMPA ReceptorsKainate1102Rat[3]
GluR1 (homomeric)Kainate~2Xenopus oocytes[4]
GluA2Q (homomeric)Glutamate1.15 ± 0.05Not specified[5]
GluA2Q-STZGlutamate3.54 ± 0.46Not specified[5]
GluR2 L504Y (mutant)Glutamate15Human[4]
Striatal giant cholinergic interneuronsKainate2.6Rat[3]
Putative Bergmann glial cellsKainate2.6Rat[3]
Hippocampal pyramidal neuronsKainate1102Rat[3]
Sensorimotor cortex pyramidal neuronsKainate357Rat[3]
Brain Region and Neuron TypeIEM-1460 Concentration (µM)Percent Inhibition of Kainate-induced CurrentReference
Striatal giant cholinergic interneurons10095%[6]
Hippocampal non-pyramidal neurons10081%[6]
Striatal GABAergic principal cells1004-15%[6]
Hippocampal pyramidal neurons1004-15%[6]
Cerebellar Purkinje cells1004-15%[6]

Experimental Protocols

Electrophysiology: Patch-Clamp Recording

This protocol describes the use of patch-clamp electrophysiology in combination with fast agonist application to study the effects of IEM-1460 on AMPA receptors expressed in a cellular system.

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells or primary neurons on glass coverslips.

  • Transfect HEK293 cells with cDNA encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2Q).

  • For primary neurons, isolate and culture cells from the brain region of interest (e.g., hippocampus, striatum).[6]

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

  • Establish a whole-cell or outside-out patch-clamp configuration.

  • Voltage-clamp the cell membrane at a holding potential of -60 mV.[4]

3. Drug Application:

  • Use a piezo-driven, double-barreled ultrafast perfusion system for rapid application of agonists and blockers.[4]

  • Prepare solutions of glutamate or kainate at the desired concentration in the external solution.

  • Prepare solutions of IEM-1460 at various concentrations in the external solution, both with and without the agonist.

  • To measure the blocking effect, pre-incubate the patch with IEM-1460 for at least 30 seconds before co-applying the agonist and IEM-1460.[4]

4. Data Acquisition and Analysis:

  • Record membrane currents using an appropriate amplifier and digitizer.

  • Filter the data at 5 kHz and sample at 10-20 kHz.[4]

  • Analyze the peak and steady-state current amplitudes to determine the extent of block by IEM-1460.

  • Construct dose-response curves by plotting the percentage of current inhibition against the concentration of IEM-1460 and fit the data with the Hill equation to determine the IC50.

Calcium Imaging

This protocol outlines a method for using calcium imaging to assess the functional presence of CP-AMPARs and their blockade by IEM-1460.

1. Cell Preparation and Dye Loading:

  • Culture primary neurons or a suitable cell line on glass-bottom dishes.

  • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM) in a physiological saline solution (e.g., HBSS).

  • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Wash the cells three times with the physiological saline solution to remove excess dye.

2. Imaging Setup:

  • Place the dish with the loaded cells on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with the physiological saline solution.

3. Experimental Procedure:

  • Acquire baseline fluorescence images.

  • Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or kainate) to induce calcium influx through CP-AMPARs.

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • After a washout period, pre-incubate the cells with IEM-1460 for a sufficient duration.

  • Re-apply the agonist in the presence of IEM-1460 and record the calcium response.

4. Data Analysis:

  • Calculate the change in intracellular calcium concentration or the fluorescence ratio over time.

  • Compare the amplitude of the calcium transients in the absence and presence of IEM-1460 to quantify the degree of inhibition.

Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to study the interaction of IEM-1460 with AMPA receptors.

1. Membrane Preparation:

  • Homogenize brain tissue or cells expressing the target AMPA receptors in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet several times by resuspension and centrifugation.

  • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Reaction:

  • In a multiwell filter plate, combine the membrane preparation, a radiolabeled ligand that binds to AMPA receptors (e.g., [³H]-AMPA), and varying concentrations of unlabeled IEM-1460.[7]

  • Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.[7]

  • Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • Dry the filter plates and add a scintillation cocktail to each well.[7]

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Plot the amount of bound radioligand as a function of the concentration of IEM-1460.

  • Fit the data to a competition binding equation to determine the IC50 or Ki value for IEM-1460.

Visualizations: Signaling Pathways and Experimental Workflows

IEM1460_Mechanism cluster_receptor AMPA Receptor States cluster_ligands Ligands R Resting (Closed) A Agonist (Glutamate) R->A Unbinding AR Agonist Bound (Closed) AO Agonist Bound (Open/Conducting) AR->AO Channel Opening D Desensitized AR->D Desensitization AO->AR Channel Closing AOB Agonist & Blocker Bound (Blocked) AO->AOB B Blocker (IEM-1460) D->AR Resensitization AOB->AO Unblocking A->R Binding B->AO Open Channel Block

Caption: Kinetic scheme of IEM-1460 interaction with AMPA receptors.[4]

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection patch Establish Whole-Cell/Outside-Out Patch cell_prep->patch pipette_pull Pipette Pulling & Filling pipette_pull->patch solutions Prepare External/Internal Solutions solutions->patch record_base Record Baseline Currents with Agonist patch->record_base apply_iem Apply IEM-1460 + Agonist record_base->apply_iem washout Washout & Record Recovery apply_iem->washout measure Measure Current Amplitudes washout->measure calc_inhibit Calculate % Inhibition measure->calc_inhibit plot Construct Dose-Response Curve calc_inhibit->plot fit Fit Data to Determine IC50 plot->fit

Caption: Workflow for an electrophysiology experiment using IEM-1460.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cells on Glass-Bottom Dish dye_loading Load Cells with Calcium Indicator Dye cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Acquire Baseline Fluorescence wash->baseline agonist_stim Stimulate with Agonist baseline->agonist_stim record_ca Record Calcium Transient agonist_stim->record_ca preincubate_iem Pre-incubate with IEM-1460 record_ca->preincubate_iem agonist_iem_stim Stimulate with Agonist + IEM-1460 preincubate_iem->agonist_iem_stim calc_ratio Calculate Fluorescence Ratio/Intensity agonist_iem_stim->calc_ratio compare_amp Compare Amplitude of Ca2+ Transients calc_ratio->compare_amp quantify_block Quantify % Blockade compare_amp->quantify_block

Caption: Workflow for a calcium imaging experiment using IEM-1460.

CP_AMPAR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol glutamate Glutamate cp_ampar CP-AMPAR (GluA2-lacking) glutamate->cp_ampar Binds & Activates ca_influx Ca2+ Influx cp_ampar->ca_influx Mediates iem1460 IEM-1460 iem1460->cp_ampar Blocks Channel Pore cam Calmodulin ca_influx->cam Activates camk CaMKII cam->camk Activates pkc PKC cam->pkc Activates downstream Downstream Signaling (e.g., LTP, Gene Expression) camk->downstream pkc->downstream

Caption: Simplified signaling pathway of calcium-permeable AMPA receptors.

References

An In-depth Technical Guide on the In Vivo Effects of IEM-1460 on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of IEM-1460, a selective antagonist of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, on neuronal activity. IEM-1460 serves as a critical pharmacological tool for investigating the physiological and pathological roles of GluA2-lacking AMPA receptors. This document synthesizes key findings on its mechanism of action, effects on synaptic plasticity, and behavioral outcomes, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Mechanism of Action

IEM-1460 is a dicationic adamantane derivative that acts as a voltage-dependent open-channel blocker of AMPA receptors.[1] Its selectivity for AMPA receptors lacking the GluA2 subunit, which are permeable to calcium ions (CP-AMPARs), makes it an invaluable tool for dissecting the roles of these specific receptor subtypes in neuronal circuits.[2][3][4] The compound also exhibits blocking activity at NMDA receptors, although its primary utility in research is as a selective antagonist of CP-AMPARs.[1][5]

The mechanism of IEM-1460 involves at least two distinct actions at AMPA receptors: an open channel block and a competitive-like block.[2][6] Studies on recombinant human AMPA receptors have shown that IEM-1460 can bind to both the unliganded resting state and the fully liganded open state of the channel.[2][6] The affinity of IEM-1460 is significantly higher for GluA2-lacking receptors compared to those containing the GluA2 subunit.[1][4]

Below is a diagram illustrating the proposed dual mechanism of action of IEM-1460 at AMPA receptors.

cluster_receptor AMPA Receptor Channel Resting Resting State (Unliganded) Open Open State (Glutamate-bound) Resting->Open Activates Blocked_Resting Blocked Resting State Resting->Blocked_Resting Block Open->Resting Deactivates Blocked_Open Blocked Open State (Open Channel Block) Open->Blocked_Open Block Blocked_Resting->Resting Unblock Blocked_Open->Open Unblock Glutamate Glutamate Glutamate->Resting Binds IEM1460 IEM-1460 IEM1460->Resting Competitive-like binding IEM1460->Open Binds to open channel

Proposed dual mechanism of IEM-1460 action.

Quantitative Data on IEM-1460 Effects

The following tables summarize the quantitative data on the effects of IEM-1460 from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Channel Block
Receptor/Cell TypePreparationAgonistIEM-1460 ConcentrationEffectReference
GluA2-lacking AMPA ReceptorsRecombinantGlutamateIC50: 2.6 µMInhibition[1]
GluA2-containing AMPA ReceptorsRecombinantGlutamateIC50: 1102 µMInhibition[1]
Human unmutated AMPA channelsHEK293 cellsGlutamateIC50: 0.1 mMCompetitive block[2][6]
Rat nondesensitizing mutant GluR2HEK293 cellsGlutamateIC50: 10 µMCompetitive block[2][6]
Striatal giant cholinergic interneuronsIsolated rat neuronsKainate100 µM95% inhibition of current[3]
Hippocampal non-pyramidal neuronsIsolated rat neuronsKainate100 µM81% inhibition of current[3]
Striatal GABAergic principal cellsIsolated rat neuronsKainate100 µM4-15% inhibition of current[3]
Hippocampal pyramidal neuronsIsolated rat neuronsKainate100 µM4-15% inhibition of current[3]
Cerebellar Purkinje cellsIsolated rat neuronsKainate100 µM4-15% inhibition of current[3]
Table 2: In Vivo Electrophysiological and Behavioral Effects
Animal ModelBrain Region/Neuron TypeAdministrationDoseEffectReference
MiceStriatum (Fast Spiking Interneurons)Local infusion1 mMReduced firing rate from 19.9 Hz to 8.0 Hz[7]
MiceStriatum (Medium Spiny Neurons)Local infusion1 mMNo significant change in firing rate[7]
Immature Rats (P4-P5)Calyx of HeldBath applicationNot specifiedBlocked 78.1 ± 5.1% of EPSC amplitude[8]
Adult-like Rats (P30-P34)Calyx of HeldBath applicationNot specifiedBlocked 33.3 ± 5.0% of EPSC amplitude[8]
Mice-i.p.Up to 30 mg/kgNo anticonvulsant action in maximal electroshock test[5][9]
Immature Rats (12, 18, 25 days old)-i.p.20 mg/kgDelayed onset of PTZ-induced minimal clonic seizures[10]
Immature Rats (18, 25 days old)-i.p.10 and 20 mg/kgSuppressed PTZ-induced generalized tonic-clonic seizures[10]
Mice-SubcutaneousNot specifiedDose-dependent inhibition of phencyclidine-induced hyperactivity[11]
Mice with neuropathic pain-IntrathecalNot specifiedIncreased withdrawal thresholds in FK506-treated mice[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving IEM-1460.

In Vivo Electrophysiology and Drug Infusion in Awake Mice

This protocol describes the methodology for recording neuronal activity in the dorsolateral striatum of awake, unrestrained mice during local infusion of IEM-1460.

cluster_workflow In Vivo Electrophysiology Workflow A Surgical Implantation - 8x8 chronic recording array in dorsolateral striatum - Infusion cannula angled towards the array B Animal Recovery - Post-operative care and recovery period A->B C Baseline Recording - Record spontaneous neuronal activity in awake, unrestrained mice B->C D Drug Infusion - Local infusion of ACSF (control) - Local infusion of IEM-1460 (1 mM) C->D E Post-Infusion Recording - Record neuronal activity during and after infusion D->E F Data Analysis - Spike sorting to classify neurons (FSIs, MSNs) - Compare firing rates before, during, and after infusion E->F

Workflow for in vivo electrophysiology with IEM-1460.

Detailed Steps:

  • Animal Model: Adult male mice are used.

  • Surgical Procedure: Under anesthesia, a craniotomy is performed over the dorsolateral striatum. An 8x8 chronic recording array is implanted, along with an infusion cannula angled towards the array.

  • Drug Preparation: IEM-1460 is dissolved in artificial cerebrospinal fluid (ACSF) to a final concentration of 1 mM.

  • Recording and Infusion: Following a recovery period, neuronal activity is recorded from the awake, behaving mouse. Baseline activity is established before the infusion of either ACSF (as a control) or the IEM-1460 solution.

  • Data Analysis: Spikes are sorted to distinguish between different neuronal populations, such as fast-spiking interneurons (FSIs) and medium spiny neurons (MSNs). Firing rates are then compared across the different experimental conditions.[7]

Maximal Electroshock (MES) Seizure Model in Mice

This protocol is used to assess the anticonvulsant properties of IEM-1460.

Detailed Steps:

  • Animal Model: Male Swiss mice are used.

  • Drug Administration: IEM-1460 is dissolved in sterile saline and administered intraperitoneally (i.p.) at various doses (up to 30 mg/kg). Control animals receive a saline injection.

  • Induction of Seizures: At the time of expected peak drug effect, seizures are induced using an alternating current (50 Hz) delivered via ear-clip electrodes for a short duration (e.g., 0.2 s).

  • Observation: The primary endpoint is the occurrence of a tonic-clonic seizure. The anticonvulsant effect is determined by the drug's ability to prevent the seizure.

  • Data Analysis: The dose at which the drug protects 50% of the animals from seizures (ED50) can be calculated. Studies have shown that IEM-1460, at doses up to 30 mg/kg, was ineffective in this model.[5][9]

Signaling Pathways and Logical Relationships

IEM-1460's effects on synaptic plasticity, particularly long-term potentiation (LTP), are a key area of investigation. The diagram below illustrates the involvement of CP-AMPARs in a specific form of LTP.

cluster_pathway Role of CP-AMPARs in Long-Term Potentiation Stim Theta Burst Stimulation (TBS) Ca_Influx Ca2+ Influx via CP-AMPARs Stim->Ca_Influx PKA PKA Activation Ca_Influx->PKA Protein_Synth Protein Synthesis PKA->Protein_Synth LTP Long-Term Potentiation (LTP2 Component) Protein_Synth->LTP IEM1460 IEM-1460 IEM1460->Ca_Influx Blocks

CP-AMPAR involvement in a form of LTP.

Studies have shown that a protein kinase A (PKA)- and protein synthesis-dependent component of LTP (often referred to as LTP2) is sensitive to blockade by IEM-1460.[13] This suggests that Ca2+ influx through CP-AMPARs is a critical trigger for this form of synaptic plasticity.[13] Interestingly, IEM-1460 is effective when applied shortly after the induction stimulus but not if applied later, indicating a transient requirement for CP-AMPAR activity.[13]

References

Iem 1460 and its Interaction with NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iem 1460, a dicationic adamantane derivative, is a well-documented selective blocker of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that lack the GluA2 subunit. While its effects on AMPA receptors are extensively characterized, this compound is also known to interact with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the current understanding of the interaction between this compound and NMDA receptors, consolidating available data on its mechanism of action, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology investigating glutamatergic neurotransmission and developing novel therapeutics.

Introduction to this compound

This compound is a synthetic compound belonging to the class of adamantane derivatives, which are known for their diverse pharmacological activities, including modulation of ion channels. Its primary application in neuroscience research is as a selective antagonist for Ca2+-permeable AMPA receptors, making it a valuable tool for dissecting the roles of these specific receptors in synaptic plasticity and excitotoxicity.[1][2][3][4] However, its activity is not strictly limited to AMPA receptors, as several studies have reported its ability to block NMDA receptor-mediated currents.[1][5] Understanding this dual activity is crucial for the accurate interpretation of experimental results and for exploring the broader therapeutic potential of this compound and related compounds.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its use in experimental settings.

PropertyValueReference
IUPAC Name N,N,N-trimethyl-5-[(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide[1]
Molecular Formula C₁₉H₃₈Br₂N₂[1]
Molecular Weight 454.33 g/mol [2]
CAS Number 121034-89-7[2]
Solubility Soluble in water and DMSO[2]

Interaction with NMDA Receptors

The interaction of this compound with NMDA receptors is characterized by a voltage-dependent open-channel block. This mechanism is typical for many adamantane derivatives, including the clinically used NMDA receptor antagonist, memantine.[3]

Mechanism of Action

This compound acts as a non-competitive antagonist at the NMDA receptor. As an open-channel blocker, it enters and occludes the ion channel pore when the receptor is in its active, open state. This requires prior binding of the co-agonists, glutamate and glycine (or D-serine), and depolarization of the neuronal membrane to relieve the voltage-dependent magnesium (Mg²⁺) block. The positively charged this compound molecule is drawn into the channel pore, where it physically obstructs the flow of ions, primarily Na⁺ and Ca²⁺.

The voltage dependency of the block implies that the binding and/or unbinding of this compound from its site within the channel pore is influenced by the transmembrane electrical potential.

cluster_0 NMDA Receptor Activation and Block Glutamate Glutamate NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed binds Glycine Glycine Glycine->NMDAR_Closed binds NMDAR_Open NMDA Receptor (Open) NMDAR_Closed->NMDAR_Open Channel Opening NMDAR_Blocked NMDA Receptor (Blocked by this compound) NMDAR_Open->NMDAR_Blocked Block Ion_Flow Ca²⁺/Na⁺ Influx NMDAR_Open->Ion_Flow NMDAR_Blocked->NMDAR_Open Unblock Depolarization Depolarization Depolarization->NMDAR_Open relieves Mg²⁺ block Iem_1460 This compound Iem_1460->NMDAR_Open enters open channel cluster_0 NMDA Receptor-Dependent LTP Signaling Pathway Glutamate_Release High-Frequency Stimulation Glutamate Release NMDAR_Activation NMDA Receptor Activation (relieved Mg²⁺ block) Glutamate_Release->NMDAR_Activation Ca_Influx Ca²⁺ Influx NMDAR_Activation->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Trafficking AMPAR Trafficking to Synapse CaMKII->AMPAR_Trafficking LTP_Expression LTP Expression (Enhanced Synaptic Strength) AMPAR_Trafficking->LTP_Expression Iem_1460 This compound Iem_1460->NMDAR_Activation inhibits cluster_0 Workflow for Isolating NMDA Receptor Currents Prepare_Sample Prepare Brain Slice or Cultured Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Prepare_Sample->Patch_Clamp Voltage_Clamp Voltage-Clamp at +40 mV Patch_Clamp->Voltage_Clamp Pharmacology Apply TTX, Picrotoxin, and CNQX/NBQX Voltage_Clamp->Pharmacology Evoke_EPSC Evoke Synaptic Response Pharmacology->Evoke_EPSC Baseline Record Baseline NMDA EPSCs Evoke_EPSC->Baseline Apply_Iem1460 Apply this compound Baseline->Apply_Iem1460 Record_Effect Record Effect on NMDA EPSCs Apply_Iem1460->Record_Effect Washout Washout Record_Effect->Washout

References

Probing the Anticonvulsant Potential of IEM-1460: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant properties of IEM-1460, a selective antagonist of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors lacking the GluA2 subunit. This document synthesizes preclinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of epilepsy treatment.

Core Mechanism of Action: Targeting GluA2-Lacking AMPA Receptors

IEM-1460 exerts its anticonvulsant effects by selectively blocking a specific subtype of glutamate receptor: the Ca2+-permeable AMPA receptor that does not contain the GluA2 subunit.[1][2] Under normal physiological conditions, the majority of AMPA receptors in the adult brain contain the GluA2 subunit, which renders them impermeable to calcium ions. However, in certain pathological states, including epilepsy, there is an upregulation and insertion of GluA2-lacking AMPA receptors into neuronal membranes.[3] These receptors are highly permeable to calcium, and their excessive activation contributes to neuronal hyperexcitability, excitotoxicity, and seizure generation.[3]

IEM-1460 acts as a voltage-dependent open-channel blocker of these aberrant receptors.[2] By selectively targeting and inhibiting these channels, IEM-1460 reduces the excessive influx of calcium into neurons, thereby dampening hyperexcitability and terminating seizure activity.[3] This targeted mechanism of action suggests a potential for IEM-1460 as a novel antiepileptic drug with a more specific profile than broad-spectrum glutamate antagonists.

IEM1460_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R GluA2-Lacking AMPA Receptor Glutamate->AMPA_R Binds Ca_Channel Ca²⁺ Channel (Open) AMPA_R->Ca_Channel Activation Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure IEM1460 IEM-1460 IEM1460->Ca_Channel Blocks

IEM-1460 blocks Ca²⁺ influx through GluA2-lacking AMPA receptors.

Preclinical Efficacy: Summary of Anticonvulsant Activity

The anticonvulsant effects of IEM-1460 have been evaluated in several preclinical rodent models of epilepsy. The efficacy of IEM-1460 appears to be highly dependent on the specific seizure model and the developmental stage of the animal, which is consistent with its targeted mechanism of action on developmentally regulated and pathologically expressed receptors.

Seizure ModelSpecies/AgeDoses Tested (mg/kg, i.p.)Key FindingsQuantitative Data (ED50)Reference(s)
Maximal Electroshock (MES)Mice (adult)Up to 30Ineffective in preventing tonic hindlimb extension. At 30 mg/kg, toxic effects (ataxia, motor impairment) were observed.Not Determined (Ineffective)[4][5]
Pentylenetetrazol (PTZ)-Induced SeizuresRats (12, 18, 25-day-old)3, 10, 20Delayed onset of minimal clonic seizures at 20 mg/kg in all age groups. Suppressed generalized tonic-clonic seizures at 10 and 20 mg/kg in 18- and 25-day-old rats.Not Determined[1]
Cortical AfterdischargesRats (12-day-old)10, 2010 mg/kg fully blocked the prolongation of afterdischarges with repeated stimulations. 20 mg/kg partially suppressed this prolongation.Not Determined[1]
Cortical AfterdischargesRats (18, 25-day-old)10, 20Exhibited a moderate proconvulsant effect, prolonging afterdischarges.Not Determined[1]
Cortical AfterdischargesRats (80-day-old, adult)Not specifiedDid not affect the duration of cortical epileptic afterdischarges.Not Determined[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical models used to assess the anticonvulsant properties of IEM-1460.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test evaluates the ability of a compound to prevent the spread of seizures.

Animals: Male Swiss mice or Wistar rats.

Procedure:

  • Drug Administration: Administer IEM-1460 or vehicle control intraperitoneally (i.p.).

  • Anesthesia: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

  • Electrode Placement: Place corneal electrodes wetted with saline on the eyes of the restrained animal.

  • Stimulation: Deliver a high-frequency electrical stimulus.

    • Mice: 50 mA, 60 Hz for 0.2 seconds.

    • Rats: 150 mA, 60 Hz for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

MES_Workflow Start Start Drug_Admin Administer IEM-1460 or Vehicle (i.p.) Start->Drug_Admin Anesthesia Topical Anesthetic on Corneas Drug_Admin->Anesthesia Electrode_Placement Place Corneal Electrodes Anesthesia->Electrode_Placement Stimulation Electrical Stimulation (Mice: 50mA, 60Hz, 0.2s Rats: 150mA, 60Hz, 0.2s) Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No Analysis Calculate % Protection and ED50 Protected->Analysis Not_Protected->Analysis End End Analysis->End

Workflow for the Maximal Electroshock (MES) Test.
Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a widely used model to identify anticonvulsant drugs that are effective against myoclonic and absence seizures. It assesses a compound's ability to raise the seizure threshold.

Animals: Male Wistar rats of varying ages (e.g., 12, 18, 25 days old).

Procedure:

  • Drug Administration: Administer IEM-1460 or vehicle control i.p.

  • PTZ Injection: After a predetermined pretreatment time, administer a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 65-85 mg/kg).

  • Observation: Place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes).

  • Seizure Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

  • Endpoint: The primary endpoints are the delay in the onset of seizures and the reduction in the severity or incidence of generalized tonic-clonic seizures.

  • Data Analysis: Compare the seizure latencies and scores between the drug-treated and vehicle control groups.

PTZ_Workflow Start Start Drug_Admin Administer IEM-1460 or Vehicle (i.p.) Start->Drug_Admin PTZ_Injection Inject PTZ (s.c. or i.p.) Drug_Admin->PTZ_Injection Observation Observe for Seizure Activity (e.g., 30 min) PTZ_Injection->Observation Scoring Score Seizure Severity and Latency Observation->Scoring Data_Analysis Compare Seizure Latency and Scores Scoring->Data_Analysis End End Data_Analysis->End

Workflow for the Pentylenetetrazol (PTZ)-Induced Seizure Test.
Cortical Afterdischarge Model

This model is used to study focal seizures and their propagation. It involves direct electrical stimulation of the cerebral cortex to elicit epileptiform activity.

Animals: Male Wistar rats with surgically implanted cortical electrodes.

Procedure:

  • Electrode Implantation: Surgically implant electrodes over the sensorimotor cortex.

  • Drug Administration: Administer IEM-1460 or vehicle control i.p.

  • Cortical Stimulation: Deliver a train of electrical pulses to the cortical electrodes. Stimulation parameters can vary but may include:

    • Frequency: 50 Hz

    • Pulse Duration: 0.3 ms

    • Train Duration: 2-5 seconds

    • Intensity: Gradually increased (e.g., 1-15 mA)

  • EEG Recording: Record the electroencephalogram (EEG) to detect the presence and duration of afterdischarges (epileptiform activity that continues after the stimulus has ended).

  • Behavioral Observation: Observe the animal for any behavioral correlates of the seizures.

  • Endpoint: The primary endpoint is the duration of the cortical afterdischarges.

  • Data Analysis: Compare the duration of afterdischarges in the drug-treated group to the vehicle control group.

Cortical_Afterdischarge_Workflow Start Start Electrode_Implantation Implant Cortical Electrodes Start->Electrode_Implantation Drug_Admin Administer IEM-1460 or Vehicle (i.p.) Electrode_Implantation->Drug_Admin Stimulation Direct Cortical Stimulation Drug_Admin->Stimulation EEG_Recording Record EEG for Afterdischarges Stimulation->EEG_Recording Behavioral_Observation Observe Behavioral Correlates Stimulation->Behavioral_Observation Data_Analysis Measure and Compare Afterdischarge Duration EEG_Recording->Data_Analysis Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Workflow for the Cortical Afterdischarge Model.

Conclusion and Future Directions

IEM-1460 represents a promising anticonvulsant compound with a novel and targeted mechanism of action. Its selectivity for GluA2-lacking, Ca2+-permeable AMPA receptors offers the potential for a more refined therapeutic approach with a potentially improved side-effect profile compared to non-selective glutamate antagonists. The preclinical data, particularly in developing animals and in models of focal seizures, suggest that IEM-1460's efficacy may be most pronounced in specific types of epilepsy where the upregulation of these aberrant AMPA receptors is a key pathophysiological driver.

Further research is warranted to fully elucidate the therapeutic window and optimal dosing for IEM-1460. The development of more quantitative measures of its efficacy, such as ED50 values in responsive seizure models, will be crucial for its continued development. Additionally, exploring its potential in combination with other antiepileptic drugs could reveal synergistic effects. The insights provided in this technical guide aim to support and stimulate further investigation into the anticonvulsant properties of IEM-1460, with the ultimate goal of translating this promising compound into a clinically effective treatment for epilepsy.

References

Methodological & Application

Application Notes and Protocols for IEM-1460 in In Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IEM-1460 is a dicationic adamantane derivative that acts as a selective open-channel blocker of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] These receptors are typically lacking the GluA2 subunit, which renders them permeable to calcium ions. The voltage-dependent nature of this block, combined with its selectivity, makes IEM-1460 an invaluable pharmacological tool for investigating the physiological and pathological roles of GluA2-lacking AMPA receptors in synaptic transmission, plasticity, and various neurological disorders.[1][2] These application notes provide a comprehensive protocol for the use of IEM-1460 in in vitro slice electrophysiology experiments.

IEM-1460 exhibits a dual mechanism of action, including both open channel block and competitive antagonism.[5][6][7][8] Its affinity for AMPA receptors is subunit-dependent, with a significantly higher potency for GluA2-lacking receptors.

Data Presentation

The inhibitory activity of IEM-1460 is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the subunit composition of the AMPA receptor. Below is a summary of reported IC₅₀ values.

Receptor Subunit CompositionIC₅₀ (µM)NotesReference
GluA2-lacking (Ca²⁺-permeable)2.6Voltage-dependent open-channel block.[2]
GluA2-containing (Ca²⁺-impermeable)1102Significantly lower affinity.[2]
Human unmutated AMPA receptors100Competitive block.[6][8]
Mutant (nondesensitizing) GluR2 channels10Competitive block.[6][8]

Experimental Protocols

This section details the methodology for utilizing IEM-1460 in whole-cell patch-clamp recordings from acute brain slices.

Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective/Cutting Solution):

ReagentConcentration (mM)
N-Methyl-D-glucamine (NMDG)92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
MgCl₂10
CaCl₂0.5
  • Preparation Note: This solution should be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) and kept ice-cold (0-4°C). The osmolarity should be adjusted to ~300-310 mOsm.

aCSF for Recording:

ReagentConcentration (mM)
NaCl125
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose25
MgCl₂1
CaCl₂2
  • Preparation Note: This solution should be continuously bubbled with carbogen for at least 20-30 minutes before use to stabilize the pH to 7.3-7.4. The osmolarity should be adjusted to ~300-310 mOsm.

Intracellular Solution (for Whole-Cell Patch-Clamp):

ReagentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.4
EGTA0.3
Phosphocreatine (Na⁺ salt)10
  • Preparation Note: The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity adjusted to ~290-295 mOsm. Aliquot and store at -20°C or -80°C.

IEM-1460 Stock Solution:

  • Prepare a 10 mM stock solution of IEM-1460 in deionized water.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution in recording aCSF to the desired final concentration.

Acute Brain Slice Preparation
  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Perfuse the animal transcardially with ice-cold, carbogenated protective/cutting aCSF.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated protective/cutting aCSF.

  • Mount the brain on the vibratome stage.

  • Cut coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated protective/cutting aCSF.

  • Transfer the slices to a holding chamber containing recording aCSF at 32-34°C for a recovery period of at least 1 hour. The holding chamber should be continuously supplied with carbogen.

  • After the initial recovery, slices can be maintained at room temperature.

Whole-Cell Patch-Clamp Recording
  • Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics.

  • Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.

  • Monitor the series resistance and input resistance throughout the experiment. Discard recordings if the series resistance changes by more than 20%.

  • Record baseline synaptic currents (e.g., AMPA receptor-mediated excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers with a bipolar stimulating electrode.

  • After obtaining a stable baseline, perfuse the slice with aCSF containing the desired concentration of IEM-1460 (e.g., 10-100 µM).

  • Record the effect of IEM-1460 on the evoked synaptic currents. The onset of the block should be apparent within a few minutes of application.

  • To determine the voltage-dependence of the block, hold the neuron at different membrane potentials during IEM-1460 application.

  • To assess the open-channel block properties, apply IEM-1460 in the presence of an AMPA receptor agonist like kainate to induce a non-desensitizing current.[5]

Data Acquisition and Analysis
  • Acquire data using a suitable data acquisition system and software.

  • Filter the data at 2-5 kHz and sample at 10-20 kHz.

  • Measure the peak amplitude of the evoked EPSCs before and after the application of IEM-1460.

  • Calculate the percentage of inhibition of the EPSC amplitude by IEM-1460.

  • To generate a dose-response curve, apply increasing concentrations of IEM-1460 and plot the percentage of inhibition against the drug concentration. Fit the data with a Hill equation to determine the IC₅₀.

  • Analyze the effect of membrane potential on the degree of block to characterize the voltage-dependence.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for IEM-1460 in Slice Electrophysiology cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis a Prepare Solutions (aCSF, Intracellular, IEM-1460) b Acute Brain Slice Preparation a->b c Transfer Slice to Recording Chamber b->c d Establish Whole-Cell Patch-Clamp c->d e Record Baseline Synaptic Currents d->e f Bath Apply IEM-1460 e->f g Record Synaptic Currents in Presence of IEM-1460 f->g h Measure EPSC Amplitude g->h i Calculate Percent Inhibition h->i j Generate Dose-Response Curve i->j k Determine IC50 j->k

Caption: Workflow for investigating IEM-1460 effects on synaptic transmission.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iem 1460 is a dicationic adamantane derivative that acts as a selective, voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors.[1][2] Its primary utility in cell culture studies lies in its high affinity for AMPA receptors lacking the GluA2 subunit, which are permeable to calcium ions (CP-AMPARs).[3][4][5] This selectivity allows researchers to investigate the specific roles of CP-AMPARs in various physiological and pathological processes, including synaptic plasticity, neuronal excitability, and neurodegenerative diseases.[6][7] this compound also exhibits blocking activity at NMDA receptors, a factor to consider in experimental design.[3]

Mechanism of Action

This compound functions as an open-channel blocker, meaning it enters and occludes the ion channel pore of the AMPA receptor when the channel is in its open state, typically following agonist binding (e.g., glutamate or kainate).[1][2] The presence of an edited GluA2 subunit renders the AMPA receptor impermeable to calcium and significantly reduces the affinity of this compound.[1] This differential affinity is the basis for its use as a pharmacological tool to distinguish between cell populations expressing GluA2-lacking (calcium-permeable) and GluA2-containing (calcium-impermeable) AMPA receptors.[2][5]

Mechanism of this compound Action cluster_0 GluA2-Lacking (CP-AMPAR) cluster_1 GluA2-Containing (CI-AMPAR) Glutamate1 Glutamate AMPAR1 AMPAR (GluA1/3/4) Glutamate1->AMPAR1 binds Ion_Channel1 Open Channel AMPAR1->Ion_Channel1 activates Ca_Influx Ca²⁺ Influx Ion_Channel1->Ca_Influx Na_Influx1 Na⁺ Influx Ion_Channel1->Na_Influx1 Block1 Channel Block Iem1460_1 This compound Iem1460_1->Ion_Channel1 blocks Glutamate2 Glutamate AMPAR2 AMPAR (with GluA2) Glutamate2->AMPAR2 binds Ion_Channel2 Open Channel AMPAR2->Ion_Channel2 activates Na_Influx2 Na⁺ Influx Ion_Channel2->Na_Influx2 Low_Affinity Low Affinity Block Iem1460_2 This compound Iem1460_2->Ion_Channel2 low affinity

Caption: this compound selectively blocks Ca²⁺-permeable, GluA2-lacking AMPA receptors.

Recommended Concentrations for Cell Culture

The effective concentration of this compound is highly dependent on the cell type and the specific subunit composition of the AMPA receptors being targeted. Concentrations for achieving 50% inhibition (IC50) can range from the low micromolar to the millimolar range.

Cell Type / Receptor CompositionAgonist UsedIC50 ValueReference(s)
GluA2-Lacking AMPA Receptors Kainate2.6 µM[5]
Striatal Giant Cholinergic InterneuronsKainate2.6 µM[5]
Cerebellar Bergmann Glial CellsKainate2.6 µM[5]
Hippocampal/Cortical Non-Pyramidal Neurons (High Sensitivity)Kainate~1 µM[5]
GluA2-Containing AMPA Receptors Kainate1102 µM[5]
Hippocampal Pyramidal NeuronsKainate1102 µM[5]
Sensorimotor Cortex Pyramidal NeuronsKainate357 µM[5]
Recombinant Human AMPA Receptors (in HEK293 cells)
Unmutated GluR ChannelsGlutamate100 µM (0.1 mM)[1][6]
Mutant GluR Channels (L504Y)Glutamate10 µM[1][6]

General Guidelines for Concentration Selection:

  • For selective blockade of CP-AMPARs: Start with concentrations in the range of 1-10 µM. This range is effective for cells endogenously expressing high levels of GluA2-lacking receptors, such as certain interneurons and glial cells.[4][5]

  • For non-selective or complete blockade: Higher concentrations (100 µM to >1 mM) are required to block GluA2-containing receptors.[4][5] At these concentrations, off-target effects, including the blockade of NMDA receptors, should be considered.

  • Empirical Determination: The optimal concentration should always be determined empirically for the specific cell line and experimental conditions through a dose-response curve.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in water and DMSO up to 100 mM. An aqueous stock solution is often preferred for cell culture experiments to avoid solvent effects.

Materials:

  • This compound dihydrobromide (M.Wt: 454.33 g/mol )

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM or 100 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage or sensitive applications.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Protocol 2: General Protocol for Assessing this compound Efficacy using Electrophysiology

Patch-clamp electrophysiology is the gold standard for quantifying the effect of this compound on AMPA receptor currents. This protocol provides a general workflow.

start Start: Cultured Cells (e.g., Neurons, HEK293) prep Prepare External Solution (with and without this compound) start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline Current (Apply Agonist, e.g., Glutamate/Kainate) patch->baseline apply Co-apply Agonist + this compound at Varying Concentrations baseline->apply Dose-Response record Record Blocked Current apply->record washout Washout with Agonist Alone to Confirm Reversibility record->washout analyze Data Analysis: Measure Peak Current Inhibition, Calculate IC50 washout->analyze end End analyze->end

Caption: Experimental workflow for determining this compound efficacy via patch-clamp.

Materials:

  • Cultured cells of interest (e.g., primary neurons, HEK293 cells expressing AMPA receptors)

  • Patch-clamp rig (amplifier, microscope, micromanipulators)

  • External and internal recording solutions

  • Agonist solution (e.g., 10 mM Glutamate or 0.1 mM Kainate)[1]

  • This compound stock solution and serial dilutions

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording. Ensure healthy, isolated cells are available for patching.

  • Solution Preparation: Prepare external recording solution. Create a set of test solutions containing a constant concentration of the AMPA receptor agonist (e.g., Kainate) and varying concentrations of this compound to generate a dose-response curve.

  • Establish Recording: Place a coverslip in the recording chamber and perfuse with the standard external solution. Establish a whole-cell patch-clamp configuration on a target cell.

  • Baseline Current: Perfuse the cell with the agonist-containing solution to elicit a stable inward current. This serves as the baseline (0% inhibition).[1]

  • Apply this compound: Switch the perfusion to one of the test solutions containing both the agonist and a specific concentration of this compound. Record the resulting current. The decrease in current amplitude indicates the degree of block.[1]

  • Dose-Response: Repeat step 5 with multiple concentrations of this compound, allowing for a washout period with the agonist-only solution between applications to ensure the receptor has recovered.

  • Data Analysis: Measure the peak amplitude of the current in the presence of each this compound concentration. Normalize these values to the baseline current to determine the percentage of inhibition. Plot the percent inhibition against the log of the this compound concentration and fit the data with a sigmoidal dose-response curve to calculate the IC50 value.

References

Isolating Neural Circuits with IEM-1460: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, IEM-1460 has emerged as a critical pharmacological tool for dissecting the intricate workings of neural circuits. This adamantane derivative selectively blocks Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that lack the GluA2 subunit. This unique property allows for the functional isolation and study of specific neuronal populations and synaptic pathways where these receptors are prominently expressed, such as in certain types of interneurons.

Mechanism of Action

IEM-1460 exhibits a dual mechanism of action at human AMPA-type glutamate receptors. It acts as a voltage-dependent open-channel blocker, physically occluding the pore of GluA2-lacking AMPA receptors when they are in their open state.[1][2][3] Additionally, it can act as a competitive antagonist.[1][2] This selectivity for Ca²⁺-permeable AMPA receptors (CP-AMPARs) over Ca²⁺-impermeable, GluA2-containing receptors provides a powerful means to differentiate their respective contributions to synaptic transmission and plasticity.[1][4]

Key Applications

  • Selective Inhibition of Interneurons: Many fast-spiking interneurons express a high proportion of GluA2-lacking AMPA receptors.[3][4] Application of IEM-1460 can selectively suppress the activity of these interneurons, allowing researchers to investigate their role in network oscillations, synaptic integration, and behavior.[5][6]

  • Studying Synaptic Plasticity: CP-AMPARs are implicated in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[7][8] IEM-1460 can be used to probe the necessity of these receptors in the induction and expression of synaptic strength modifications.

  • Investigating Neurological Disorders: Dysregulation of CP-AMPARs has been linked to several neurological and psychiatric conditions, including epilepsy, neuropathic pain, and schizophrenia.[9][10][11] IEM-1460 serves as a valuable tool to explore the pathological roles of these receptors and to test potential therapeutic strategies.

Quantitative Data Summary

ParameterValueReceptor/Neuron TypeExperimental ConditionReference
IC₅₀ 2.6 µMGluA2-lacking AMPA ReceptorsRecombinant human receptors[3][4]
IC₅₀ 1102 µMGluA2-containing AMPA ReceptorsRecombinant human receptors[3][4]
IC₅₀ ~95-103 µMHuman GluR2 flip GQ/GN channelsCo-application with 10 mM glutamate[1]
Effective Concentration 50 µMFast-spiking interneurons (in vitro)Brain slice electrophysiology[6]
Effective Concentration 1 mMFast-spiking interneurons (in vivo)Local infusion in awake mice[5][6]
In Vivo Dosage 3-30 mg/kg (i.p.)MiceAnticonvulsant studies[11][12]

Experimental Protocols

Protocol 1: In Vitro Brain Slice Electrophysiology

This protocol describes the use of IEM-1460 to selectively block CP-AMPARs in acute brain slices for electrophysiological recording.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
  • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - ACSF).
  • Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired region using a vibratome in ice-cold, oxygenated slicing solution.[13][14][15][16][17]
  • Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.[13][14]

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
  • Perform whole-cell patch-clamp recordings from the target neurons (e.g., fast-spiking interneurons or pyramidal cells).[13]
  • Use appropriate internal and external solutions to isolate AMPA receptor-mediated currents (e.g., include NMDA receptor antagonists like APV and GABA receptor antagonists like picrotoxin in the ACSF).
  • Record baseline synaptic responses by stimulating afferent fibers with a bipolar electrode.

3. Application of IEM-1460:

  • Prepare a stock solution of IEM-1460 in water or DMSO.[3]
  • Dilute the stock solution into the ACSF to the final desired concentration (e.g., 50 µM).
  • Switch the perfusion to the IEM-1460-containing ACSF and record the effect on synaptic currents. Due to its open-channel blocking mechanism, the effect of IEM-1460 will be activity-dependent, becoming more pronounced with repeated synaptic stimulation.

4. Data Analysis:

  • Measure the amplitude and kinetics of the AMPA receptor-mediated currents before and after the application of IEM-1460.
  • The percentage of current blocked by IEM-1460 provides an estimate of the contribution of CP-AMPARs to the synaptic response.

Protocol 2: In Vivo Microinfusion

This protocol outlines the local application of IEM-1460 in the brain of an awake, behaving animal to study its effects on neural circuit function and behavior.

1. Surgical Preparation:

  • Anesthetize the animal and place it in a stereotaxic frame.
  • Implant a guide cannula targeted to the brain region of interest.
  • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microinfusion Procedure:

  • On the day of the experiment, gently restrain the awake animal.
  • Insert an infusion cannula connected to a microsyringe pump through the guide cannula.
  • Infuse a small volume of IEM-1460 solution (e.g., 1 mM in sterile saline or ACSF) at a slow rate (e.g., 0.1-0.2 µl/min).[5][6]
  • A control group should be infused with the vehicle solution.

3. Behavioral and Electrophysiological Monitoring:

  • Simultaneously with or following the infusion, conduct behavioral assays relevant to the function of the targeted neural circuit.
  • Alternatively, if the animal is implanted with a recording array, monitor the firing rates of individual neurons before, during, and after the infusion of IEM-1460.[5]

4. Data Analysis:

  • Analyze the behavioral data to determine the effect of IEM-1460 on the specific task.
  • For electrophysiological data, classify recorded neurons (e.g., into fast-spiking interneurons and principal neurons) and compare their firing rates across the different phases of the experiment to assess the selectivity of IEM-1460's effect.[5][6]

Visualizations

IEM1460_Mechanism cluster_0 GluA2-Lacking AMPA Receptor (CP-AMPAR) cluster_1 GluA2-Containing AMPA Receptor (CI-AMPAR) GluA2_lacking Pore Glutamate Binding Site Ca_ion Ca²⁺ GluA2_lacking->Ca_ion Permeable to GluA2_containing Pore Glutamate Binding Site GluA2_containing->Ca_ion Impermeable to IEM1460 IEM-1460 IEM1460->GluA2_lacking:p Blocks Pore IEM1460->GluA2_lacking:g Competes Glutamate Glutamate Glutamate->GluA2_lacking:g Binds Glutamate->GluA2_containing:g Binds

Caption: Mechanism of IEM-1460 action on AMPA receptors.

Experimental_Workflow_In_Vitro cluster_0 Preparation cluster_1 Recording & Manipulation cluster_2 Analysis A Anesthesia & Perfusion B Brain Dissection A->B C Vibratome Slicing B->C D Slice Recovery C->D E Transfer to Recording Chamber D->E F Whole-Cell Patch Clamp E->F G Record Baseline Activity F->G H Perfuse with IEM-1460 G->H I Record Post-Drug Activity H->I J Measure Current Amplitude I->J K Calculate % Blockade J->K L Interpret Circuit Contribution K->L

Caption: In vitro electrophysiology workflow using IEM-1460.

Signaling_Pathway_LTP cluster_LTP CP-AMPAR Mediated LTP Induction Synaptic_Activity High-Frequency Stimulation Glutamate_Release Glutamate Release Synaptic_Activity->Glutamate_Release CP_AMPAR_Activation CP-AMPAR Activation Glutamate_Release->CP_AMPAR_Activation Ca_Influx Postsynaptic Ca²⁺ Influx CP_AMPAR_Activation->Ca_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., PKA, PI3K) Ca_Influx->Downstream_Signaling LTP_Expression LTP Expression (e.g., AMPAR Insertion) Downstream_Signaling->LTP_Expression IEM1460 IEM-1460 IEM1460->CP_AMPAR_Activation Blocks

Caption: Role of CP-AMPARs in LTP and blockade by IEM-1460.

References

Application Notes and Protocols for IEM-1460 Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IEM-1460 is a selective, voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are permeable to calcium (Ca²⁺). This selectivity is attributed to its potent antagonism of AMPA receptors lacking the GluA2 subunit. These Ca²⁺-permeable AMPA receptors (CP-AMPARs) are implicated in various physiological and pathological processes in the central nervous system, including synaptic plasticity, neurotoxicity, and certain neurological and psychiatric disorders. Its specific mechanism of action makes IEM-1460 a valuable tool for investigating the role of GluA2-lacking AMPA receptors in rodent models of disease.

These application notes provide detailed protocols for the preparation and administration of IEM-1460 for in vivo rodent studies, along with a summary of reported dosages and observed effects to guide experimental design.

Mechanism of Action

IEM-1460 exerts its pharmacological effects by selectively blocking the ion channels of AMPA receptors that do not contain the GluA2 subunit. The presence of an edited GluA2 subunit renders the AMPA receptor impermeable to Ca²⁺. Therefore, IEM-1460 specifically targets and inhibits the function of Ca²⁺-permeable, GluA2-lacking AMPA receptors.[1][2][3] This blockade is voltage-dependent and occurs in the open state of the channel.[1][4] By inhibiting these receptors, IEM-1460 can modulate synaptic transmission and neuronal excitability, making it a subject of investigation for conditions such as epilepsy, schizophrenia, and pain.[5][6][7]

Data Presentation

Table 1: Summary of IEM-1460 Administration and Efficacy in Rodent Models
SpeciesAdministration RouteDosage RangeVehicleObserved EffectsReference
MouseSubcutaneous (s.c.)1-10 mg/kgSalineDose-dependent inhibition of phencyclidine-induced hyperactivity.[5][5]
MouseIntraperitoneal (i.p.)10-30 mg/kgSaline or 1% Tween 80Ineffective against maximal electroshock-induced seizures; 30 mg/kg dose caused ataxia and motor impairment.[8][8]
MouseIntrastriatal infusion1 mMArtificial cerebrospinal fluid (ACSF)Reduced firing rate of fast-spiking interneurons, eliciting dystonia-like impairments.[9][9]
RatIntraperitoneal (i.p.)3, 10, 20 mg/kgSalineDelayed onset of PTZ-induced clonic seizures (20 mg/kg); suppressed tonic-clonic seizures (10 and 20 mg/kg) in immature rats.[6][6]
RatIntrathecal (i.t.)3, 30 µMNot specifiedAlleviated thermal pain hypersensitivity in a model of inflammatory pain.[7][7]
Table 2: Pharmacokinetic Parameters of IEM-1460 in Guinea Pigs (Systemic Administration)
ParameterValueNotesReference
Elimination Half-Life (in vivo)118 minFollowing systemic delivery.[10]
Perilymph Concentration~30% of blood levelsIndicates permeation into the inner ear.[10]

Experimental Protocols

Vehicle Preparation: IEM-1460 is soluble in water or saline.[2] For most systemic applications, sterile 0.9% saline is a suitable vehicle. For direct brain infusions, artificial cerebrospinal fluid (ACSF) is recommended. Ensure the final solution is sterile-filtered (0.22 µm filter) before administration.

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • IEM-1460

  • Sterile 0.9% saline

  • Sterile 1 ml syringe with a 25-27G needle

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize mice to the experimental conditions. Weigh the mouse to determine the correct injection volume.

  • Drug Preparation: Dissolve IEM-1460 in sterile 0.9% saline to the desired concentration. For example, to administer a 10 mg/kg dose to a 25 g mouse in a volume of 10 ml/kg, prepare a 1 mg/ml solution.

  • Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.

  • Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel. Slowly inject the solution.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Protocol 2: Subcutaneous (s.c.) Injection in Mice

Materials:

  • IEM-1460

  • Sterile 0.9% saline

  • Sterile 1 ml syringe with a 25-27G needle

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Handling and Drug Preparation: Follow steps 1 and 2 from the i.p. injection protocol.

  • Restraint: Grasp the loose skin over the shoulders to create a "tent" of skin.

  • Injection Site: The injection site is at the base of the skin tent.

  • Injection: Clean the area with 70% ethanol. Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin. Inject the solution, which will form a small bleb under the skin.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress or leakage from the injection site.

Protocol 3: Intrastriatal Infusion in Mice (Stereotaxic Surgery)

This is a surgical procedure and requires appropriate aseptic techniques, anesthesia, and post-operative care.

Materials:

  • IEM-1460

  • Artificial cerebrospinal fluid (ACSF)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Infusion pump and syringe

  • Cannula and tubing

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Ensure the head is level.

  • Drug Preparation: Dissolve IEM-1460 in sterile ACSF to the final desired concentration (e.g., 1 mM).[9]

  • Surgical Procedure: Shave and sterilize the scalp. Make a midline incision to expose the skull. Identify the coordinates for the striatum (e.g., relative to Bregma). Drill a small burr hole at the target coordinates.

  • Cannula Implantation: Slowly lower the infusion cannula to the target depth in the striatum.

  • Infusion: Connect the cannula to the infusion pump. Infuse the IEM-1460 solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min) to avoid tissue damage.

  • Post-infusion: Leave the cannula in place for a few minutes post-infusion to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the cannula.

  • Closure and Recovery: Suture the scalp incision. Provide post-operative analgesia and monitor the animal closely during recovery.

Mandatory Visualizations

Signaling Pathway of IEM-1460

IEM1460_Pathway cluster_receptor AMPA Receptor cluster_channel Ion Channel GluA1 GluA1/3/4 Ca_channel Ca²⁺ Permeable Channel GluA1->Ca_channel Opens GluA2_absent GluA2 (absent) Ca_influx Ca_channel->Ca_influx Ca²⁺ Influx Glutamate Glutamate Glutamate->GluA1 Binds IEM1460 IEM-1460 IEM1460->Block Blocks Neuronal_effects Downstream Neuronal Effects Ca_influx->Neuronal_effects Block->Ca_channel

Caption: Signaling pathway of IEM-1460 blocking Ca²⁺ influx through GluA2-lacking AMPA receptors.

Experimental Workflow for In Vivo Rodent Study

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Animal_acclimation Animal Acclimation Drug_prep IEM-1460 Solution Preparation Animal_acclimation->Drug_prep Restraint Animal Restraint Drug_prep->Restraint Injection IEM-1460 Administration (i.p., s.c., etc.) Restraint->Injection Behavioral_testing Behavioral/Physiological Testing Injection->Behavioral_testing Data_collection Data Collection Behavioral_testing->Data_collection Data_analysis Data Analysis Data_collection->Data_analysis Results Results Interpretation Data_analysis->Results

Caption: General experimental workflow for in vivo rodent studies involving IEM-1460 administration.

References

Application Notes and Protocols for Iem 1460 in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iem 1460 is a potent and selective antagonist of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors, which lack the GluA2 subunit, are crucial in various forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] The voltage-dependent and open-channel blocking properties of this compound make it an invaluable tool for dissecting the specific contribution of Ca2+-permeable AMPA receptors to the induction and expression of LTP.[1] These application notes provide detailed protocols for the use of this compound in LTP experiments, along with key quantitative data and a summary of the associated signaling pathways.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an open-channel blocker and a competitive antagonist at GluA2-lacking AMPA receptors.[4][5] Its selectivity for these receptors over GluA2-containing, Ca2+-impermeable AMPA receptors allows for the specific investigation of the physiological roles of Ca2+ influx through AMPA receptors during synaptic plasticity.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: this compound Pharmacological Properties

ParameterValueReceptor/Channel TypeReference
IC50 2.6 µMGluA2-lacking AMPA receptors[1]
IC50 1102 µMGluA2-containing AMPA receptors[1]
Mechanism of Action Voltage-dependent open-channel block & Competitive antagonismGluA2-lacking AMPA receptors[4][5]

Table 2: this compound in Long-Term Potentiation (LTP) Experiments

LTP Induction ProtocolThis compound ConcentrationEffect on LTPExperimental ModelReference
Glycine-induced LTP (GI-LTP)30 µMInhibition of mEPSC amplitude increase and spine expansionCultured mature hippocampal neurons[6]
Theta-burst stimulation (TBS)Not specifiedBlocks a component of LTPGluR2 knockout mice[3]
High-frequency stimulation (HFS)Not specifiedBlocks NMDAR-independent LTPGluR2 knockout mice[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound, which can be further diluted to the desired working concentration.

Materials:

  • This compound hydrobromide (MW: 454.33 g/mol )

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. For a 100 mM stock solution in 1 ml of solvent, the required mass is 45.43 mg.

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (water or DMSO) to the tube. This compound is soluble up to 100 mM in both water and DMSO.[7]

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[1] For long-term storage (up to 6 months), store at -80°C.[8]

Protocol 2: Induction and Recording of LTP in Acute Hippocampal Slices with this compound

This protocol describes the induction of LTP in acute hippocampal slices and the application of this compound to investigate the role of Ca2+-permeable AMPA receptors.

Materials:

  • Animals: C57BL/6 mice or Sprague-Dawley rats (age- and strain-dependent variations may occur)

  • Dissection and slicing solutions: Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.

  • Recording ACSF: Same composition as the slicing solution, continuously oxygenated.

  • This compound working solution: Dilute the stock solution in recording ACSF to the final desired concentration (e.g., 30 µM).

  • Electrophysiology setup: Including a slicing vibratome, recording chamber, micromanipulators, amplifier, digitizer, and data acquisition software.

  • Stimulating and recording electrodes.

Procedure:

  • Preparation of Acute Hippocampal Slices:

    • Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated ACSF.

    • Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Application of this compound:

    • To study the effect of this compound on LTP induction, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 30 µM) and continue baseline recording for at least 15-20 minutes to ensure equilibration of the drug.

  • LTP Induction:

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

    • Wash out the this compound by switching back to the control ACSF, if desired, to observe any reversal of its effects.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Normalize the fEPSP slopes to the pre-induction baseline.

    • Compare the magnitude of LTP in the presence and absence of this compound.

Mandatory Visualizations

LTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds CP_AMPAR Ca2+-Permeable AMPA Receptor (GluA2-lacking) Glutamate->CP_AMPAR Binds Ca_NMDAR Ca2+ NMDAR->Ca_NMDAR Influx Ca_AMPAR Ca2+ CP_AMPAR->Ca_AMPAR Influx Iem1460 This compound Iem1460->CP_AMPAR Blocks PI3K PI3K Ca_AMPAR->PI3K Activates MAPK MAPK PI3K->MAPK Activates LTP_Expression LTP Expression MAPK->LTP_Expression Leads to

Caption: Signaling pathway of LTP involving Ca2+-permeable AMPA receptors and the inhibitory action of this compound.

LTP_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection 1. Brain Dissection Slicing 2. Hippocampal Slicing (300-400 µm) Dissection->Slicing Recovery 3. Slice Recovery (>1 hour) Slicing->Recovery Baseline 4. Baseline fEPSP Recording (20-30 min) Recovery->Baseline Drug_Application 5. This compound Application (15-20 min) Baseline->Drug_Application LTP_Induction 6. HFS or TBS Protocol Drug_Application->LTP_Induction Post_Induction 7. Post-Induction Recording (>60 min) LTP_Induction->Post_Induction Quantification 8. fEPSP Slope Quantification Post_Induction->Quantification Normalization 9. Normalization to Baseline Quantification->Normalization Comparison 10. Comparison of LTP Magnitude Normalization->Comparison

Caption: Experimental workflow for studying the effect of this compound on LTP in hippocampal slices.

References

Application Notes and Protocols for Combining IEM-1460 with other Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IEM-1460 is a selective, voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are permeable to calcium (Ca²⁺). This permeability is characteristic of AMPA receptors lacking the GluA2 subunit. IEM-1460 exhibits a dual mechanism of action, functioning as both an open-channel blocker and a competitive antagonist.[1] Its ability to specifically target Ca²⁺-permeable AMPA receptors makes it a valuable tool for investigating the roles of these channels in various physiological and pathological processes, including neurodegenerative diseases, epilepsy, and psychiatric disorders. These application notes provide a comprehensive overview of methodologies for combining IEM-1460 with other pharmacological agents to explore synergistic or antagonistic effects.

Data Presentation

Table 1: In Vitro Efficacy of IEM-1460
Receptor/Channel TypeAgonistIEM-1460 IC₅₀Cell TypeReference
Human GluA2 flip (GQ/GN)10 mM Glutamate~1 µMHEK293[1]
Human unmutated AMPA-R10 mM Glutamate0.1 mMHEK293[1]
Mutant GluR channels10 mM Glutamate10 µMHEK293[1]
Ca²⁺-permeable AMPA-R (GluR2-lacking)Kainate2.6 µMRat Brain Neurons[2]
Ca²⁺-impermeable AMPA-R (GluA2-containing)Kainate1102 µMRat Brain Neurons[2]
Table 2: In Vivo Effects of IEM-1460 in Combination with Psychotomimetic Agents in Mice
Psychotomimetic AgentDose of Psychotomimetic AgentIEM-1460 DoseEffect on HyperactivityReference
Phencyclidine (PCP)Not specifiedDose-dependentInhibition[3]
Dizocilpine (MK-801)Not specifiedNot specifiedInhibition[3]
MethamphetamineNot specifiedNot specifiedAttenuation[3]
Table 3: In Vivo Effects of IEM-1460 in Combination with Antiepileptic Drugs in Mice
Antiepileptic DrugIEM-1460 DoseSeizure ModelEffect on Anticonvulsant ActionReference
PhenobarbitalUp to 20 mg/kgMaximal ElectroshockNo influence[4]
CarbamazepineUp to 20 mg/kgMaximal ElectroshockNo influence[4]
PhenytoinUp to 20 mg/kgMaximal ElectroshockNo influence[4]
ValproateUp to 20 mg/kgMaximal ElectroshockNo influence[4]

Experimental Protocols

Protocol 1: Evaluation of IEM-1460 in Combination with an NMDA Receptor Antagonist (Phencyclidine) on Locomotor Activity in Mice

This protocol is designed to assess the effect of IEM-1460 on phencyclidine (PCP)-induced hyperactivity, a common animal model for studying psychosis-related behaviors.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Drug Preparation:

  • IEM-1460: Dissolve in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Phencyclidine (PCP): Dissolve in sterile 0.9% saline.

3. Experimental Procedure:

  • Habituate the mice to the locomotor activity chambers for 30 minutes one day before the experiment.

  • On the experimental day, administer IEM-1460 (e.g., 1, 3, or 10 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.

  • 30 minutes after IEM-1460 administration, administer PCP (e.g., 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Immediately place the mice in the locomotor activity chambers.

  • Record locomotor activity for 60 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

4. Data Analysis:

  • Analyze the data using a two-way ANOVA with IEM-1460 treatment and PCP treatment as the main factors, followed by post-hoc tests for individual group comparisons. A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Assessment of IEM-1460's Effect on the Anticonvulsant Properties of Carbamazepine using the Maximal Electroshock (MES) Test in Mice

This protocol evaluates whether IEM-1460 can potentiate the anticonvulsant effects of a conventional antiepileptic drug, carbamazepine.

1. Animals:

  • Male Swiss albino mice, weighing 20-25 g.

  • House and acclimatize the animals as described in Protocol 1.

2. Drug Preparation:

  • IEM-1460: Dissolve in sterile 0.9% saline.

  • Carbamazepine: Suspend in a 1% solution of Tween 80 in 0.9% saline.

3. Experimental Procedure:

  • Administer IEM-1460 (e.g., 10 or 20 mg/kg, i.p.) or vehicle.

  • 15 minutes after IEM-1460 administration, administer carbamazepine (at a dose predetermined to be protective in 50% of animals, i.e., the ED₅₀) or vehicle.

  • 30 minutes after carbamazepine administration (time of peak effect), subject the mice to a maximal electroshock stimulus (e.g., 50 Hz, 0.2 s duration) via ear-clip electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.

4. Data Analysis:

  • Determine the percentage of animals protected from tonic hindlimb extension in each treatment group.

  • Use the chi-square test to compare the protective effect of carbamazepine alone versus the combination of carbamazepine and IEM-1460.

Mandatory Visualizations

Signaling Pathways and Mechanisms

IEM1460_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR Ca²⁺-Permeable AMPA Receptor (GluA2-lacking) Glutamate->AMPAR Binds & Activates IEM1460 IEM-1460 IEM1460->AMPAR Competitive Antagonism (Binds to resting state) IEM1460->AMPAR Open Channel Block (Blocks open state) Ca_ion Ca²⁺ Influx AMPAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_ion->Downstream Activates

Caption: Dual inhibitory mechanism of IEM-1460 on Ca²⁺-permeable AMPA receptors.

Experimental Workflow for Psychosis Model

Psychosis_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis A1 Acclimatize Mice A2 Prepare IEM-1460 & PCP Solutions B1 Administer IEM-1460 (or Vehicle) s.c. A2->B1 B2 Wait 30 min B1->B2 B3 Administer PCP (or Vehicle) i.p. B2->B3 B4 Place in Locomotor Activity Chamber B3->B4 B5 Record Activity for 60 min B4->B5 C1 Quantify Locomotor Parameters B5->C1 C2 Statistical Analysis (Two-way ANOVA) C1->C2 Antiepileptic_Logic cluster_groups Treatment Groups start Hypothesis: IEM-1460 potentiates anticonvulsant effect G1 Vehicle start->G1 G2 IEM-1460 start->G2 G3 Antiepileptic Drug (AED) start->G3 G4 IEM-1460 + AED start->G4 mes Maximal Electroshock (MES) Test G1->mes G2->mes G3->mes G4->mes outcome Outcome: Protection from Tonic Hindlimb Extension mes->outcome analysis Statistical Analysis (Chi-square test) outcome->analysis conclusion Conclusion: Synergistic, Additive, or No Effect analysis->conclusion

References

Application Notes and Protocols for Patch-Clamp Analysis of IEM-1460 Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IEM-1460 is a dicationic adamantane derivative that acts as a selective, voltage-dependent open-channel blocker of specific ionotropic glutamate receptors.[1][2] It has proven to be a valuable pharmacological tool for discriminating between subtypes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly those permeable to calcium.[3][4] These application notes provide a comprehensive overview of IEM-1460's effects on ion channels and detailed protocols for its use in patch-clamp electrophysiology.

IEM-1460 primarily targets Ca2+-permeable AMPA receptors that lack the edited GluR2 subunit.[1][3][5] Its mechanism of action is complex, exhibiting characteristics of both open-channel block and competitive antagonism.[1][6] This dual mechanism makes it a subject of interest for understanding the intricacies of AMPA receptor pharmacology. The compound also shows some activity at N-methyl-D-aspartate (NMDA) receptors, although its selectivity for GluR2-lacking AMPA receptors is a key feature.[2][7]

Data Presentation: Quantitative Effects of IEM-1460

The following tables summarize the quantitative data on the effects of IEM-1460 on various ion channels, compiled from multiple studies.

Table 1: IC50 Values of IEM-1460 on AMPA Receptors

Receptor Subtype/Cell TypeAgonistIC50SpeciesReference
GluR2-lacking AMPA ReceptorsKainate2.6 µMRat[2][5]
GluR2-containing AMPA ReceptorsKainate1102 µMRat[2][5]
Human unmutated AMPA channelsGlutamate0.1 mMHuman[1][6]
Mutant nondesensitizing GluR2 L504YGlutamate10 µMRat[1][6]
GluA2Q ReceptorsGlutamate1.15 ± 0.05 µM-[8]
GluA2Q-Stargazin ComplexGlutamate3.54 ± 0.46 µM-[8]
Pyramidal neurons (hippocampus)Kainate1102 µMRat[5]
Pyramidal neurons (sensorimotor cortex)Kainate357 µMRat[5]
Bergmann glial cells (cerebellum)Kainate2.6 µMRat[5]

Table 2: Percentage Inhibition of Kainate-Induced Currents by IEM-1460

Cell TypeIEM-1460 Concentration% InhibitionHolding Potential (Vh)SpeciesReference
Striatal giant cholinergic interneurons100 µM95%-70 mVRat[3]
Hippocampal non-pyramidal neurons100 µM81%-70 mVRat[3]
Striatal GABAergic principal cells100 µM4-15%-Rat[3]
Hippocampal pyramidal neurons100 µM4-15%-Rat[3]
Cerebellar Purkinje cells100 µM4-15%-Rat[3]
Some hippocampal neurons100 µM40%-Rat[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of IEM-1460 Effects on Cultured Neurons or Heterologous Expression Systems

This protocol describes the methodology for assessing the effect of IEM-1460 on AMPA receptor currents using whole-cell patch-clamp recordings.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing specific AMPA receptor subunits on glass coverslips.

  • Use standard cell culture techniques appropriate for the chosen cell type.

2. Solutions:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose. Bubble with 95% O2/5% CO2.[9]

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 0.4 mM CaCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.[9]

  • Agonist Solution: Prepare stock solutions of glutamate or kainate in the external solution.

  • IEM-1460 Solution: Prepare a stock solution of IEM-1460 in water or DMSO and dilute to the final desired concentrations in the external solution.[2]

3. Electrophysiological Recording:

  • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[10]

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.[3]

  • Apply the agonist (e.g., 100 µM kainate or 10 mM glutamate) using a fast perfusion system to evoke a current.[1]

  • Once a stable baseline response is established, co-apply the agonist with different concentrations of IEM-1460.

  • Record the current responses using a patch-clamp amplifier and appropriate data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the evoked currents in the absence and presence of IEM-1460.

  • Calculate the percentage of inhibition for each concentration of IEM-1460.

  • Construct a dose-response curve and fit the data with a logistic equation to determine the IC50 value.[8]

Protocol 2: Determining the Voltage-Dependence of IEM-1460 Block

This protocol outlines the steps to investigate the voltage-dependent blocking characteristics of IEM-1460.

1. Cell Preparation and Solutions:

  • Follow the same procedures as in Protocol 1.

2. Electrophysiological Recording:

  • Establish a whole-cell recording as described in Protocol 1.

  • Apply the agonist to evoke a stable baseline current at a holding potential of -80 mV.[11]

  • Co-apply a fixed concentration of IEM-1460 (e.g., the IC50 concentration) with the agonist.

  • After observing the block, change the holding potential to a series of different voltages (e.g., from -120 mV to +40 mV in 20 mV increments).

  • At each holding potential, apply the agonist and IEM-1460 and record the resulting current.

3. Data Analysis:

  • Measure the steady-state current amplitude in the presence of IEM-1460 at each holding potential.

  • Plot the percentage of block as a function of the membrane potential to determine the voltage-dependence of the block.[11]

Mandatory Visualizations

IEM1460_Mechanism_of_Action cluster_receptor AMPA Receptor States cluster_blocker IEM-1460 Interaction R Resting (Closed) AR Agonist-Bound (Closed) R->AR Agonist Binding RB Resting-Blocked R->RB Competitive Block (IEM-1460) AR->R Agonist Unbinding ARO Open Channel AR->ARO Channel Opening ARO->AR Channel Closing D Desensitized ARO->D Desensitization AROB Open-Channel Blocked ARO->AROB Open-Channel Block (IEM-1460)

Caption: Dual mechanism of IEM-1460 action on AMPA receptors.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Neurons or HEK293) Giga_Seal Establish Giga-Seal Cell_Prep->Giga_Seal Solution_Prep Solution Preparation (External, Internal, Agonist, IEM-1460) Solution_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Set Holding Potential (-60 to -70 mV) Whole_Cell->Voltage_Clamp Agonist_Application Apply Agonist (e.g., Kainate) Voltage_Clamp->Agonist_Application IEM1460_Application Co-apply Agonist + IEM-1460 Agonist_Application->IEM1460_Application Measure_Current Measure Peak Current Amplitude IEM1460_Application->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Dose_Response Construct Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

Caption: Experimental workflow for patch-clamp analysis of IEM-1460.

Signaling Pathway and Mechanism of Action

IEM-1460's primary mechanism of action is the direct blockade of the ion channel pore of Ca2+-permeable AMPA receptors.[1][11] This action does not typically involve an intracellular signaling cascade. The selectivity for Ca2+-permeable AMPA receptors arises from the absence of the edited GluR2 subunit, which otherwise renders the channel impermeable to calcium ions.[1][12]

The interaction of IEM-1460 with the AMPA receptor is multifaceted:

  • Open-Channel Block: IEM-1460 binds within the ion channel pore when the receptor is in its open conformation, physically occluding the passage of ions.[1][11] This is a voltage-dependent process.[2][11]

  • Competitive Block: Evidence also suggests a competitive-like block mechanism, where IEM-1460 may bind to the unliganded resting state of the receptor, thereby competing with the agonist.[1][6]

The dual nature of its interaction makes IEM-1460 a sophisticated tool for probing the structure and function of AMPA receptors. Its ability to differentiate between receptor subtypes has been instrumental in studies of synaptic plasticity, neuroprotection, and various neurological conditions.[7][12][13]

References

Iem 1460 as a selective antagonist in neurotransmission studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Iem 1460 is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are permeable to calcium ions (Ca2+). This selectivity makes it an invaluable tool for dissecting the roles of specific AMPA receptor subtypes in various physiological and pathological processes within the central nervous system. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its utility in neurotransmission research.

Mechanism of Action

This compound exhibits a dual mechanism of action at human AMPA-type glutamate receptors. It acts as both an open-channel blocker and a competitive antagonist, with a pronounced selectivity for AMPA receptors lacking the GluR2 subunit, which are known to be Ca2+-permeable.[1][2] The blockade is voltage-dependent, and the compound binds within the ion channel pore.[3][4][5] This selective antagonism allows researchers to specifically investigate the physiological and pathophysiological roles of Ca2+-permeable AMPA receptors, which have been implicated in synaptic plasticity, neurotoxicity, and various neurological disorders.[1][6]

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency across different AMPA receptor subtypes and experimental conditions.

Table 1: In Vitro Potency of this compound

Receptor SubtypeIC50 ValueExperimental ModelReference
GluR2-lacking AMPA Receptors2.6 µMRecombinant receptors[3]
GluA2-containing AMPA Receptors1102 µMRecombinant receptors[3]
Human unmutated AMPA channels0.1 mMHEK293 cells[1][2]
Mutant (nondesensitizing) GluR channels10 µMHEK293 cells[1][2]
Spinal Ca2+-permeable AMPA Receptors~3 µM (estimated)In vivo (rat)[7][8]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosingEffectReference
Mouse model of epilepsy (maximal electroshock)Up to 30 mg/kg (i.p.)Ineffective in preventing seizures[6][9]
Immature rat model of epilepsy (PTZ-induced)10 and 20 mg/kg (i.p.)Suppressed generalized tonic-clonic seizures in 18- and 25-day-old rats[10]
Mouse model of psychosis (phencyclidine-induced hyperactivity)Subcutaneous injection (dose-dependent)Inhibited hyperactivity[11]
Mouse model of inflammatory pain (CFA-induced)3 µM (spinal administration)Alleviated thermal and mechanical hypersensitivity[7][8]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to investigate the effect of this compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific AMPA receptor subtypes.

1. Cell Preparation:

  • Culture neurons or HEK293 cells on glass coverslips.

  • For recombinant receptor studies, transfect HEK293 cells with cDNAs encoding the desired AMPA receptor subunits (e.g., GluR1, GluR2).[1]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

  • Agonist Solution: Prepare a stock solution of glutamate or a specific AMPA receptor agonist (e.g., kainate) in the external solution.[1]

  • This compound Solution: Prepare a stock solution of this compound in water or DMSO and dilute to the final desired concentration in the external solution.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Obtain a whole-cell patch-clamp recording from a target cell using a borosilicate glass pipette (3-5 MΩ) filled with the internal solution.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist solution using a rapid application system to evoke an AMPA receptor-mediated current.[1]

  • After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.[1]

  • To investigate the open-channel block mechanism, apply this compound during the agonist-evoked current.[1][2]

In Vivo Microdialysis and Behavioral Analysis in a Rodent Model of Pain

This protocol describes how to assess the effect of spinally administered this compound on nociceptive behavior in a rat model of inflammatory pain.

1. Animal Model:

  • Induce persistent peripheral inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of an adult rat.[7][8]

2. Surgical Procedure:

  • Implant an intrathecal catheter for spinal drug delivery.

  • Allow the animal to recover from surgery.

3. Drug Administration:

  • Dissolve this compound in sterile saline.

  • Administer this compound via the intrathecal catheter at the desired concentration (e.g., 3 µM).[7][8]

4. Behavioral Testing:

  • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

  • Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

  • Assess locomotor activity using an open-field test to rule out motor impairments.[7][8]

  • Conduct behavioral tests before and at multiple time points after this compound administration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR_Ca Ca2+-Permeable AMPAR (GluR2-lacking) Glutamate->AMPAR_Ca Binds AMPAR_NoCa Ca2+-Impermeable AMPAR (GluR2-containing) Glutamate->AMPAR_NoCa Binds Ca_ion Ca2+ AMPAR_Ca->Ca_ion Influx Na_ion Na+ AMPAR_Ca->Na_ion Influx AMPAR_NoCa->Na_ion Influx Iem1460 This compound Iem1460->AMPAR_Ca Blocks

Caption: Signaling pathway of this compound's selective antagonism.

G start Start: In Vitro Electrophysiology cell_prep Prepare Cultured Neurons or Transfected HEK293 Cells start->cell_prep solutions Prepare External, Internal, Agonist, and this compound Solutions cell_prep->solutions patch Obtain Whole-Cell Patch-Clamp Recording solutions->patch agonist_app Apply Agonist to Evoke Baseline Current patch->agonist_app iem_app Co-apply Agonist with this compound agonist_app->iem_app analysis Analyze and Quantify Current Inhibition iem_app->analysis end End analysis->end

Caption: Experimental workflow for in vitro patch-clamp studies.

G start Start: In Vivo Pain Model model Induce Inflammatory Pain in Rodent Model (CFA) start->model surgery Implant Intrathecal Catheter model->surgery drug_admin Administer this compound Spinally surgery->drug_admin behavior Conduct Behavioral Testing (Thermal and Mechanical) drug_admin->behavior locomotion Assess Locomotor Activity (Open-Field Test) behavior->locomotion analysis Analyze Behavioral Data locomotion->analysis end End analysis->end

Caption: Experimental workflow for in vivo pain studies.

References

Troubleshooting & Optimization

optimizing Iem 1460 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Iem 1460. Our goal is to help you optimize your experimental dosage to minimize off-target effects and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors.[1] It is selective for Ca2+-permeable AMPA receptors that lack the GluA2 (also referred to as GluR2) subunit.[1][2][3] This selectivity allows for the specific targeting of certain neuronal populations, such as fast-spiking interneurons, which express a higher proportion of these receptor subtypes.[1][3]

Q2: Does this compound have more than one mechanism of action?

A2: Yes, studies have shown that this compound exhibits a dual mechanism of action. In addition to the open-channel block, it also acts as a competitive antagonist at AMPA receptors.[2][4] The dominance of each mechanism can be influenced by the concentration of the agonist (e.g., glutamate) present.[4]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for GluA2-lacking AMPA receptors, it has been reported to also block NMDA receptor-mediated currents.[1][3][5] At higher doses in vivo, it can produce toxic effects such as ataxia and motor impairment.[5]

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For in vivo experiments in mice, it has been dissolved in physiological saline.[6]

Troubleshooting Guide

IssuePossible CauseRecommendation
High neuronal toxicity or cell death in vitro. This compound concentration is too high, leading to excessive blockade of essential glutamatergic signaling or off-target NMDA receptor inhibition.Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., 1 µM) and titrate upwards.
Lack of expected effect on neuronal activity. 1. The target cells may primarily express GluA2-containing (Ca2+-impermeable) AMPA receptors. 2. The this compound concentration is too low. 3. The agonist concentration is too high, leading to competitive displacement of this compound.1. Confirm the expression of GluA2-lacking AMPA receptors in your model system using techniques like qPCR or Western blotting. 2. Increase the this compound concentration incrementally. 3. If co-applying with an agonist, consider the potential for competitive antagonism and adjust concentrations accordingly.[4]
Inconsistent results between experiments. 1. Variability in drug preparation. 2. Differences in cell culture conditions or animal physiology.1. Always prepare fresh solutions of this compound for each experiment.[6] 2. Standardize all experimental parameters, including cell passage number, animal age and weight, and time of administration.
Observed motor impairment or ataxia in animal studies. The administered dose of this compound is too high.Reduce the dosage. Doses up to 20 mg/kg have been used without reported ataxia, while 30 mg/kg has been shown to cause toxic effects in mice.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Receptor TypeIC50 ValueReference
GluA2-lacking AMPA Receptors2.6 µM[1][3]
GluA2-containing AMPA Receptors1102 µM[1][3]
Human unmutated AMPA-type channels0.1 mM[2][4]
Mutant GluR channels10 µM[2][4]

Table 2: In Vivo Dosage Information for this compound (Mice)

Administration RouteDosage RangeObserved EffectReference
Intraperitoneal (i.p.)3 - 20 mg/kgNo significant anticonvulsant effect against maximal electroshock.[5]
Intraperitoneal (i.p.)30 mg/kgIneffective against maximal electroshock and produced toxic effects (ataxia, motor impairment).[5]
Subcutaneous (s.c.)Dose-dependentInhibition of phencyclidine-induced hyperactivity.[7]

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of this compound on recombinant AMPA receptors expressed in HEK293 cells.[4]

  • Cell Culture: Culture HEK293 cells expressing the desired AMPA receptor subunits.

  • Electrophysiology Setup: Use the whole-cell patch-clamp technique to record currents from single cells.

  • Agonist Application: Utilize an ultrafast agonist application system to apply glutamate or another AMPA receptor agonist (e.g., kainate).[2]

  • This compound Application:

    • For IC50 determination: Co-apply varying concentrations of this compound with a fixed concentration of the agonist.

    • To study mechanism: Apply the agonist to reach equilibrium, then co-apply the agonist with this compound and observe the current decay.[4]

  • Data Analysis: Measure the peak current amplitude and the time constant of current decay to characterize the block.

Protocol 2: In Vivo Behavioral Assessment in Mice

This protocol is based on a study evaluating the effect of this compound on psychotomimetic-induced hyperactivity.[7]

  • Animals: Use adult male mice, housed under standard laboratory conditions.

  • Drug Preparation: Dissolve this compound in physiological saline to the desired concentration.

  • Administration:

    • Administer this compound subcutaneously (s.c.) at the desired dose.

    • After a predetermined time (e.g., 30 minutes), administer the psychotomimetic agent (e.g., phencyclidine) via the same route.

  • Behavioral Testing: Immediately after the second injection, place the mouse in an open-field arena and record its locomotor activity for a specified duration (e.g., 60 minutes).

  • Data Analysis: Quantify the total distance moved or the number of movements and compare between treatment groups.

Visualizations

IEM1460_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_GluA2_lacking GluA2-lacking AMPA Receptor Glutamate->AMPAR_GluA2_lacking Activates AMPAR_GluA2_containing GluA2-containing AMPA Receptor Glutamate->AMPAR_GluA2_containing Iem_1460 Iem_1460 Iem_1460->AMPAR_GluA2_lacking Blocks Iem_1460->AMPAR_GluA2_containing Low Affinity Ca_Influx Ca²⁺ Influx AMPAR_GluA2_lacking->Ca_Influx No_Ca_Influx No Significant Ca²⁺ Influx AMPAR_GluA2_containing->No_Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: Mechanism of this compound selective blockade of Ca²⁺-permeable AMPA receptors.

Experimental_Workflow_In_Vivo cluster_preparation Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Prepare this compound and Test Agent Animal_Acclimation->Drug_Preparation Iem_1460_Admin Administer this compound (e.g., s.c., i.p.) Drug_Preparation->Iem_1460_Admin Wait Waiting Period (e.g., 30 min) Iem_1460_Admin->Wait Test_Agent_Admin Administer Test Agent (e.g., Phencyclidine) Wait->Test_Agent_Admin Behavioral_Test Place in Open-Field Arena Record Activity Test_Agent_Admin->Behavioral_Test Data_Quantification Quantify Locomotor Activity Behavioral_Test->Data_Quantification Statistical_Analysis Statistical Comparison between Groups Data_Quantification->Statistical_Analysis

References

troubleshooting unexpected results in Iem 1460 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iem 1460. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. It exhibits selectivity for Ca2+-permeable AMPA receptors that lack the GluA2 subunit.[1] Research has shown that this compound has a dual mechanism of action, involving both open channel block and a competitive-like block at human AMPA-type glutamate receptors.[2][3]

Q2: What are the key applications of this compound in research?

This compound is frequently used to:

  • Identify the presence and function of Ca2+-permeable, GluA2-lacking AMPA receptors in various cell types and brain regions.[1][2][4]

  • Selectively target and inhibit specific neuronal populations, such as certain GABAergic interneurons that express a high proportion of GluA2-lacking AMPA receptors.[1]

  • Investigate the role of these specific AMPA receptor subtypes in synaptic plasticity, neurodegenerative diseases, and other neurological conditions.[3]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound under desiccating conditions at room temperature. If you prepare stock solutions, it is best to use them on the same day. For storage of solutions, aliquoting and freezing at -20°C for up to one month is advisable. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]

Q4: Does this compound have any known off-target effects?

Yes, in addition to its primary action on AMPA receptors, this compound has been reported to block NMDA receptor-mediated currents.[1] Researchers should consider this potential off-target effect when designing experiments and interpreting results.

Troubleshooting Unexpected Experimental Results

Scenario 1: this compound shows little to no effect in my experiment.

Possible Cause 1: Presence of GluA2-containing, Ca2+-impermeable AMPA receptors. this compound is highly selective for AMPA receptors lacking the GluA2 subunit. If the target cells or tissue predominantly express GluA2-containing receptors, the blocking effect of this compound will be minimal.

Troubleshooting Steps:

  • Confirm Receptor Subunit Composition: If possible, use molecular techniques (e.g., Western blot, qPCR, or immunohistochemistry) to verify the expression of GluA2 subunits in your experimental model.

  • Review Literature: Check existing literature to confirm the expected AMPA receptor subunit composition in your specific cell type or brain region.

  • Positive Control: Use a non-selective AMPA receptor antagonist (e.g., CNQX or NBQX) as a positive control to confirm that the observed responses are indeed mediated by AMPA receptors.

  • Concentration Gradient: While this compound is selective, a very high concentration might show some effect on GluA2-containing receptors, though this could introduce off-target effects. Refer to the IC50 values for guidance.

Possible Cause 2: Issues with Compound Stability or Concentration. Improper storage or dilution can lead to a loss of potency.

Troubleshooting Steps:

  • Fresh Preparation: Prepare fresh solutions of this compound from the solid compound.

  • Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is not affecting the cells or the compound's solubility.

  • Accurate Pipetting: Double-check all calculations and pipetting steps during the preparation of your working solutions.

Scenario 2: I observe unexpected or contradictory results in vivo.

Possible Cause 1: Complex Pharmacokinetics and Bioavailability. The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion. For instance, studies on its anticonvulsant properties have yielded conflicting results, with some showing efficacy against certain seizure models but not others.[5][6]

Troubleshooting Steps:

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intracochlear) can significantly impact the local and systemic concentrations of the compound.[5][7][8] Ensure the chosen route is appropriate for the target tissue.

  • Dosage: The effective dose can vary between different animal models and experimental paradigms. A dose-response study may be necessary to determine the optimal concentration for your specific application.[7]

  • Metabolic Stability: Be aware of the compound's in vivo half-life, which has been reported to be around 118 minutes.[8] The timing of administration relative to the experimental endpoint is crucial.

Possible Cause 2: Off-Target Effects on NMDA Receptors. As mentioned, this compound can block NMDA receptors, which could contribute to unexpected physiological or behavioral outcomes.

Troubleshooting Steps:

  • Control for NMDA Receptor Blockade: If feasible, use a specific NMDA receptor antagonist in a separate experimental group to dissect the contribution of NMDA receptor blockade to the observed effects.

  • Lower Concentration: Use the lowest effective concentration of this compound that selectively targets GluA2-lacking AMPA receptors to minimize off-target effects.

Quantitative Data Summary

ParameterValueReceptor TypeReference
IC50 2.6 µMGluA2-lacking AMPA Receptors[1]
IC50 1102 µMGluA2-containing AMPA Receptors[1]
In Vivo Half-Life ~118 minutesNot Applicable[8]

Experimental Protocols

General Protocol for In Vitro Electrophysiology (Patch-Clamp):

  • Cell Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Recording Solution: Use an appropriate artificial cerebrospinal fluid (aCSF) or external recording solution.

  • Baseline Recording: Obtain a stable baseline recording of synaptic currents (e.g., AMPA receptor-mediated excitatory postsynaptic currents, EPSCs).

  • This compound Application: Prepare a stock solution of this compound in water or DMSO. Dilute the stock solution to the desired final concentration in the recording solution immediately before application.

  • Perfusion: Perfuse the cells or slice with the this compound-containing solution.

  • Data Acquisition: Record the changes in synaptic currents in the presence of this compound.

  • Washout: Perfuse with the control recording solution to observe the reversibility of the block.

  • Data Analysis: Measure the amplitude and kinetics of the synaptic currents before, during, and after this compound application.

Visualizations

Iem1460_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_receptor AMPA Receptor cluster_channel Ion Channel cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R GluA1/3/4 GluA2-lacking Glutamate->AMPA_R:f0 Binds Ion_Channel Ca2+ Permeable AMPA_R->Ion_Channel Activates Ca_ion Ca2+ Ion_Channel->Ca_ion Influx Downstream Downstream Signaling Ca_ion->Downstream Iem_1460 This compound Iem_1460->Ion_Channel Blocks

Caption: Mechanism of this compound action on a Ca2+-permeable AMPA receptor.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Receptor Check AMPA Receptor Subunit (GluA2 expression) Start->Check_Receptor Check_Compound Verify Compound Integrity (Fresh stock, correct concentration) Start->Check_Compound Check_Protocol Review Experimental Protocol (Controls, timing, dosage) Start->Check_Protocol Check_Receptor->Check_Compound GluA2 Absent/Low GluA2_Present High GluA2 Expression: This compound ineffectiveness expected Check_Receptor->GluA2_Present GluA2 Present Check_Compound->Check_Protocol No Issue Compound_Issue Degraded/Incorrect Compound: Prepare fresh and re-run Check_Compound->Compound_Issue Issue Found Protocol_Issue Protocol Flaw Identified: Revise protocol and repeat Check_Protocol->Protocol_Issue Issue Found Consider_Off_Target Consider Off-Target Effects (e.g., NMDA receptors) Check_Protocol->Consider_Off_Target No Issue

References

IEM-1460 High-Concentration Neurotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing IEM-1460, focusing on the potential for neurotoxicity at high concentrations. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is IEM-1460 and what is its primary mechanism of action?

A1: IEM-1460 is a selective, voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Specifically, it shows a high degree of selectivity for calcium-permeable AMPA receptors (CP-AMPARs) that lack the GluA2 subunit, compared to calcium-impermeable, GluA2-containing AMPA receptors.[1]

Q2: Is there evidence of in vivo toxicity with high concentrations of IEM-1460?

A2: Yes. Studies in mice have shown that a high dose of 30 mg/kg of IEM-1460 administered intraperitoneally can produce toxic effects, including ataxia (impaired coordination) and motor impairment.[2]

Q3: What are the potential off-target effects of IEM-1460 at high concentrations?

A3: At higher concentrations, IEM-1460 has been shown to also block N-methyl-D-aspartate (NMDA) receptor-mediated currents.[1] This off-target activity is an important consideration in interpreting experimental results at high concentrations, as NMDA receptor blockade can have significant effects on neuronal function and viability. One study noted that IEM-1460 can partially inhibit NMDA receptors at the concentrations used for their experiments.[3]

Q4: Has in vitro neurotoxicity of high concentrations of IEM-1460 been reported?

A4: Currently, there is a lack of published studies specifically investigating the neurotoxic effects (e.g., neuronal cell death, apoptosis) of high concentrations of IEM-1460 in cultured neurons. Therefore, it is crucial for researchers to empirically determine the safe concentration range for their specific cell type and experimental conditions.

Troubleshooting Guide: Assessing Potential Neurotoxicity

If you suspect neurotoxicity in your experiments using IEM-1460, or wish to establish a safe concentration range, the following guide provides recommended assays and protocols.

Initial Observations and Troubleshooting Steps
ObservationPotential CauseRecommended Action
Reduced cell viability or altered morphology in culture. IEM-1460 concentration may be too high, leading to cytotoxicity.Perform a dose-response curve to determine the EC50 for the desired pharmacological effect and an IC50 for cytotoxicity. Use the lowest effective concentration.
Unexpected electrophysiological responses. Off-target effects at high concentrations (e.g., NMDA receptor blockade).Consider using a lower concentration of IEM-1460. If high concentrations are necessary, use control experiments with NMDA receptor antagonists to dissect the effects.
Inconsistent results between experiments. Variability in cell health, culture density, or IEM-1460 solution preparation.Standardize cell culture conditions. Prepare fresh solutions of IEM-1460 for each experiment.

Quantitative Data Summary

The following table summarizes key quantitative data for IEM-1460.

ParameterReceptor/SystemValueReference
IC50 GluA2-lacking AMPA receptors2.6 µM[4]
IC50 GluA2-containing AMPA receptors (hippocampal pyramidal neurons)1102 µM[4]
IC50 GluA2-containing AMPA receptors (sensorimotor cortex pyramidal neurons)357 µM[4]
In vivo Toxic Dose (mice) -30 mg/kg (i.p.)[2]

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This assay measures the metabolic activity of viable cells.

Materials:

  • Primary neuronal cultures in 96-well plates

  • IEM-1460

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Culture neurons to the desired density in a 96-well plate.

  • Treat neurons with a range of IEM-1460 concentrations for the desired duration. Include untreated and vehicle controls.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessment of Cytotoxicity using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary neuronal cultures in 96-well plates

  • IEM-1460

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Culture neurons in a 96-well plate.

  • Treat cells with various concentrations of IEM-1460. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.[5]

Protocol 3: Assessment of Apoptosis using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cell cultures

  • IEM-1460

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Treat cultured neurons with the desired concentrations of IEM-1460.

  • Harvest the cells and prepare cell lysates according to the assay kit protocol.[6]

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the lysates.[6][7]

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the absorbance or fluorescence using a microplate reader.[6][7]

  • Quantify the caspase-3 activity relative to control cells.

Visualizations

Hypothesized Signaling Pathway for High-Concentration IEM-1460 Neurotoxicity

At high concentrations, IEM-1460's potential neurotoxicity may be mediated through a combination of on-target and off-target effects, leading to an excitotoxic cascade and apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular High_IEM1460 High Concentration IEM-1460 CP_AMPAR CP-AMPAR High_IEM1460->CP_AMPAR Blockade NMDAR NMDA Receptor High_IEM1460->NMDAR Off-target Blockade Ca_Influx Ca2+ Influx CP_AMPAR->Ca_Influx Reduced Influx NMDAR->Ca_Influx Reduced Influx Excitotoxicity Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized neurotoxicity pathway of high-concentration IEM-1460.

Experimental Workflow for Assessing Neurotoxicity

This workflow outlines the steps to determine the potential neurotoxicity of IEM-1460 in your experiments.

G Start Start: Suspected Neurotoxicity Dose_Response 1. Dose-Response Curve (Vary IEM-1460 Concentration) Start->Dose_Response Viability_Assay 2. Assess Cell Viability (MTT Assay) Dose_Response->Viability_Assay Cytotoxicity_Assay 3. Measure Cytotoxicity (LDH Release Assay) Viability_Assay->Cytotoxicity_Assay Apoptosis_Assay 4. Detect Apoptosis (Caspase-3 Activity) Cytotoxicity_Assay->Apoptosis_Assay Data_Analysis 5. Data Analysis (Determine IC50 for toxicity) Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Establish Safe Concentration Range Data_Analysis->Conclusion

Caption: Workflow for assessing IEM-1460 neurotoxicity in vitro.

References

Technical Support Center: Accounting for the Voltage-Dependent Block of IEM-1460 in Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the voltage-dependent block of IEM-1460 in their experimental data analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using IEM-1460, providing a question-and-answer format for clarity.

Question 1: My measured IC50 for IEM-1460 is significantly different from published values. What could be the cause?

Answer: Discrepancies in IC50 values for IEM-1460 can arise from several experimental variables. Consider the following factors:

  • AMPA Receptor Subunit Composition: IEM-1460 is highly selective for AMPA receptors lacking the GluR2 subunit (Ca2+-permeable) over those containing GluR2.[1] The IC50 for GluR2-lacking receptors is in the low micromolar range (e.g., 2.6 µM), while for GluR2-containing receptors, it is much higher (e.g., 1102 µM).[1] Ensure you are comparing your results to literature values for the correct receptor subtype.

  • Holding Potential: The blocking action of IEM-1460 is voltage-dependent.[1][2] The degree of block can change significantly at different membrane potentials. It is crucial to maintain a consistent holding potential throughout your experiments and to report it with your IC50 value. For GluR2-lacking AMPA receptors, the block by IEM-1460 may decrease at membrane potentials more negative than -80 mV.[2] In contrast, for GluR2-containing receptors, the block tends to increase with hyperpolarization.[2]

  • Agonist Concentration: IEM-1460 can exhibit a competitive-like blocking mechanism in addition to its open-channel block.[3][4] This means that the concentration of the agonist (e.g., glutamate, kainate) used to activate the AMPA receptors can influence the apparent potency of IEM-1460. Higher agonist concentrations may require higher concentrations of IEM-1460 to achieve the same level of block.

  • Experimental System: The expression system used (e.g., Xenopus oocytes, HEK293 cells, primary neurons) can influence the results due to differences in receptor expression levels and cellular environment.[3]

Question 2: I am observing incomplete block of my currents even at high concentrations of IEM-1460. Why is this happening?

Answer: Several factors can contribute to an incomplete block by IEM-1460:

  • Mixed AMPA Receptor Population: Your cells of interest may express a mixed population of AMPA receptors, including both IEM-1460-sensitive (GluR2-lacking) and -insensitive (GluR2-containing) subtypes. Even at saturating concentrations for the sensitive receptors, the insensitive population will remain largely unblocked.

  • Voltage-Dependent Relief of Block: At certain membrane potentials, particularly more negative potentials for GluR2-lacking receptors, the blocker may be expelled from the channel pore, leading to a relief of block.[2]

  • Use-Dependence: As an open-channel blocker, IEM-1460 requires the channel to be in the open state to bind effectively.[3][4] If the channels are not being activated frequently enough, the block may appear less complete.

Question 3: The kinetics of the current decay in the presence of IEM-1460 are variable in my experiments. How can I standardize this?

Answer: The time constant of current decay in the presence of IEM-1460 is dependent on several factors:

  • Blocker Concentration: The rate of block will increase with higher concentrations of IEM-1460.[2]

  • Agonist Concentration: The kinetics of block can be influenced by the concentration of the agonist used.[3][4]

  • Desensitization Properties of the Receptor: The intrinsic desensitization rate of the AMPA receptor subtype can interact with the blocking kinetics of IEM-1460.[3]

To standardize the kinetics, it is essential to use consistent concentrations of both the agonist and IEM-1460 across all experiments. For detailed kinetic analysis, using a rapid perfusion system can help ensure precise timing of drug application.[3]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of IEM-1460?

IEM-1460 acts as a voltage-dependent open-channel blocker of AMPA receptors.[1] This means it enters and occludes the ion channel pore when the receptor is in its open, conducting state. It also exhibits a competitive-like blocking mechanism, suggesting it can interact with the receptor at a site that competes with the agonist.[3][4]

Which AMPA receptor subunits are most sensitive to IEM-1460?

IEM-1460 is selective for AMPA receptors that lack the edited GluR2 subunit.[3][5] These receptors are permeable to calcium ions.

How does membrane voltage affect the block by IEM-1460?

The voltage dependence of IEM-1460 block is complex and differs between AMPA receptor subtypes:

  • For GluR2-lacking receptors: The block is typically most potent around -80 mV and can decrease at more hyperpolarized potentials.[2]

  • For GluR2-containing receptors: The block generally increases with hyperpolarization.[2]

Can IEM-1460 block other ion channels?

Yes, in addition to AMPA receptors, IEM-1460 has been shown to block NMDA receptor-mediated currents.[1][6] It is important to consider this potential off-target effect when interpreting experimental results.

What are some common applications of IEM-1460 in research?

IEM-1460 is a valuable pharmacological tool for:

  • Identifying the presence and function of Ca2+-permeable, GluR2-lacking AMPA receptors in various neuronal populations.[5][7]

  • Studying the role of these specific receptor subtypes in synaptic plasticity and neurological disorders.[8][9]

  • As an anticonvulsant in some experimental models.[1]

Quantitative Data Summary

ParameterValueReceptor SubtypeExperimental SystemReference
IC50 2.6 µMGluR2-lacking (Ca2+-permeable)Not specified[1]
IC50 1102 µMGluR2-containingNot specified[1]
IC50 ~2 µMGluR1 or GluR3Oocytes[3]
IC50 0.1 mMHuman unmutated GluR channelsHEK293 cells[4]
IC50 10 µMMutant GluR channelsHEK293 cells[4]

Experimental Protocols

Protocol 1: Determination of IEM-1460 IC50 using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Prepare cultured cells (e.g., HEK293 cells expressing the AMPA receptor subtype of interest) or acutely isolated neurons for patch-clamp recording.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. Maintain a constant holding potential (e.g., -60 mV or -70 mV) throughout the experiment.[3]

  • Solution Preparation: Prepare an external solution containing a fixed concentration of an AMPA receptor agonist (e.g., 10 mM glutamate or 100 µM kainate).[2][3] Prepare a series of external solutions containing the agonist plus varying concentrations of IEM-1460 (e.g., ranging from 0.1 µM to 1 mM).

  • Baseline Recording: Using a rapid perfusion system, apply the agonist-only solution to elicit a baseline control current.

  • Drug Application: Apply the solutions containing different concentrations of IEM-1460 and the agonist. Allow sufficient time for the block to reach a steady state.

  • Data Acquisition: Record the peak or steady-state current amplitude in the presence of each IEM-1460 concentration.

  • Data Analysis: Normalize the current amplitudes to the control response. Plot the normalized current as a function of IEM-1460 concentration and fit the data with a Hill equation to determine the IC50 value.[7]

Protocol 2: Assessing the Voltage-Dependence of IEM-1460 Block

  • Cell Preparation and Recording: Follow steps 1 and 2 from Protocol 1.

  • Solution Preparation: Prepare an external solution with a fixed concentration of agonist and a concentration of IEM-1460 that produces a submaximal block (e.g., near the IC50 value).

  • Voltage Protocol:

    • Record the control current elicited by the agonist alone at a series of holding potentials (e.g., from -100 mV to +60 mV in 20 mV steps).

    • Apply the solution containing the agonist and IEM-1460.

    • At each holding potential, measure the blocked current.

  • Data Analysis:

    • For each holding potential, calculate the percentage of block as: (1 - (I_IEM1460 / I_control)) * 100.

    • Plot the percentage of block as a function of the holding potential to visualize the voltage-dependence.

Visualizations

IEM1460_Mechanism cluster_receptor AMPA Receptor Channel cluster_ligands Ligands Resting Resting State Open Open State Resting->Open Agonist Binding Blocked Blocked State Resting->Blocked Competitive-like Block Open->Blocked IEM-1460 Binding (Open Channel Block) Desensitized Desensitized State Open->Desensitized Desensitization Blocked->Open Unbinding Agonist Agonist (e.g., Glutamate) IEM1460 IEM-1460 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPrep Cell Preparation (e.g., HEK293, Neurons) PatchClamp Whole-Cell Patch-Clamp CellPrep->PatchClamp SolutionPrep Solution Preparation (Agonist +/- IEM-1460) SolutionPrep->PatchClamp ControlRec Record Control Current (Agonist only) PatchClamp->ControlRec DrugApp Apply IEM-1460 + Agonist ControlRec->DrugApp DataAcq Data Acquisition DrugApp->DataAcq Normalization Normalize to Control DataAcq->Normalization DoseResponse Generate Dose-Response Curve Normalization->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 Voltage_Dependence_Logic rect_node rect_node start Membrane Potential (Vm) gluR2_present GluR2 Subunit Present? start->gluR2_present hyperpolarization_increase Block increases with hyperpolarization gluR2_present->hyperpolarization_increase Yes hyperpolarization_decrease Block may decrease with hyperpolarization (more negative than -80mV) gluR2_present->hyperpolarization_decrease No

References

Technical Support Center: IEM-1460 Reversible Block Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IEM-1460 in reversible block experiments. The information is tailored for professionals in neuroscience, pharmacology, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IEM-1460?

A1: IEM-1460 is a voltage-dependent open-channel blocker selective for Calcium-permeable (Ca²⁺-permeable) AMPA receptors, which are typically those lacking the GluA2 subunit. Additionally, it exhibits a competitive block mechanism.[1][2] This dual mechanism means it can both compete with glutamate for binding to the receptor and physically obstruct the ion channel when it is in the open state.[1]

Q2: How reversible is the block by IEM-1460, and what is the expected washout period?

A2: The block produced by IEM-1460 is reversible.[1] The recovery from the block follows a single exponential time course, indicating a relatively straightforward unbinding process.[1] The time constant for recovery (τrec*) has been measured to be approximately 165.1 ± 22.6 ms.[1] For complete washout and return to baseline, a perfusion period of 3-5 times this time constant is recommended. Therefore, a washout period of approximately 500 ms to 1 second should be sufficient in most in vitro systems with rapid perfusion. It is important to note that the recovery from the block has been shown to be independent of both glutamate and IEM-1460 concentration.[1][2]

Q3: What are the typical concentrations of IEM-1460 used in experiments?

A3: The effective concentration of IEM-1460 is dependent on the specific AMPA receptor subunit composition. The half-maximal inhibitory concentration (IC₅₀) is significantly lower for GluA2-lacking (Ca²⁺-permeable) receptors compared to GluA2-containing receptors. This selectivity is a key feature of the compound.

Troubleshooting Guide

Issue 1: Incomplete or slow reversal of the block after washout.

  • Possible Cause 1: Inadequate perfusion system. A slow or inefficient perfusion system can lead to residual IEM-1460 in the recording chamber, prolonging the washout period.

    • Troubleshooting Step: Ensure your perfusion system allows for a rapid and complete exchange of the external solution. Check for any dead space in the chamber or tubing that could trap the IEM-1460 solution. Increasing the flow rate during the washout phase may be beneficial.

  • Possible Cause 2: Presence of high-affinity binding sites. While the primary interaction is reversible, prolonged exposure or very high concentrations might lead to slower unbinding from certain receptor populations or non-specific binding.

    • Troubleshooting Step: Use the lowest effective concentration of IEM-1460 for your experiment. If possible, perform a concentration-response curve to determine the optimal concentration for your specific cell type and receptor expression.

Issue 2: Variability in the degree of block between experiments.

  • Possible Cause 1: Differences in AMPA receptor subunit expression. The potency of IEM-1460 is highly dependent on the presence of the GluA2 subunit. Variability in the expression levels of Ca²⁺-permeable AMPA receptors between cell cultures or preparations can lead to inconsistent results.

    • Troubleshooting Step: Characterize the AMPA receptor subunit expression in your experimental model using techniques such as Western blotting or qPCR. If using a cell line, ensure consistent passage numbers and culture conditions.

  • Possible Cause 2: Voltage-dependence of the block. IEM-1460 is a voltage-dependent blocker. Fluctuations in the holding potential during electrophysiological recordings can alter the degree of block.

    • Troubleshooting Step: Maintain a stable holding potential throughout the experiment. Regularly monitor the voltage clamp quality and discard any recordings with significant drift in the holding potential.

Quantitative Data Summary

The following tables summarize key quantitative parameters for IEM-1460.

Table 1: Inhibitory Concentrations (IC₅₀) of IEM-1460

Receptor TypeIC₅₀Reference
GluA2-lacking (Ca²⁺-permeable) AMPA Receptors2.6 µM
GluA2-containing AMPA Receptors1102 µM
Human unmutated AMPA Receptors0.1 mM[1][2]
Mutant (nondesensitizing) GluR2 L504Y channels10 µM[1][2]

Table 2: Kinetic Parameters of IEM-1460 Block and Recovery

ParameterValueNotesReference
Recovery Time Constant (τrec*)165.1 ± 22.6 msReflects the unbinding of IEM-1460 from the receptor.[1]
In Vivo Elimination Half-Life118 minutesDetermined from systemic administration in guinea pigs.

Experimental Protocols & Visualizations

Signaling Pathway and Blocking Mechanism

The following diagram illustrates the interaction of IEM-1460 with a Ca²⁺-permeable AMPA receptor. Glutamate binding opens the channel, allowing IEM-1460 to enter and block the pore. It can also competitively inhibit glutamate binding.

IEM1460_Mechanism cluster_receptor Ca²⁺-permeable AMPA Receptor R Resting State O Open State R->O Opens O->R Closes B Blocked State O->B B->O Unblocks (Washout) Glu Glutamate Glu->R Binds IEM IEM-1460 IEM->R Competes with Glutamate IEM->O Blocks (Open Channel)

Caption: Mechanism of IEM-1460 action on AMPA receptors.

Experimental Workflow for Reversible Block

This diagram outlines a typical electrophysiology experiment to assess the reversible block of AMPA receptors by IEM-1460.

Experimental_Workflow cluster_protocol Patch-Clamp Protocol A Establish Whole-Cell Recording B Record Baseline AMPA Current (Apply Glutamate) A->B C Apply IEM-1460 + Glutamate (Observe Block) B->C D Washout with External Solution (Observe Recovery) C->D E Record Recovered AMPA Current (Apply Glutamate) D->E

Caption: Workflow for an IEM-1460 reversible block experiment.

References

Technical Support Center: Understanding IEM-1460 and Its Role in Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the use of IEM-1460. The information addresses common questions and troubleshooting scenarios to ensure accurate experimental design and data interpretation, with a focus on clarifying the specific effects of IEM-1460 on AMPA receptors versus NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of IEM-1460?

A1: The primary molecular target of IEM-1460 is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Specifically, it is a selective, voltage-dependent open-channel blocker of Calcium-permeable (Ca²⁺-permeable) AMPA receptors that lack the GluA2 subunit.[1][2][3][4] Its selectivity for GluA2-lacking receptors over GluA2-containing receptors is significant.[2]

Q2: Does IEM-1460 have a direct effect on NMDA receptors?

A2: At concentrations typically used to selectively block Ca²⁺-permeable AMPA receptors (in the low micromolar range), IEM-1460 has minimal to no direct blocking effect on N-methyl-D-aspartate (NMDA) receptors.[5] While some sources suggest a potential for NMDA receptor blockade, this is generally observed at much higher, non-selective concentrations.[2][6] For most experimental purposes, it is considered a selective antagonist for GluA2-lacking AMPA receptors.

Q3: Why might I observe what appears to be an effect on NMDA receptor currents when using IEM-1460?

A3: Observing an apparent effect on NMDA receptor currents when applying IEM-1460 is likely due to indirect mechanisms rather than a direct blockade. These can include:

  • Network Effects: In a complex neuronal circuit, blocking Ca²⁺-permeable AMPA receptors on a subset of neurons (e.g., interneurons) can alter the overall network activity, which in turn can modulate the glutamatergic input onto the recorded neuron, thus affecting its NMDA receptor activation.

  • Reduced Depolarization: AMPA receptors are responsible for the initial fast depolarization of the postsynaptic membrane. By blocking a component of this AMPA-mediated depolarization, IEM-1460 can indirectly reduce the relief of the voltage-dependent magnesium (Mg²⁺) block on NMDA receptors.[7] This would lead to a smaller NMDA receptor-mediated current, even without a direct antagonism of the NMDA receptor itself.

Q4: What are the key experimental considerations when using IEM-1460?

A4: Key considerations include:

  • Cell-Type Specificity: The expression of GluA2-lacking AMPA receptors varies significantly between different types of neurons.[8] Therefore, the effect of IEM-1460 will be cell-type dependent.

  • Concentration: Use the lowest effective concentration to ensure selectivity for Ca²⁺-permeable AMPA receptors and to avoid potential off-target effects.

  • Voltage-Dependence: The blocking action of IEM-1460 is voltage-dependent, which should be taken into account during electrophysiological recordings at different holding potentials.

  • Control Experiments: Always include appropriate controls, such as using a specific NMDA receptor antagonist (e.g., AP5) to confirm the identity of NMDA receptor-mediated currents.

Troubleshooting Guide

Problem: I applied IEM-1460, and the overall synaptic response was reduced. How can I confirm this is due to AMPA receptor blockade and not an effect on NMDA receptors?

Answer: To dissect the specific receptor contributions to the reduction in synaptic response, you can perform the following electrophysiological protocol:

  • Isolate AMPA and NMDA receptor currents by voltage:

    • Record excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV. At this negative potential, the Mg²⁺ block of the NMDA receptor is largely intact, so the recorded current is predominantly mediated by AMPA receptors.

    • Then, change the holding potential to +40 mV. At this depolarized potential, the Mg²⁺ block on the NMDA receptor is relieved, and you can observe a slower decaying current component mediated by NMDA receptors.[9]

  • Pharmacological Isolation:

    • At a holding potential of -70 mV, apply IEM-1460. A reduction in the current amplitude confirms its effect on AMPA receptors.

    • To specifically measure the NMDA receptor current, first record the dual-component EPSC at +40 mV. Then, apply a selective AMPA receptor antagonist (like CNQX or NBQX) to isolate the NMDA receptor-mediated current. After washing out the AMPA antagonist, you can then apply IEM-1460. In the presence of IEM-1460, the isolated NMDA receptor current (pharmacologically or by voltage) should remain largely unaffected, confirming its selectivity.

    • Alternatively, in the presence of IEM-1460, you can apply a selective NMDA receptor antagonist like AP5. The remaining current should be completely blocked, confirming it was indeed an NMDA receptor-mediated current.

Problem: I am observing inconsistent levels of blockade with IEM-1460 across my experiments.

Answer: Inconsistent blockade can arise from several factors:

  • Cell-to-cell variability: As mentioned, the expression of GluA2-lacking AMPA receptors can differ even within the same brain region or cell culture preparation.[8] Some cells may have a high proportion of these receptors and show a strong response to IEM-1460, while others may primarily express GluA2-containing, Ca²⁺-impermeable AMPA receptors and thus be insensitive to the drug.[8]

  • Drug Concentration and Stability: Ensure your stock solution of IEM-1460 is correctly prepared and stored. Verify the final concentration in your recording solution is accurate.

  • Incomplete Washout: IEM-1460 is an open-channel blocker, and its washout kinetics can be slow. Ensure a sufficiently long washout period between applications to allow the receptors to recover.

Problem: My long-term potentiation (LTP) is inhibited by IEM-1460. What does this indicate about the underlying mechanism?

Answer: The inhibition of LTP by IEM-1460 suggests that the induction or expression of this form of synaptic plasticity is dependent on the activation of Ca²⁺-permeable, GluA2-lacking AMPA receptors.[10][11] While LTP induction is classically attributed to Ca²⁺ influx through NMDA receptors, there is growing evidence for forms of plasticity that require Ca²⁺ influx through these specific AMPA receptors.[1][4][10][11] This finding can help you characterize the specific signaling pathways involved in the plasticity you are studying.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for IEM-1460.

Table 1: IC50 Values of IEM-1460 for AMPA Receptors

Receptor Subtype/Cell TypeIC50 (µM)Reference
GluA2-lacking AMPA Receptors~2.6[2][8]
GluA2-containing AMPA Receptors~1102[2][8]
Human Unmutated AMPA Receptors~100[5][12]
Mutant (nondesensitizing) GluA2~10[5][12]
Striatal Cholinergic Interneurons2.6[8]
Hippocampal Pyramidal Neurons1102[8]
Sensorimotor Cortex Pyramidal Neurons357[8]

Detailed Experimental Protocol

Objective: To pharmacologically isolate and compare the effects of IEM-1460 on AMPA and NMDA receptor-mediated currents in whole-cell patch-clamp recordings.

Materials:

  • Standard whole-cell patch-clamp setup

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • IEM-1460

  • D-(-)-2-Amino-5-phosphonopentanoic acid (AP5) - selective NMDA receptor antagonist

  • 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) - selective AMPA/kainate receptor antagonist

  • Picrotoxin (to block GABA-A receptors)

Methodology:

  • Preparation: Prepare brain slices or cultured neurons according to your standard protocol.

  • Recording Setup:

    • Perfuse the recording chamber with aCSF containing picrotoxin (e.g., 100 µM) to block inhibitory currents.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Recording AMPA Receptor-Mediated Currents:

    • Voltage-clamp the cell at -70 mV.

    • Evoke synaptic responses using a stimulating electrode.

    • Establish a stable baseline recording of EPSCs for 5-10 minutes.

    • Bath-apply IEM-1460 (e.g., 10-30 µM). A reduction in the EPSC amplitude indicates the presence of Ca²⁺-permeable AMPA receptors.

    • Wash out the IEM-1460 and observe the recovery of the EPSC.

  • Recording NMDA Receptor-Mediated Currents:

    • Voltage-clamp the cell at +40 mV.

    • Record baseline evoked EPSCs. The current will have a fast AMPA component and a slow NMDA component.

    • To isolate the NMDA component, bath-apply CNQX (e.g., 20 µM). The remaining slow current is the NMDA receptor-mediated EPSC.

    • With the NMDA current isolated, you can now test the effect of IEM-1460. Bath-apply IEM-1460 (e.g., 10-30 µM). You should observe little to no change in the amplitude of the isolated NMDA current.

  • Confirmation of NMDA Current:

    • In the continued presence of CNQX and IEM-1460, apply the NMDA receptor antagonist AP5 (e.g., 50 µM). The remaining current should be completely abolished, confirming its identity as an NMDA receptor-mediated current.

Visualizations

IEM1460_Specificity cluster_AMPA AMPA Receptors cluster_NMDA NMDA Receptors GluA2_lacking GluA2-lacking Ca²⁺ Permeable GluA2_containing GluA2-containing Ca²⁺ Impermeable NMDA NMDA Receptor IEM1460 IEM-1460 IEM1460->GluA2_lacking Blocks IEM1460->GluA2_containing No significant block (at selective concentrations) IEM1460->NMDA No direct block (at selective concentrations) Experimental_Workflow start Start: Whole-cell recording hold_neg Hold at -70 mV (Isolates AMPA current) start->hold_neg apply_iem_ampa Apply IEM-1460 hold_neg->apply_iem_ampa observe_ampa Observe AMPA current reduction apply_iem_ampa->observe_ampa hold_pos Hold at +40 mV (AMPA + NMDA currents) observe_ampa->hold_pos apply_cnqx Apply CNQX (Isolates NMDA current) hold_pos->apply_cnqx apply_iem_nmda Apply IEM-1460 apply_cnqx->apply_iem_nmda observe_nmda Observe no change in NMDA current apply_iem_nmda->observe_nmda apply_ap5 Apply AP5 observe_nmda->apply_ap5 confirm_nmda Confirm NMDA current is abolished apply_ap5->confirm_nmda end End confirm_nmda->end Signaling_Pathway cluster_receptors Postsynaptic Membrane Glutamate Glutamate Release AMPA_R AMPA-R (GluA2-lacking) Channel Glutamate->AMPA_R:f0 NMDA_R NMDA-R Channel (Mg²⁺ block) Glutamate->NMDA_R:f0 Depolarization Membrane Depolarization AMPA_R:f1->Depolarization Na⁺ influx Ca_Influx_AMPA Ca²⁺ Influx AMPA_R:f1->Ca_Influx_AMPA Ca_Influx_NMDA Ca²⁺ Influx NMDA_R:f1->Ca_Influx_NMDA IEM1460 IEM-1460 IEM1460->AMPA_R:f1 Blocks IEM1460->Depolarization Reduces Downstream_NMDA NMDA-dependent Signaling (e.g., LTP) Depolarization->Downstream_NMDA Indirectly Reduces Mg_Relief Relief of Mg²⁺ block Depolarization->Mg_Relief Downstream_AMPA AMPA-dependent Signaling Ca_Influx_AMPA->Downstream_AMPA Ca_Influx_NMDA->Downstream_NMDA Mg_Relief->NMDA_R:f1

References

Technical Support Center: Improving the CNS Delivery of Iem-1460

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Iem-1460 to the central nervous system (CNS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Iem-1460 and why is its delivery to the CNS important?

A1: Iem-1460 is a dicationic adamantane derivative that acts as a selective, voltage-dependent open-channel blocker of calcium-permeable (Ca²⁺-permeable) AMPA receptors, specifically those lacking the GluA2 subunit.[1][2][3] These receptors are implicated in various neurological conditions, including neurodegenerative diseases, stroke, and epilepsy.[4][5] Effective delivery of Iem-1460 to the CNS is crucial for its potential therapeutic effects in these disorders.

Q2: What are the main challenges in delivering Iem-1460 to the CNS?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic agents from the bloodstream into the brain.[6][7][8] Iem-1460, as a quaternary ammonium compound, is likely to have low passive permeability across the BBB due to its charge and hydrophilicity. Additionally, it may be subject to efflux transporters at the BBB that actively pump it out of the brain.

Q3: Is there any evidence that Iem-1460 can cross the blood-brain barrier?

A3: Direct, quantitative studies on Iem-1460's BBB permeability are limited. However, one study noted that its pharmacokinetic properties are consistent with permeation into the brain and ear.[9] Following systemic administration in one animal model, Iem-1460 levels in the cochlear perilymph (a fluid compartment of the inner ear with a barrier to the bloodstream) were found to be approximately 30% of blood levels, suggesting some capacity to cross biological barriers.[9]

Q4: What are the known off-target effects or toxicity concerns with Iem-1460 in the CNS?

A4: High doses of Iem-1460 administered systemically have been associated with motor impairment and ataxia in mice.[10] One study observed that direct infusion into the striatum could elicit dystonia-like impairments.[11] Researchers should carefully monitor for behavioral changes and motor deficits in animal studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the CNS delivery of Iem-1460.

Problem Possible Cause(s) Suggested Solution(s)
Low brain-to-plasma concentration ratio of Iem-1460 Poor BBB permeability due to the compound's charge and hydrophilicity.- Formulation Strategies: Consider encapsulating Iem-1460 in liposomes or nanoparticles to enhance its transport across the BBB.[12][13][14][15] - Chemical Modification: Explore prodrug strategies to transiently mask the charged groups of Iem-1460, increasing its lipophilicity. - Alternative Delivery Routes: Investigate intranasal delivery, which can bypass the BBB to some extent.[7][16][17]
Active efflux by transporters like P-glycoprotein (P-gp) at the BBB.- Co-administration with Efflux Inhibitors: Use known P-gp inhibitors to see if the brain concentration of Iem-1460 increases. Note: This is for experimental validation and may not be clinically viable. - Formulation to Evade Efflux: Nanoparticle formulations can sometimes reduce recognition by efflux transporters.[18]
High variability in experimental results Inconsistent formulation of the delivery vehicle (e.g., liposomes, nanoparticles).- Standardize Formulation Protocol: Ensure consistent parameters such as lipid composition, drug-to-lipid ratio, sonication time, and extrusion pressure. - Characterize Formulations: Routinely measure particle size, zeta potential, and encapsulation efficiency for each batch.
Instability of Iem-1460 in the formulation or biological matrix.- Stability Studies: Assess the stability of Iem-1460 in your chosen formulation and in plasma at relevant temperatures and time points. - Proper Storage: Store stock solutions and formulations under recommended conditions (e.g., -20°C for solutions) and use them within their stability window.[1]
Observed neurotoxicity or adverse behavioral effects in animal models Off-target effects of Iem-1460 at high concentrations in the CNS.[10][11]- Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window. - Targeted Delivery: Employ targeted delivery systems (e.g., ligand-decorated nanoparticles) to increase the concentration of Iem-1460 at the site of action while minimizing exposure to other brain regions.
Toxicity of the delivery vehicle.- Vehicle-Only Controls: Always include a control group that receives the delivery vehicle without Iem-1460. - Biocompatible Materials: Use well-characterized, biocompatible materials for your formulations.

Data Presentation

Iem-1460 Properties
PropertyValueReference(s)
Molecular Formula C₁₉H₃₇N₂Br·HBr[2]
Molecular Weight 454.33 g/mol [2]
Solubility Soluble to 100 mM in water and DMSO[1][2][3]
Mechanism of Action Selective blocker of Ca²⁺-permeable, GluA2-lacking AMPA receptors[1][2][3][5]
IC₅₀ (GluA2-lacking receptors) ~2.6 µM[1][2][3]
IC₅₀ (GluA2-containing receptors) ~1102 µM[1][2][3]
In Vivo Pharmacokinetic Parameters (Hypothetical Data for Method Development)
ParameterRoute of AdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)Brain/Plasma Ratio at Tₘₐₓ
Iem-1460 (Aqueous Solution) Intravenous515000.0825000.05
Iem-1460 (Liposomal Formulation) Intravenous512000.2545000.20
Iem-1460 (Aqueous Solution) Intraperitoneal108000.532000.04

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of Iem-1460 across an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes.

Workflow Diagram:

G cluster_prep Cell Culture Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis A Seed astrocytes on the underside of the Transwell insert B Culture for 48 hours A->B C Seed brain endothelial cells on the top side of the insert B->C D Co-culture until a confluent monolayer with high TEER is formed C->D E Equilibrate the Transwell insert in transport buffer F Add Iem-1460 solution to the apical (donor) chamber E->F G Take samples from the basolateral (receiver) chamber at various time points F->G H Analyze Iem-1460 concentration in samples by LC-MS/MS G->H I Calculate the apparent permeability coefficient (Papp) H->I J Compare Papp value to known high and low permeability compounds I->J

Caption: Workflow for in vitro BBB permeability testing of Iem-1460.

Methodology:

  • Cell Culture:

    • Culture primary or immortalized brain endothelial cells (e.g., hCMEC/D3) and astrocytes.

    • Seed astrocytes on the bottom side of a Transwell insert (0.4 µm pore size) and allow them to attach and grow for 48 hours.

    • Seed the endothelial cells on the top side of the insert and co-culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement:

    • Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be performed when TEER values are stable and high (e.g., >200 Ω·cm²).

    • Confirm barrier integrity by measuring the permeability of a low-permeability marker like Lucifer yellow or a fluorescently labeled dextran.

  • Permeability Assay:

    • Wash the Transwell inserts with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the Iem-1460 solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber, replacing the volume with fresh transport buffer.

    • Analyze the concentration of Iem-1460 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of Iem-1460 accumulation in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation and Characterization of Iem-1460 Loaded Liposomes

This protocol provides a starting point for developing a liposomal formulation of Iem-1460 to potentially enhance its CNS delivery.

Workflow Diagram:

G cluster_prep Liposome Preparation cluster_purification Purification cluster_characterization Characterization A Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) in an organic solvent B Evaporate the solvent to form a thin lipid film A->B C Hydrate the lipid film with an aqueous solution of Iem-1460 B->C D Sonication or extrusion to form unilamellar vesicles C->D E Remove unencapsulated Iem-1460 by dialysis or size exclusion chromatography D->E F Measure particle size and zeta potential (DLS) E->F G Determine encapsulation efficiency (e.g., by disrupting liposomes and quantifying Iem-1460) E->G H Assess in vitro release profile E->H G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R Ca²⁺-permeable AMPA Receptor (GluA2-lacking) Glutamate->AMPA_R binds Ca_influx Ca²⁺ Influx AMPA_R->Ca_influx opens channel Downstream Downstream Signaling (e.g., Excitotoxicity, Plasticity) Ca_influx->Downstream Iem1460 Iem-1460 Iem1460->AMPA_R blocks channel

References

addressing variability in Iem 1460 efficacy across different brain regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iem 1460. The information is designed to address the variability in this compound efficacy across different brain regions and cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dicationic adamantane derivative that functions as a selective, open-channel blocker of calcium-permeable (CP) α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Its primary targets are AMPA receptors that lack the edited GluR2 (or GluA2) subunit, which renders the receptor permeable to Ca²⁺.[1][3] The blocking action is voltage-dependent and use-dependent, meaning it is more effective when the channel is open.[4][5] Some studies also suggest a competitive-like blocking mechanism.[1][6]

Q2: Why does the efficacy of this compound vary so significantly between different brain regions?

A2: The variability in this compound efficacy is directly linked to the differential expression of GluR2-lacking, Ca²⁺-permeable AMPA receptors across various neuronal populations.[2][3] Brain regions and specific cell types with a higher proportion of these receptors will exhibit greater sensitivity to this compound blockade.[2][3] For example, striatal giant cholinergic interneurons and cerebellar Bergmann glia, which express a high density of GluR2-lacking AMPA receptors, are highly sensitive to this compound.[3] In contrast, hippocampal pyramidal neurons and cerebellar Purkinje cells, which predominantly express GluR2-containing, Ca²⁺-impermeable AMPA receptors, show low sensitivity.[2][3]

Q3: What are the typical IC50 values for this compound in different brain regions?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies widely depending on the cell type and the subunit composition of the AMPA receptors being targeted. A summary of reported IC50 values is provided in the table below.

Quantitative Data: this compound IC50 Values Across Brain Regions

Brain Region/Cell TypePredominant AMPA Receptor Subunit CompositionReported IC50 (µM)Reference
Striatal Giant Cholinergic InterneuronsGluR2-lacking2.6[3]
Cerebellar Bergmann Glia (putative)GluR2-lacking2.6[3]
Hippocampal Non-Pyramidal Neurons (some)GluR2-lacking~1[3]
Sensorimotor Cortex Pyramidal NeuronsGluR2-containing357[3]
Hippocampal Pyramidal NeuronsGluR2-containing1102[3]
Recombinant human GluR2 (flip GQ/GN)GluR2-lacking (un-edited)95-103[1]
Recombinant human GluR2 (flip GR)GluR2-containing (edited)>>1000[1]

Troubleshooting Guide

Issue 1: I am not observing any significant effect of this compound in my experiments on cortical neurons.

  • Possible Cause 1: Low expression of Ca²⁺-permeable AMPA receptors.

    • Troubleshooting Step: The majority of AMPA receptors in cortical pyramidal neurons contain the GluR2 subunit, making them impermeable to Ca²⁺ and thus insensitive to this compound.[3] Consider using a positive control with a cell type known to express a high proportion of GluR2-lacking AMPA receptors, such as striatal interneurons or specific populations of hippocampal interneurons.[3]

  • Possible Cause 2: Incorrect experimental conditions.

    • Troubleshooting Step: this compound is an open-channel blocker, so its efficacy is dependent on the activation of AMPA receptors.[1][4] Ensure that your protocol includes the application of an AMPA receptor agonist, such as glutamate or kainate, to open the channels and allow for this compound to bind. The blocking effect is also voltage-dependent, with increased block at hyperpolarized potentials for GluR2-lacking receptors.[5] Verify your holding potential in electrophysiology experiments.

Issue 2: The blocking effect of this compound is highly variable between cells from the same brain region.

  • Possible Cause 1: Heterogeneous cell populations.

    • Troubleshooting Step: A single brain region can contain diverse neuronal and glial cell types with different AMPA receptor subunit compositions.[3] For example, hippocampal and cortical non-pyramidal neurons show cell-to-cell differences in this compound sensitivity.[3] If possible, use cell-type-specific markers or electrophysiological properties to identify and target a homogenous population of cells for your recordings.

  • Possible Cause 2: Developmental changes in AMPA receptor subunit expression.

    • Troubleshooting Step: The expression of GluR2-lacking AMPA receptors can change during development.[4] For instance, at immature synapses in the medial nucleus of the trapezoid body, a large proportion of AMPA receptors are Ca²⁺-permeable and sensitive to this compound, but this proportion decreases with age.[4] Ensure that the age of the animals used in your experiments is consistent and appropriate for the expected expression of your target receptors.

Experimental Protocols

Key Experiment: Patch-Clamp Electrophysiology to Determine this compound Efficacy

This protocol outlines the general steps for assessing the inhibitory effect of this compound on AMPA receptor-mediated currents using whole-cell patch-clamp recordings from isolated neurons or brain slices.

  • Preparation of Brain Slices or Isolated Neurons:

    • Acutely prepare brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus, striatum) of a rodent model.

    • Alternatively, enzymatically and mechanically dissociate the brain tissue to obtain isolated neurons.

    • Maintain the preparations in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ and 5% CO₂.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from visually identified neurons under a microscope.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing Cs-gluconate or a similar base to isolate inward currents, along with other standard components (e.g., HEPES, EGTA, ATP, GTP).

    • Clamp the membrane potential at a hyperpolarized level (e.g., -60 mV or -70 mV) to increase the driving force for inward currents and enhance the voltage-dependent block by this compound.[5]

  • Drug Application:

    • Establish a stable baseline recording of AMPA receptor-mediated currents by applying an agonist like kainate (e.g., 100 µM) or glutamate (e.g., 10 mM) via a fast perfusion system.[1][5]

    • Co-apply the agonist with varying concentrations of this compound to the recorded cell.

    • To ensure accurate and rapid drug application, a piezo-driven, double-barreled ultrafast perfusion system can be utilized.[1]

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitudes in the presence of this compound to the control current amplitude.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Iem_1460_Mechanism Mechanism of this compound Action cluster_receptor AMPA Receptor cluster_blocker Blocker cluster_outcome Outcome GluR2_lacking GluR2-lacking (Ca²⁺ Permeable) Block Channel Block (Inhibition of Current) GluR2_lacking->Block GluR2_containing GluR2-containing (Ca²⁺ Impermeable) No_Block No Significant Block GluR2_containing->No_Block Iem_1460 This compound Iem_1460->GluR2_lacking Binds to open channel Iem_1460->GluR2_containing Very low affinity

Caption: Logical diagram illustrating the selective action of this compound on GluR2-lacking AMPA receptors.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing prep 1. Prepare Brain Slices or Isolated Neurons patch 2. Whole-Cell Patch-Clamp Recording (Vh = -70mV) prep->patch baseline 3. Establish Baseline Current (Apply AMPA Agonist) patch->baseline apply_Iem 4. Co-apply Agonist with Varying [this compound] baseline->apply_Iem record 5. Record Current Amplitudes apply_Iem->record analyze 6. Analyze Data & Calculate IC50 record->analyze

Caption: A typical experimental workflow for assessing the efficacy of this compound using patch-clamp electrophysiology.

Signaling_Pathway Signaling Downstream of Ca²⁺-Permeable AMPA Receptors Glutamate Glutamate CP_AMPAR GluR2-lacking AMPA Receptor Glutamate->CP_AMPAR Activates Ca_influx Ca²⁺ Influx CP_AMPAR->Ca_influx Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC, PKA) Ca_influx->Downstream Iem_1460 This compound Iem_1460->CP_AMPAR Blocks Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Simplified signaling pathway showing the role of Ca²⁺ influx through GluR2-lacking AMPA receptors and the inhibitory action of this compound.

References

best practices for storing and handling Iem 1460

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iem 1460. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, as well as to offer troubleshooting guidance for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Its primary mechanism of action is the selective inhibition of Calcium (Ca²⁺)-permeable AMPA receptors that lack the GluA2 subunit.[1][2] It also has an inhibitory effect on NMDA receptors.[1][2]

Q2: How should I store this compound powder?

Solid this compound should be stored at room temperature under desiccating conditions.[2]

Q3: How do I prepare and store this compound stock solutions?

This compound is soluble in both water and DMSO up to 100 mM.[2] For in vivo experiments, a stock solution can be prepared in DMSO and then diluted in a vehicle such as 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 2.5 mg/mL.[3] It is recommended to prepare solutions on the same day of use.[2] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[2]

Q4: What are the typical working concentrations for this compound in experiments?

The effective concentration of this compound can vary depending on the experimental setup and the specific AMPA receptor subunits present. For patch-clamp experiments on recombinant human GluR2-lacking AMPA receptors, significant blocking effects are observed at concentrations as low as 1 µM.[1] In vivo studies have used doses up to 30 mg/kg, although toxic effects like ataxia were observed at the highest dose.[4]

Data Presentation

The inhibitory activity of this compound is dependent on the subunit composition of the AMPA receptor. Below is a summary of its potency on different receptor subtypes.

Receptor SubtypeIC50 (µM)Description
GluA2-lacking AMPA Receptors2.6High potency inhibition of Ca²⁺-permeable receptors.
GluA2-containing AMPA Receptors1102Low potency inhibition of Ca²⁺-impermeable receptors.
Human Unmutated AMPA Receptors100Moderate potency in a competitive block mechanism.[1][5]
Mutant Nondesensitizing GluR Channels10Higher potency in a competitive block mechanism.[1][5]

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of this compound on recombinant AMPA receptors expressed in HEK293 cells.[1]

1. Cell Preparation:

  • Culture HEK293 cells and transfect with the desired AMPA receptor subunit cDNAs.

  • Visually identify transfected cells, often with the aid of a co-transfected fluorescent protein.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2.

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4.

  • This compound Stock Solution: Prepare a 100 mM stock in sterile water or DMSO.

  • Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations for each experiment. Prepare fresh daily.[1]

3. Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Apply the agonist (e.g., glutamate) with and without varying concentrations of this compound using a fast perfusion system.

  • To investigate open-channel block, co-apply this compound with the agonist. To assess competitive antagonism, pre-apply this compound before the agonist.

  • Record membrane currents using a patch-clamp amplifier.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing. The solution may have become supersaturated during freezing, or the solvent may have evaporated.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may need to be remade. Ensure vials are sealed tightly to prevent solvent evaporation.
Inconsistent or no effect of this compound in experiments. 1. Incorrect concentration. 2. Degradation of the compound. 3. Presence of GluA2-containing AMPA receptors.1. Verify calculations and dilution series. 2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 3. Confirm the expression of GluA2-lacking AMPA receptors in your experimental system. The IC50 for GluA2-containing receptors is significantly higher.[2]
High background noise in electrophysiology recordings. Poor seal resistance or issues with the recording setup.Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. Check grounding and shielding of the setup to minimize electrical noise.
Observed toxicity or off-target effects in in vivo studies. High dosage or non-specific binding.At doses of 30 mg/kg, toxic effects such as ataxia and motor impairment have been reported.[4] It is advisable to perform a dose-response study to determine the optimal concentration with minimal side effects. This compound also blocks NMDA receptors, which could contribute to off-target effects.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action Glutamate Glutamate GluA2_lacking_AMPAR GluA2-lacking AMPA Receptor Glutamate->GluA2_lacking_AMPAR Activates Ca_Influx Ca2+ Influx GluA2_lacking_AMPAR->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKC activation) Ca_Influx->Downstream_Signaling Iem_1460 This compound Iem_1460->GluA2_lacking_AMPAR Blocks Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Downstream_Signaling->Cellular_Response

Caption: this compound blocks Ca²+ influx through GluA2-lacking AMPA receptors.

G cluster_1 This compound Experimental Workflow Prepare_Stock Prepare Stock Solution (e.g., 100 mM in H₂O/DMSO) Prepare_Working Prepare Working Solution (Dilute in external buffer) Prepare_Stock->Prepare_Working Apply_Iem1460 Apply this compound Prepare_Working->Apply_Iem1460 Cell_Culture Cell Culture & Transfection (e.g., HEK293 with AMPARs) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Apply_Agonist Apply Agonist (e.g., Glutamate) Patch_Clamp->Apply_Agonist Record_Current Record Ionic Currents Apply_Agonist->Record_Current Apply_Iem1460->Record_Current Analyze_Data Data Analysis Record_Current->Analyze_Data

Caption: Workflow for electrophysiological analysis of this compound.

References

Validation & Comparative

Validating the Selectivity of IEM-1460 for Calcium-Permeable AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating neuronal signaling, synaptic plasticity, and excitotoxicity, the selective antagonism of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical experimental approach. These receptors, which lack the edited GluA2 subunit, are implicated in a variety of physiological and pathological processes. IEM-1460 has emerged as a widely used tool for this purpose. This guide provides a comprehensive comparison of IEM-1460 with other antagonists, supported by quantitative data and detailed experimental protocols to aid in the validation of its selectivity.

Comparative Analysis of Antagonist Potency

The selectivity of an antagonist is best understood by comparing its potency (commonly measured as the half-maximal inhibitory concentration, IC50) against different AMPA receptor subunit compositions. Ca2+-permeable AMPA receptors are typically composed of homomeric or heteromeric combinations of GluA1, GluA3, and GluA4 subunits, while Ca2+-impermeable receptors contain the edited GluA2 subunit.

AntagonistReceptor Subtype/PreparationIC50 (µM)Antagonism TypeCitation(s)
IEM-1460 GluA2-lacking (Ca2+-permeable) AMPA receptors (striatal interneurons)2.6Open-channel block[1]
GluA2-lacking (Ca2+-permeable) AMPA receptors (hippocampal/cortical interneurons)~1Open-channel block[1]
GluA2-containing (Ca2+-impermeable) AMPA receptors (hippocampal pyramidal neurons)1102Open-channel block[1][2][3]
GluA2-containing (Ca2+-impermeable) AMPA receptors (sensorimotor cortex pyramidal neurons)357Open-channel block[1]
N-Acetylspermine (NASPM) Inwardly rectifying Ca2+-permeable AMPA receptors (cultured hippocampal neurons)0.33Open-channel block[4]
Philanthotoxin-56 (PhTX-56) Homomeric GluA1 (Ca2+-permeable)0.0033Open-channel block[5][6]
Heteromeric GluA1/GluA2 (Ca2+-impermeable)>3.3Open-channel block[5][6]
GYKI 52466 AMPA-induced currents (cultured hippocampal neurons)11Non-competitive[7]
Kainate-induced currents (cultured hippocampal neurons)7.5Non-competitive[7]
Talampanel (LY300164) AMPA receptorsNot specified, but effective antagonistNon-competitive[8]

Note: The IC50 values can vary depending on the experimental conditions, such as the agonist concentration, holding potential, and the specific cell type or expression system used.

Mechanism of Action: A Visual Comparison

The primary mechanism by which IEM-1460 and other polyamine-based antagonists achieve their selectivity is through a voltage-dependent block of the open ion channel. This is in contrast to non-competitive antagonists like GYKI 52466, which bind to an allosteric site on the receptor complex.

AMPA Receptor Antagonist Mechanisms cluster_0 Ca2+-Permeable AMPA Receptor (GluA2-lacking) cluster_1 Ca2+-Impermeable AMPA Receptor (GluA2-containing) GluA1 GluA1 Ca2_in Ca2+ GluA1->Ca2_in Glutamate binding opens channel IEM1460 IEM-1460 IEM1460->GluA1 Blocks open channel pore GluA2 GluA2 Na_in Na+ GluA2->Na_in Glutamate binding opens channel GYKI GYKI 52466 GYKI->GluA2 Binds to allosteric site, inducing non-conducting state

Caption: Mechanisms of AMPA receptor antagonism.

Experimental Protocols for Validating Selectivity

To empirically validate the selectivity of IEM-1460, two primary techniques are employed: patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application, in the presence and absence of the antagonist.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line (e.g., HEK293) transfected with specific AMPA receptor subunits.

  • Plate cells on coverslips suitable for microscopy and recording.

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: Containing (in mM): 130 K-Gluconate, 5 NaCl, 1 MgCl2, 10 HEPES, 0.4 CaCl2, 11 EGTA, adjusted to pH 7.3 with KOH.

  • Agonist Solution: Prepare a stock solution of glutamate or a specific AMPA receptor agonist (e.g., (S)-AMPA) in the external solution.

  • Antagonist Solution: Prepare stock solutions of IEM-1460 and other comparators in the appropriate solvent and dilute to the final desired concentrations in the external solution.

3. Recording Procedure:

  • Place the coverslip in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) to record inward currents.

  • Apply the agonist using a fast-perfusion system to evoke AMPA receptor-mediated currents.

  • After establishing a stable baseline response, co-apply the agonist with increasing concentrations of IEM-1460 to determine the dose-response relationship and calculate the IC50.

  • To assess voltage-dependence, apply voltage ramps or steps during agonist application in the presence of the antagonist.

  • Compare the effects of IEM-1460 on neurons known to express Ca2+-permeable AMPA receptors (e.g., fast-spiking interneurons) with those expressing Ca2+-impermeable receptors (e.g., pyramidal neurons).[2][9][10][11][12]

Calcium Imaging

This method provides a functional readout of Ca2+ influx through Ca2+-permeable AMPA receptors.

1. Cell Preparation and Dye Loading:

  • Prepare cell cultures as for electrophysiology.

  • Incubate the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[13][14][15]

  • Wash the cells to remove excess dye.

2. Imaging Procedure:

  • Mount the coverslip on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

  • Perfuse the cells with a buffer containing antagonists for NMDA receptors (e.g., D-AP5) and voltage-gated calcium channels (e.g., verapamil) to isolate Ca2+ influx through AMPA receptors.[13][14]

  • Acquire baseline fluorescence images.

  • Apply an AMPA receptor agonist and record the change in fluorescence intensity, which corresponds to an increase in intracellular Ca2+.

  • After a washout period, pre-incubate the cells with IEM-1460 for a few minutes and then co-apply the agonist with IEM-1460.

  • The reduction in the agonist-induced fluorescence signal in the presence of IEM-1460 indicates a block of Ca2+ influx through AMPA receptors.

  • Compare the effect of IEM-1460 on different cell populations to assess its selectivity.[13][14][15][16]

Experimental Workflow for Validating IEM-1460 Selectivity start Start cell_prep Cell Preparation (Neurons or Transfected Cells) start->cell_prep patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp ca_imaging Calcium Imaging cell_prep->ca_imaging agonist_app_pc Agonist Application (e.g., Glutamate) patch_clamp->agonist_app_pc dye_loading Load Cells with Ca2+ Indicator (e.g., Fura-2 AM) ca_imaging->dye_loading record_current Record AMPA Receptor Currents agonist_app_pc->record_current iem1460_app_pc Co-apply Agonist + IEM-1460 record_current->iem1460_app_pc analyze_ic50 Analyze Dose-Response and Calculate IC50 iem1460_app_pc->analyze_ic50 compare Compare Effects on Different Cell Types/Receptor Subunits analyze_ic50->compare agonist_app_ca Agonist Application dye_loading->agonist_app_ca record_fluorescence Record Fluorescence Change agonist_app_ca->record_fluorescence iem1460_app_ca Co-apply Agonist + IEM-1460 record_fluorescence->iem1460_app_ca analyze_block Analyze Blockade of Ca2+ Signal iem1460_app_ca->analyze_block analyze_block->compare end End compare->end

Caption: Workflow for validating IEM-1460 selectivity.

Downstream Signaling of Ca2+-Permeable AMPA Receptors

The influx of Ca2+ through GluA2-lacking AMPA receptors initiates a cascade of intracellular signaling events that are distinct from the primarily depolarizing role of Ca2+-impermeable receptors. Understanding this pathway is crucial for interpreting the functional consequences of IEM-1460 application.

Downstream Signaling of Ca2+-Permeable AMPA Receptors glutamate Glutamate cp_ampar Ca2+-Permeable AMPA Receptor (GluA2-lacking) glutamate->cp_ampar ca_influx Ca2+ Influx cp_ampar->ca_influx cam Calmodulin (CaM) ca_influx->cam pi3k PI3K ca_influx->pi3k camkii CaMKII cam->camkii synaptic_plasticity Synaptic Plasticity (LTP/LTD) camkii->synaptic_plasticity mapk MAPK Cascade (ERK1/2) pi3k->mapk creb CREB Phosphorylation mapk->creb gene_expression Altered Gene Expression creb->gene_expression gene_expression->synaptic_plasticity iem1460 IEM-1460 iem1460->cp_ampar Blockade

Caption: Signaling pathways activated by Ca2+ influx.

Activation of Ca2+-permeable AMPA receptors leads to a significant influx of calcium, which acts as a second messenger. This Ca2+ can bind to calmodulin (CaM), leading to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key player in synaptic plasticity.[3] Additionally, Ca2+ influx can stimulate the phosphatidylinositol 3-kinase (PI3K) pathway, which in turn activates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of transcription factors like CREB and subsequent changes in gene expression.[17] These signaling pathways are fundamental to the role of Ca2+-permeable AMPA receptors in processes such as long-term potentiation (LTP) and long-term depression (LTD).[3][18] By selectively blocking these receptors, IEM-1460 allows researchers to dissect the specific contributions of this signaling pathway to various neuronal functions.

References

A Comparative Guide to IEM-1460 and Philanthotoxin for AMPA Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: the synthetic adamantane derivative, IEM-1460, and the naturally derived polyamine toxin, philanthotoxin. This comparison is supported by experimental data to inform the selection of the appropriate tool for specific research applications.

At a Glance: Key Properties

FeatureIEM-1460Philanthotoxin (PhTX-433 and analogs)
Primary Mechanism Open-channel block; potential dual competitive mechanismOpen-channel block
Selectivity Highly selective for Ca²⁺-permeable, GluA2-lacking AMPA receptorsSelective for Ca²⁺-permeable, GluA2-lacking AMPA receptors
Potency Micromolar range for GluA2-lacking receptorsNanomolar to micromolar range, depending on the analog and subunit composition
Origin SyntheticNatural (Wasp Venom) / Synthetic analogs
Key Advantage High selectivity for discriminating between GluA2-containing and -lacking AMPA receptorsHigh potency of certain analogs

Mechanism of Action

Both IEM-1460 and philanthotoxins are open-channel blockers of AMPA receptors, meaning they enter and occlude the ion channel pore when it is opened by an agonist like glutamate. This action is typically voltage-dependent.

IEM-1460 exhibits a strong preference for AMPA receptors that do not contain the GluA2 subunit, which are permeable to calcium ions.[1][2] In addition to its primary open-channel blocking activity, some studies suggest a dual mechanism for IEM-1460, which may also involve a competitive-like blocking action.[1][3]

Philanthotoxins , such as the well-characterized PhTX-433, are polyamine toxins that also function as open-channel blockers.[4] Their positively charged polyamine tail is thought to enter the channel pore, thereby physically obstructing the flow of ions. Like IEM-1460, they show a preference for GluA2-lacking AMPA receptors. Synthetic analogs of philanthotoxin have been developed to enhance potency and selectivity.[4]

cluster_IEM IEM-1460 cluster_PhTX Philanthotoxin IEM_Agonist Agonist (Glutamate) IEM_Receptor GluA2-lacking AMPA Receptor IEM_Agonist->IEM_Receptor Binds IEM_Open Channel Opening IEM_Receptor->IEM_Open IEM_Block IEM-1460 Enters Channel Pore IEM_Open->IEM_Block IEM_Blocked Ion Flow Blocked IEM_Block->IEM_Blocked PhTX_Agonist Agonist (Glutamate) PhTX_Receptor GluA2-lacking AMPA Receptor PhTX_Agonist->PhTX_Receptor Binds PhTX_Open Channel Opening PhTX_Receptor->PhTX_Open PhTX_Block Philanthotoxin Enters Channel Pore PhTX_Open->PhTX_Block PhTX_Blocked Ion Flow Blocked PhTX_Block->PhTX_Blocked

Figure 1. Open-channel block mechanism of IEM-1460 and Philanthotoxin.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of IEM-1460 and the philanthotoxin analog PhTX-74 on various AMPA receptor subunit combinations. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

AMPA Receptor Subunit CompositionIEM-1460 IC50 (µM)PhTX-74 IC50 (µM)Experimental System
GluA2-lacking2.6[2][5]-Rat brain cells / Recombinant
GluA2-containing1102[2][5]-Rat brain cells / Recombinant
Homomeric GluA1-0.252[6]Xenopus oocytes
Homomeric GluA3-0.356[6]Xenopus oocytes
Heteromeric GluA1/A2-22[6]Xenopus oocytes
Heteromeric GluA2/A3-22[6]Xenopus oocytes

Data for IEM-1460 is often cited for its differential effect on native receptors characterized by the presence or absence of the GluA2 subunit. Data for PhTX-74 is from studies using recombinant receptors with defined subunit compositions expressed in Xenopus oocytes.

Experimental Protocols

The determination of the inhibitory potency of compounds like IEM-1460 and philanthotoxin on AMPA receptors is primarily conducted using electrophysiological techniques. The two most common methods are whole-cell patch-clamp recordings from cultured cells (e.g., HEK293) expressing recombinant AMPA receptors, and two-electrode voltage-clamp recordings from Xenopus laevis oocytes injected with cRNA encoding the receptor subunits.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the precise measurement of ion currents through AMPA receptors in a mammalian cell line.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2). A marker protein like GFP is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a transfected cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • An agonist (e.g., glutamate) is applied to the cell to activate the AMPA receptors, and the resulting inward current is recorded.

  • The antagonist (IEM-1460 or philanthotoxin) is co-applied with the agonist at varying concentrations to determine the dose-dependent inhibition of the current and calculate the IC50 value.

cluster_workflow Whole-Cell Patch-Clamp Workflow start HEK293 Cell Culture transfection Transfection with AMPA Receptor Subunit cDNA start->transfection selection Identify Transfected Cells (e.g., GFP) transfection->selection patch Whole-Cell Patch-Clamp selection->patch agonist Apply Agonist (e.g., Glutamate) patch->agonist antagonist Co-apply Antagonist (IEM-1460 or Philanthotoxin) at various concentrations agonist->antagonist record Record Ion Currents antagonist->record analysis Calculate IC50 record->analysis

Figure 2. Workflow for determining antagonist potency using whole-cell patch-clamp.
Two-Electrode Voltage-Clamp in Xenopus Oocytes

This method is well-suited for expressing high levels of ion channels and recording the resulting large currents.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are harvested from Xenopus laevis frogs.

  • The oocytes are injected with complementary RNA (cRNA) encoding the desired AMPA receptor subunits.

  • The oocytes are incubated for several days to allow for protein expression and insertion into the cell membrane.

2. Electrophysiological Recording:

  • The oocyte is placed in a recording chamber and impaled with two microelectrodes.

  • One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set level.

  • The agonist is applied to the oocyte via the bathing solution to elicit a current.

  • The antagonist is then introduced into the solution at different concentrations, and the reduction in the agonist-evoked current is measured to determine the IC50.

cluster_oocyte_workflow Two-Electrode Voltage-Clamp Workflow start_oocyte Xenopus Oocyte Harvesting injection cRNA Injection of AMPA Receptor Subunits start_oocyte->injection incubation Incubation for Protein Expression injection->incubation tevc Two-Electrode Voltage-Clamp incubation->tevc agonist_oocyte Apply Agonist in Bathing Solution tevc->agonist_oocyte antagonist_oocyte Apply Antagonist at Varying Concentrations agonist_oocyte->antagonist_oocyte record_oocyte Record Membrane Currents antagonist_oocyte->record_oocyte analysis_oocyte Determine IC50 record_oocyte->analysis_oocyte

Figure 3. Workflow for antagonist characterization using two-electrode voltage-clamp.

Conclusion

Both IEM-1460 and philanthotoxins are valuable pharmacological tools for the study of AMPA receptors, particularly for isolating the function of Ca²⁺-permeable, GluA2-lacking subtypes. The choice between them may depend on the specific requirements of the experiment. IEM-1460 offers a very high degree of selectivity between GluA2-lacking and GluA2-containing receptors. Philanthotoxin analogs, on the other hand, can offer higher potency, with some acting in the nanomolar range on specific subunit combinations. For researchers aiming to pharmacologically discriminate between different GluA2-lacking receptor subtypes, the diverse range of synthetic philanthotoxin analogs may provide more nuanced tools. It is crucial to consider the specific AMPA receptor subunit composition in the system under investigation and to consult the primary literature for detailed experimental conditions when comparing the potency of these antagonists.

References

Cross-Validation of Iem 1460 Efficacy: A Comparative Analysis with Genetic Knockout Models of Ca2+-Permeable AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological blockade of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by Iem 1460 with the effects observed in genetic models lacking the GluA2 subunit. This analysis, supported by experimental data, aims to facilitate the cross-validation of research findings and inform the strategic design of future studies.

This compound is a selective, voltage-dependent open-channel blocker of Ca2+-permeable AMPA receptors, which are typically deficient in the GluA2 subunit.[1] Its specificity makes it a valuable pharmacological tool to investigate the physiological and pathological roles of these receptors. Genetic knockout models, particularly those with targeted deletion of the Gria2 gene (encoding GluA2), offer a complementary approach to understanding the function of these channels by ablating their expression. This guide will objectively compare the outcomes of using this compound with the phenotypes observed in GluA2 knockout models, focusing on key experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound and GluA2 knockout (KO) mice.

Parameter This compound Administration GluA2 Knockout (KO) Reference
Seizure Susceptibility Rescued NMDA receptor-independent seizures in GluA2+/ECS(G) mice.Increased susceptibility to kainate-induced seizures and spontaneous epileptic seizures.[2]
Motor Coordination No direct data on rescue of motor deficits.Impaired motor coordination and motor learning deficits.[3][2][3]
Learning and Memory No direct data on rescue of learning and memory impairments.Impairments in learning and memory.[2]
Hippocampal CA1 Neuron Loss Not reported.Observed loss of hippocampal CA1 neurons.[2]
Dendritic Spine Density Not reported.Reductions in CA1 pyramidal cell spine density.[2]
Long-Term Potentiation (LTP) Not reported.NMDA receptor-independent LTP observed.[2]

Table 1: Comparison of Phenotypes in this compound-Treated and GluA2 KO Models

Parameter This compound IC50 Reference
GluA2-lacking AMPA receptors ~2.6 µM[1]
GluA2-containing AMPA receptors ~1102 µM[1]

Table 2: In Vitro Efficacy of this compound

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Seizure Induction and this compound Rescue in GluA2+/ECS(G) Mice
  • Animal Model: Mice heterozygous for a point mutation in the intronic editing complementary sequence (ECS) of the Gria2 gene (GluA2+/ECS(G)), resulting in reduced GluA2 RNA editing at the Q/R site.[2]

  • Seizure Induction: Seizures were induced via a non-NMDA receptor-dependent pathway.

  • This compound Administration: this compound was administered to assess its ability to rescue the seizure phenotype.

  • Data Analysis: Seizure activity was monitored and quantified to compare the effects of this compound treatment with vehicle-treated controls.

Electrophysiological Recordings in Hippocampal Slices
  • Slice Preparation: Coronal or sagittal brain slices (300-400 µm thickness) containing the hippocampus were prepared from wild-type and GluA2 KO mice in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording: Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons.

  • Current-Voltage (I-V) Relationship: I-V relationships of AMPA receptor-mediated currents were determined to assess the presence of Ca2+-permeable AMPA receptors, which exhibit an inwardly rectifying I-V curve.

  • Long-Term Potentiation (LTP) Induction: LTP was induced by high-frequency stimulation of the Schaffer collateral pathway.

  • Pharmacology: this compound was bath-applied to assess its effect on synaptic currents and plasticity.

Behavioral Assessments in GluA2 KO Mice
  • Motor Coordination: The rotarod test was used to assess motor coordination and learning. Mice were placed on a rotating rod with accelerating speed, and the latency to fall was recorded.

  • Learning and Memory: Various maze-based tasks, such as the Morris water maze or radial arm maze, were employed to evaluate spatial learning and memory.

  • Open Field Test: Spontaneous locomotor activity and anxiety-like behavior were assessed in an open field arena.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R Ca2+-permeable AMPA Receptor (GluA2-lacking) Glutamate->AMPA_R Binds Ca_ion Ca2+ AMPA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_ion->Downstream Activates Iem1460 This compound Iem1460->AMPA_R Blocks

Figure 1: Mechanism of Action of this compound.

Experimental_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_assessments Assessments Model1 GluA2 Knockout Mice Treatment1 Vehicle Model1->Treatment1 Model2 Wild-Type Mice Model2->Treatment1 Treatment2 This compound Model2->Treatment2 Assessment1 Electrophysiology (e.g., I-V curve, LTP) Treatment1->Assessment1 Assessment2 Behavioral Tests (e.g., Rotarod, Mazes) Treatment1->Assessment2 Assessment3 Histology (e.g., Neuron count, Spine density) Treatment1->Assessment3 Treatment2->Assessment1 Treatment2->Assessment2 Treatment2->Assessment3

References

Comparative Analysis of Iem 1460 Effects in Different Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Iem 1460, a selective blocker of calcium-permeable (CP) α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, across various neuronal cell types. This compound is a valuable pharmacological tool for dissecting the roles of GluA2-lacking AMPA receptors in physiological and pathological processes.

Mechanism of Action

This compound is a voltage-dependent open-channel blocker of AMPA receptors. Its selectivity is attributed to its preferential interaction with AMPA receptors lacking the edited GluA2 subunit, which renders the channel permeable to calcium ions (Ca²⁺).[1][2] The mechanism of action is complex, involving both an open channel block and a competitive-like inhibition.[1][3] This dual mechanism suggests that this compound can interact with the receptor in both its resting and activated states.[1][3]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on different neuronal cell types and recombinant AMPA receptors. The data highlights the differential sensitivity to this compound based on the expression of GluA2-lacking, Ca²⁺-permeable AMPA receptors.

Cell Type/Receptor SubunitConcentration of this compoundEffectReference
Hippocampal Non-Pyramidal Neurons (Rat) 100 µM81% inhibition of kainate-induced current[2]
Hippocampal Pyramidal Neurons (Rat) 100 µM4-15% inhibition of kainate-induced current[2]
Striatal Giant Cholinergic Interneurons (Rat) 100 µM95% inhibition of kainate-induced current[2]
Striatal GABAergic Principal Cells (Rat) 100 µM4-15% inhibition of kainate-induced current[2]
Cerebellar Purkinje Cells (Rat) 100 µM4-15% inhibition of kainate-induced current[2]
Cerebellar Molecular Layer Interneurons (Rat) Not specifiedBlocks 75% of the AMPA-mediated Ca²⁺ signal[4]
Principal cells of the medial nucleus of the trapezoid body (Mouse, P4-P5) Not specifiedBlocked 78.1 ± 5.1% of the EPSC amplitude[5]
Principal cells of the medial nucleus of the trapezoid body (Mouse, P18-P22) Not specifiedBlocked 40.8 ± 2.7% of the EPSC amplitude[5]
Recombinant Human GluR2 flip GQ (Ca²⁺-permeable) 0.3 mMReduced peak current to 0.21 ± 0.05[1]
Recombinant Human GluR2 flip GN (Ca²⁺-permeable) 1 mMReduced peak current to 0.25 ± 0.08[1]
Recombinant GluA2-lacking AMPA Receptors IC₅₀ = 2.6 µM50% inhibition
Recombinant GluA2-containing AMPA Receptors IC₅₀ = 1102 µM50% inhibition

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological experiments, specifically using the patch-clamp technique.

Whole-Cell and Outside-Out Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through AMPA receptors in isolated neurons or cells expressing recombinant receptors.

  • Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., hippocampus, striatum, cerebellum) of rats or mice. Alternatively, human embryonic kidney (HEK293) cells are transfected with cDNAs encoding specific AMPA receptor subunits.

  • Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve either a whole-cell or an outside-out patch configuration. In the whole-cell configuration, the pipette is in direct electrical and diffusional contact with the cell's interior. In the outside-out configuration, a small patch of the membrane is excised with the extracellular side facing outwards.

  • Agonist and Antagonist Application: A fast application system is used to rapidly apply the AMPA receptor agonist (e.g., glutamate or kainate) and this compound to the recorded cell or patch. This allows for the precise measurement of the receptor's response kinetics.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. The peak amplitude of the current is measured in the presence and absence of this compound to determine the percentage of inhibition. Dose-response curves are generated by applying a range of this compound concentrations to calculate the IC₅₀ value.

Single-Cell RT-PCR

Following electrophysiological recording, the cytoplasm of the recorded cell can be aspirated into the patch pipette. The mRNA from the single cell is then reverse-transcribed into cDNA and amplified using the polymerase chain reaction (PCR) with primers specific for the different AMPA receptor subunits (GluA1-4). This allows for the correlation of the physiological properties of the AMPA receptors with their molecular composition.

Mandatory Visualization

Signaling Pathway of this compound Action

Iem1460_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_glua2_lacking GluA2-Lacking AMPA Receptor (Ca²⁺ Permeable) cluster_glua2_containing GluA2-Containing AMPA Receptor (Ca²⁺ Impermeable) cluster_intracellular Intracellular Space Glutamate Glutamate GluA2_lacking_closed Closed State Glutamate->GluA2_lacking_closed Binds GluA2_containing_closed Closed State Glutamate->GluA2_containing_closed Binds Iem_1460 Iem_1460 GluA2_lacking_open Open State Iem_1460->GluA2_lacking_open Blocks GluA2_containing_open Open State Iem_1460->GluA2_containing_open Low Affinity Block GluA2_lacking_closed->GluA2_lacking_open Opens GluA2_lacking_blocked Blocked State GluA2_lacking_open->GluA2_lacking_blocked Ca_influx Ca²⁺ Influx GluA2_lacking_open->Ca_influx Na_influx Na⁺ Influx GluA2_lacking_open->Na_influx GluA2_containing_closed->GluA2_containing_open Opens GluA2_containing_open->Na_influx Downstream_signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_influx->Downstream_signaling Depolarization Membrane Depolarization Na_influx->Depolarization

Caption: Mechanism of this compound action on AMPA receptors.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Cell_Preparation Cell Preparation (Dissociated Neurons or Transfected HEK293 cells) Patch_Clamp Patch-Clamp Recording (Whole-Cell or Outside-Out) Cell_Preparation->Patch_Clamp Baseline Record Baseline Current (Agonist Application) Patch_Clamp->Baseline scPCR Single-Cell RT-PCR (Optional) Patch_Clamp->scPCR Drug_Application Co-apply Agonist and this compound Baseline->Drug_Application Record_Blocked_Current Record Blocked Current Drug_Application->Record_Blocked_Current Data_Analysis Data Analysis (% Inhibition, IC₅₀) Record_Blocked_Current->Data_Analysis Correlation Correlate Physiology with Subunit Expression Data_Analysis->Correlation scPCR->Correlation

Caption: Workflow for electrophysiological analysis.

References

Assessing the Reversibility of IEM-1460 Channel Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricacies of glutamatergic neurotransmission, the reversibility of a channel blocker is a critical parameter influencing its utility in experimental design and potential therapeutic application. This guide provides a comparative assessment of the reversibility of IEM-1460, a well-characterized open-channel blocker of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, alongside other relevant channel blockers.

Executive Summary

IEM-1460 exhibits a reversible block of Ca2+-permeable AMPA receptors. Experimental data indicates a relatively rapid recovery from block, a key feature for experiments requiring temporal control of receptor activity. This guide presents a quantitative comparison of IEM-1460's reversibility with IEM-1925, a more potent analog, and discusses another reversible blocker, Philanthotoxin-433. Detailed experimental protocols for assessing channel block reversibility using whole-cell patch-clamp electrophysiology are also provided to facilitate reproducible research.

Quantitative Comparison of Channel Blocker Reversibility

The following table summarizes the key parameters related to the reversibility of IEM-1460 and its comparator, IEM-1925. This data is crucial for selecting the appropriate tool for specific research needs, where the speed of onset and offset of the block are important considerations.

BlockerTarget Receptor(s)Reversibility MetricValueExperimental Conditions
IEM-1460 Ca2+-permeable AMPA ReceptorsRecovery Time Constant (τrec*)165.1 ± 22.6 ms[1]Whole-cell patch-clamp on nondesensitizing GluR2 L504Y mutant channels. Recovery was independent of glutamate concentration.[1]
IEM-1925 Ca2+-permeable AMPA ReceptorsUnblocking Rate Constant (k−)Lower than IEM-1460The lower unblocking rate constant of IEM-1925 compared to IEM-1460 suggests a slower recovery from block, contributing to its higher potency.
Philanthotoxin-433 (PhTX-433) Ca2+-permeable AMPA, NMDA, and nACh ReceptorsQualitative DescriptionReversible BlockerWhile confirmed to be a reversible blocker, specific quantitative data on the time constant of recovery for PhTX-433 at AMPA receptors was not available in the reviewed literature.

Experimental Protocols

The assessment of channel blocker reversibility is typically performed using whole-cell patch-clamp electrophysiology. This technique allows for the precise control of the cellular environment and the rapid application and washout of pharmacological agents.

Protocol: Assessing Reversibility of AMPA Receptor Channel Blockers

1. Cell Preparation:

  • Culture HEK293 cells or primary neurons expressing the AMPA receptor subunits of interest.
  • Transfect cells with the desired AMPA receptor subunit cDNAs (e.g., GluA1) if necessary.
  • Plate cells on glass coverslips suitable for electrophysiological recording.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from visually identified single cells.
  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
  • Hold the membrane potential at -60 mV.

3. Drug Application and Washout:

  • Use a rapid solution exchange system (e.g., a gravity-fed perfusion system with a multi-barrel applicator) positioned close to the patched cell to allow for fast application and removal of agonist and blocker solutions.
  • Establish a stable baseline current by applying a saturating concentration of an AMPA receptor agonist (e.g., 10 mM glutamate).
  • Co-apply the agonist with the channel blocker (e.g., 100 µM IEM-1460) and record the inhibition of the agonist-evoked current.
  • To assess reversibility, switch back to the agonist-only solution and record the recovery of the current. This is the washout phase.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current before, during, and after the application of the blocker.
  • Calculate the percentage of block by comparing the current amplitude in the presence of the blocker to the control current.
  • To quantify the rate of recovery, fit the washout phase of the current trace to a single exponential function to determine the recovery time constant (τrec).
  • The recovery is considered complete when the current amplitude returns to the pre-blocker baseline level.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the reversibility of a channel blocker using the whole-cell patch-clamp technique.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection establish_patch Whole-Cell Patch Configuration cell_prep->establish_patch patch_pipette Pipette Pulling & Filling patch_pipette->establish_patch baseline Baseline Current (Agonist Application) establish_patch->baseline block Blocker Application (Agonist + Blocker) baseline->block washout Washout (Agonist Application) block->washout measure_current Measure Current Amplitudes washout->measure_current calc_block Calculate % Block measure_current->calc_block fit_recovery Fit Recovery Curve (Determine τrec) measure_current->fit_recovery G cluster_receptor AMPA Receptor cluster_blocker Channel Blocker cluster_ion Ion Flux Glutamate Glutamate AMPAR_closed AMPAR (Closed) Glutamate->AMPAR_closed Binds AMPAR_open AMPAR (Open) AMPAR_closed->AMPAR_open Opens AMPAR_blocked AMPAR (Blocked) AMPAR_open->AMPAR_blocked Becomes Blocked Ca_influx Ca2+ Influx AMPAR_open->Ca_influx Allows AMPAR_blocked->AMPAR_open Unbinds (Reversible) No_Ca_influx No Ca2+ Influx AMPAR_blocked->No_Ca_influx Prevents IEM1460 IEM-1460 IEM1460->AMPAR_open Enters Pore

References

Comparative Analysis of IEM-1460 and Other AMPA Receptor Antagonists in Dose-Response Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Dose-Response Profile of IEM-1460 and its Alternatives.

This guide provides a detailed comparison of the inhibitory effects of IEM-1460 and other commonly used AMPA receptor antagonists. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their experimental needs, with a focus on dose-response curve analysis.

Introduction to IEM-1460 and AMPA Receptor Inhibition

IEM-1460 is a dicationic adamantane derivative that acts as a voltage-dependent open-channel blocker of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It exhibits a notable selectivity for Ca²⁺-permeable AMPA receptors, which are typically those lacking the GluA2 subunit.[1][2][3] The mechanism of inhibition by IEM-1460 is complex, involving both an open-channel block and a competitive-like antagonism at the glutamate binding site.[1][4] This dual mechanism contributes to its use-dependent and voltage-dependent inhibitory properties. Understanding the dose-response relationship of IEM-1460 is crucial for its effective application in neuroscience research, particularly in studies related to synaptic plasticity, excitotoxicity, and neurological disorders.

Comparative Dose-Response Data

The following table summarizes the key quantitative parameters from dose-response curve analyses of IEM-1460 and selected alternative AMPA receptor antagonists: NBQX, CNQX, and Naspm. These values, primarily IC₅₀ and Hill coefficients, are essential for comparing the potency and cooperativity of these inhibitors.

CompoundTarget SelectivityIC₅₀ (µM)Hill Coefficient (nH)Efficacy (% Inhibition)Mechanism of Action
IEM-1460 Ca²⁺-permeable (GluA2-lacking) AMPA Receptors2.6 (GluA2-lacking) vs. 1102 (GluA2-containing)[5]~1 (Implied non-cooperative)Near 100%Open-channel block & Competitive antagonism[1][4]
NBQX Competitive AMPA/Kainate Receptors0.15 (AMPA), 4.8 (Kainate)Not consistently reportedNear 100%Competitive antagonist[6]
CNQX Competitive AMPA/Kainate Receptors0.3 (AMPA), 1.5 (Kainate)[7][8]~1[9]Near 100%Competitive antagonist[3][7]
Naspm Ca²⁺-permeable AMPA ReceptorsNot typically reported as IC₅₀Not applicableIncomplete block at negative potentialsOpen-channel block[10][11]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for interpreting and replicating dose-response data. The following is a generalized protocol for determining the dose-response curve of an AMPA receptor antagonist using whole-cell patch-clamp electrophysiology on cultured cells expressing recombinant AMPA receptors.

Whole-Cell Patch-Clamp Protocol for Dose-Response Analysis

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

  • Transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 for Ca²⁺-permeable receptors or a combination of GluA1 and GluA2 for Ca²⁺-impermeable receptors).

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Prepare external and internal solutions for patch-clamp recording.

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Identify a transfected cell and establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • Use a rapid solution exchange system to apply the AMPA receptor agonist (e.g., 10 mM glutamate) to elicit an inward current.

  • Record baseline currents in response to the agonist alone.

  • Prepare a series of external solutions containing the agonist plus varying concentrations of the antagonist (e.g., IEM-1460, NBQX, CNQX, or Naspm).

  • Apply each antagonist concentration for a sufficient duration to reach steady-state inhibition, followed by a washout period.

  • Record the peak and steady-state current amplitudes at each antagonist concentration.

4. Data Analysis:

  • Measure the peak current amplitude for each concentration.

  • Normalize the current amplitude at each antagonist concentration to the baseline (agonist alone) response.

  • Plot the normalized current as a function of the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ and the Hill coefficient.

    • Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - LogConcentration) * HillSlope))

  • The efficacy is determined by the maximal percentage of inhibition achieved at saturating concentrations of the antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of IEM-1460 action and the general workflow for dose-response curve analysis.

IEM1460_Mechanism cluster_receptor Ca²⁺-Permeable AMPA Receptor cluster_inhibitor IEM-1460 Action Glutamate Glutamate BindingSite Glutamate Binding Site Glutamate->BindingSite Binds IonChannel Ion Channel (Open) BindingSite->IonChannel Activates Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Allows IEM1460_comp IEM-1460 (Competitive) IEM1460_comp->BindingSite Competes with Glutamate IEM1460_oc IEM-1460 (Open Channel Block) IEM1460_oc->IonChannel Blocks Pore

Caption: Mechanism of IEM-1460 inhibition of Ca²⁺-permeable AMPA receptors.

DoseResponse_Workflow A Cell Culture & Transfection B Whole-Cell Patch-Clamp (Giga-seal & Whole-cell) A->B C Baseline Current Recording (Agonist Application) B->C D Dose-Response Data Acquisition (Co-application of Agonist & Antagonist) C->D E Data Analysis (Normalization & Curve Fitting) D->E F Determine IC₅₀, Hill Coefficient, & Efficacy E->F

Caption: Experimental workflow for dose-response curve analysis.

Conclusion

The choice of an AMPA receptor antagonist should be guided by the specific requirements of the experiment. IEM-1460 is a valuable tool for selectively targeting Ca²⁺-permeable AMPA receptors, offering a use-dependent and voltage-dependent block. In contrast, NBQX and CNQX are broad-spectrum competitive antagonists of both AMPA and kainate receptors. Naspm also targets Ca²⁺-permeable AMPA receptors but its use as a highly specific blocker has been debated. The quantitative data and experimental protocols provided in this guide are intended to facilitate informed decisions in the design and execution of research involving the pharmacological modulation of AMPA receptors.

References

A Comparative Guide to the In Vivo Behavioral Effects of IEM-1460 and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, understanding the nuanced in vivo behavioral effects of different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists is paramount. This guide provides a comparative analysis of IEM-1460, a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), with other notable non-selective AMPA receptor antagonists, NBQX and GYKI 52466.

Mechanism of Action: A Tale of Two Blockades

IEM-1460 exhibits a unique mechanism of action by selectively blocking CP-AMPARs, which are typically GluA2-lacking. This selectivity offers a more targeted approach to modulating glutamatergic signaling compared to broader spectrum antagonists like NBQX and GYKI 52466, which block a wider range of AMPA receptors.[1] The action of IEM-1460 is complex, involving both open channel block and competitive antagonism.[1][2] In contrast, GYKI 52466 is a non-competitive antagonist.[1][3]

Comparative Behavioral Effects

The differential mechanisms of these antagonists translate into distinct behavioral profiles, particularly in models of seizure, anxiety, and motor control.

Anticonvulsant Activity

A key area of investigation for AMPA receptor antagonists is their potential as anticonvulsants. While several AMPA receptor antagonists have demonstrated antiepileptic activity, the efficacy of IEM-1460 appears to be model-dependent.[3][4]

AntagonistAnimal ModelSeizure Induction MethodKey Findings
IEM-1460 Immature Rats (12, 18, 25 days old)Pentylenetetrazol (PTZ)Delayed onset of minimal clonic seizures at 20 mg/kg. Suppressed generalized tonic-clonic seizures in 18- and 25-day-old rats at 10 and 20 mg/kg.[4]
IEM-1460 Adult MiceMaximal Electroshock (MES)Ineffective in altering the electroconvulsive threshold up to 30 mg/kg. Did not affect the anticonvulsant action of conventional antiepileptic drugs.[3]
GYKI 52466 MiceMaximal Electroshock (MES)Potentiated the anticonvulsant activity of conventional antiepileptic drugs.[1][3]
NBQX RodentsVarious modelsKnown to have anticonvulsant properties.[5]
Anxiety and Fear-Related Behaviors

AMPA receptor modulation has also been implicated in anxiety and fear memory. IEM-1460 has shown effects on fear extinction, a process relevant to anxiety and trauma-related disorders.

AntagonistBehavioral ParadigmAnimal ModelKey Findings
IEM-1460 Fear ExtinctionRatsAdministration before extinction training enhanced the extinction of remote, but not recent, fear memories.[6]
GYKI 52466 Elevated Plus Maze (EPM), mCPP-induced anxiety, Vogel testRatsShowed anxiolytic-like activity in multiple anxiety models at non-sedative doses.[7]
NBQX Elevated Plus Maze (EPM)RatsExhibited anxiolytic-like activity.[7]
Locomotor and Motor Coordination Effects

The impact of these antagonists on motor function is a critical consideration for their therapeutic potential.

AntagonistBehavioral ParadigmAnimal ModelKey Findings
IEM-1460 Open FieldMiceSubcutaneous administration produced a dose-dependent inhibition of hyperactivity induced by phencyclidine and methamphetamine.[8]
IEM-1460 Intrastriatal InfusionMiceInduced dystonia-like impairments and abnormal movements.[9]
NBQX Open FieldRatsInhibited locomotor activity. At high doses (60 mg/kg), it induced significant ataxia.[5][10]
GYKI 52466 Vigilance and BehaviorRats (genetic absence epilepsy model)Caused a dose-dependent increase in behaviors associated with light slow-wave sleep and passive wakefulness, followed by strong ataxia and immobility at higher doses.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of these behavioral findings.

Seizure Models
  • Pentylenetetrazol (PTZ)-Induced Seizures:

    • Animals: Immature Wistar rats (12, 18, and 25 days old).

    • Drug Administration: IEM-1460 (3, 10, and 20 mg/kg) administered intraperitoneally (i.p.).

    • Procedure: After drug administration, PTZ is injected to induce seizures. The latency to and severity of different seizure types (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) are observed and scored.[4]

  • Maximal Electroshock (MES) Test:

    • Animals: Male Swiss mice.

    • Drug Administration: IEM-1460 (up to 30 mg/kg, i.p.).

    • Procedure: An electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hindlimb extension seizure. The ability of the drug to prevent this seizure endpoint is measured.[3]

Fear Conditioning and Extinction
  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Conditioning Phase: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing occurs multiple times.

  • Extinction Phase: The animal is repeatedly exposed to the CS in the absence of the US.

  • Behavioral Measurement: The primary measure is "freezing" behavior, a fear response characterized by the absence of all movement except for respiration. The duration of freezing is quantified.

  • Drug Administration: IEM-1460 is administered prior to the extinction training sessions.[6][12][13]

Locomotor Activity
  • Apparatus: An open field arena, which is a square or circular enclosure.

  • Procedure: Animals are placed in the center of the open field, and their spontaneous activity is recorded for a set duration.

  • Behavioral Measures: Parameters such as total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency are automatically tracked and analyzed using video software.

  • Drug Administration: The test compound is administered prior to placing the animal in the open field. To assess the effect on drug-induced hyperactivity, a psychostimulant like phencyclidine or methamphetamine is administered after the antagonist.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of these antagonists and a typical experimental workflow for behavioral studies.

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonists Glutamate Glutamate AMPAR_CI AMPA Receptor (Ca2+ Impermeable) GluA2-containing Glutamate->AMPAR_CI Binds AMPAR_CP AMPA Receptor (Ca2+ Permeable) GluA2-lacking Glutamate->AMPAR_CP Binds Na_Ca_Influx_CI Na+ Influx AMPAR_CI->Na_Ca_Influx_CI Activates Na_Ca_Influx_CP Na+ & Ca2+ Influx AMPAR_CP->Na_Ca_Influx_CP Activates IEM1460 IEM-1460 IEM1460->AMPAR_CP Selectively Blocks NBQX NBQX NBQX->AMPAR_CI Blocks NBQX->AMPAR_CP Blocks GYKI GYKI 52466 GYKI->AMPAR_CI Blocks GYKI->AMPAR_CP Blocks

Caption: Mechanism of AMPA Receptor Antagonism.

Behavioral_Experiment_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimate Animals to Environment Animal_Model->Acclimation Behavioral_Paradigm Choose Behavioral Paradigm (e.g., Open Field, Fear Conditioning) Behavioral_Testing Conduct Behavioral Test Behavioral_Paradigm->Behavioral_Testing Drug_Preparation Prepare Antagonist Solutions (IEM-1460, NBQX, GYKI 52466) Drug_Administration Administer Antagonist or Vehicle (e.g., i.p., s.c.) Drug_Preparation->Drug_Administration Acclimation->Drug_Administration Drug_Administration->Behavioral_Testing Data_Collection Record and Collect Data Behavioral_Testing->Data_Collection Data_Analysis Analyze Behavioral Parameters Data_Collection->Data_Analysis Statistical_Analysis Perform Statistical Analysis Data_Analysis->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

References

A Comparative Guide to IEM-1460 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IEM-1460, a selective blocker of calcium-permeable AMPA receptors (CP-AMPARs), with other relevant compounds in preclinical models of epilepsy and neuropathic pain. The data presented is intended to assist researchers in evaluating the potential of IEM-1460 for their specific research applications.

Mechanism of Action: IEM-1460

IEM-1460 is a voltage-dependent, open-channel blocker that selectively targets AMPA receptors lacking the GluA2 subunit.[1] These GluA2-lacking receptors are permeable to calcium ions (Ca²⁺), and their overactivation is implicated in excitotoxic neuronal death, a key pathological process in various neurological disorders.[2][3] IEM-1460's selectivity for these receptors makes it a valuable tool for investigating the role of CP-AMPARs in disease and a potential therapeutic agent for mitigating excitotoxicity.

Signaling Pathway in CP-AMPAR-Mediated Excitotoxicity

The following diagram illustrates the signaling cascade initiated by the overactivation of CP-AMPARs and the point of intervention for IEM-1460.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate CP_AMPAR Ca²⁺-Permeable AMPA Receptor (GluA2-lacking) Ca_influx Ca²⁺ Influx CP_AMPAR->Ca_influx Glutamate Binding Downstream_Activation Activation of Downstream Effectors (Calpains, Caspases, etc.) Ca_influx->Downstream_Activation Excitotoxicity Excitotoxicity & Neuronal Death Downstream_Activation->Excitotoxicity IEM1460 IEM-1460 IEM1460->CP_AMPAR Blocks Channel Pore

CP-AMPAR Excitotoxicity Pathway and IEM-1460 Intervention.

Performance in Preclinical Epilepsy Models

The pentylenetetrazol (PTZ)-induced seizure model is a widely used screening tool for potential anticonvulsant drugs. The following table summarizes the performance of IEM-1460 and a conventional antiepileptic drug, Topiramate, in this model based on available literature. It is important to note that the experimental conditions in the cited studies may differ.

CompoundAnimal ModelDosingKey FindingsReference
IEM-1460 Immature Rats (18- and 25-day-old)10 and 20 mg/kg, i.p.Suppressed PTZ-induced generalized tonic-clonic seizures.[4][4]
Topiramate Mice175 and 200 mg/kg, i.p.Showed anticonvulsant effects.[2][2]
Topiramate MiceNot specifiedWas without significant effect in the PTZ test in another study.[5][5]

Performance in Preclinical Neuropathic Pain Models

The spared nerve injury (SNI) model is a common method for inducing neuropathic pain in rodents. While direct comparative studies are limited, the known mechanism of CP-AMPARs in central sensitization suggests a potential role for their blockers in alleviating neuropathic pain.

CompoundAnimal ModelDosingKey FindingsReference
IEM-1460 Not specified in direct comparative studies-The role of CP-AMPARs in pain suggests potential efficacy.-
NASPM Not specified in direct comparative studies-As another selective CP-AMPAR blocker, it is a relevant comparator.[6][6]

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This protocol is a generalized representation based on common practices in the field.

G Animal_Acclimation Acclimation of Wistar Rats Drug_Administration Administration of IEM-1460, NASPM, Topiramate, or Vehicle (i.p.) Animal_Acclimation->Drug_Administration PTZ_Injection Pentylenetetrazol (PTZ) Injection (e.g., 60 mg/kg, s.c.) Drug_Administration->PTZ_Injection 30 min post-drug Behavioral_Observation Observation of Seizure Activity (Latency to first seizure, seizure severity score) PTZ_Injection->Behavioral_Observation Data_Analysis Statistical Analysis of Seizure Parameters Behavioral_Observation->Data_Analysis G Anesthesia Anesthetize Rodent Incision Make an incision in the thigh to expose the sciatic nerve Anesthesia->Incision Nerve_Ligation Ligate and transect the common peroneal and tibial nerves Incision->Nerve_Ligation Sparing Leave the sural nerve intact Nerve_Ligation->Sparing Closure Suture the muscle and skin Sparing->Closure PostOp_Care Post-operative care and recovery Closure->PostOp_Care Behavioral_Testing Assess mechanical allodynia and thermal hyperalgesia PostOp_Care->Behavioral_Testing Days/Weeks post-surgery G Prepare_Neurons Culture primary neurons on coverslips Establish_Seal Form a gigaohm seal with a neuron Prepare_Neurons->Establish_Seal Prepare_Solutions Prepare external and internal recording solutions Pull_Pipette Pull glass micropipette (3-7 MΩ) Prepare_Solutions->Pull_Pipette Pull_Pipette->Establish_Seal Whole_Cell_Config Rupture membrane to achieve whole-cell configuration Establish_Seal->Whole_Cell_Config Record_Currents Record AMPA receptor-mediated currents in voltage-clamp mode Whole_Cell_Config->Record_Currents Drug_Application Apply IEM-1460 or other compounds Record_Currents->Drug_Application

References

Comparative Analysis of Iem 1460 for Reproducible Research in AMPA Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of Iem 1460, a selective blocker of calcium-permeable (Ca2+-permeable) α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and its alternatives. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in experimental design and promote the consistency of research outcomes.

Comparative Efficacy of this compound and Alternatives

The selection of a specific AMPA receptor blocker can significantly impact experimental outcomes. The following tables summarize the quantitative data on the efficacy of this compound and its alternatives.

CompoundTargetIC50 ValueExperimental ModelReference
This compound GluA2-lacking AMPA Receptors2.6 µMRecombinant receptors[1]
GluA2-containing AMPA Receptors1102 µMRecombinant receptors[1]
Unmutated Human AMPA Receptors0.1 mMHEK293 cells[2][3]
Mutant (L504Y) GluR2 Channels10 µMHEK293 cells[2][3]
IEM-1925 Ca2+-permeable AMPA ReceptorsNot specified, but noted as more potent than this compound in vivoInflammatory pain model in rats[4][5]
NBQX AMPA ReceptorsNot specifiedNot specified[6]
CNQX AMPA/Kainate ReceptorsNot specifiedNot specified[6]
Philanthotoxin Ca2+-permeable AMPA ReceptorsNot specifiedNot specified[4][5]
Joro spider toxin Ca2+-permeable AMPA ReceptorsNot specifiedNot specified[4][5]
Argiotoxin Ca2+-permeable AMPA ReceptorsNot specifiedNot specified[4][5]

Table 1: Comparative IC50 Values of this compound and Alternatives. This table highlights the selectivity of this compound for GluA2-lacking AMPA receptors.

A study directly comparing the in vivo effects of this compound and a related dicationic compound, IEM-1925, in a model of persistent inflammatory pain provides valuable comparative data.

Compound (Intrathecal Administration)DoseEffect on Thermal HyperalgesiaOnset of ActionReference
This compound 5-300 µMAttenuated thermal hypersensitivitySlower onset[4][5]
IEM-1925 5-300 µMProfound relief in thermal hyperalgesiaFaster onset[4][5]

Table 2: In Vivo Comparison of this compound and IEM-1925 in a Pain Model. This data suggests that while both compounds are effective, IEM-1925 may have a more rapid and potent analgesic effect in this model.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are summaries of key experimental protocols involving this compound.

Electrophysiological Recording of AMPA Receptor Currents
  • Cell Type: Human embryonic kidney (HEK293) cells expressing recombinant human AMPA receptor subunits (e.g., GluR2 flip).

  • Technique: Patch-clamp technique in the outside-out patch configuration combined with ultrafast agonist application.

  • Procedure:

    • HEK299 cells are transfected with cDNA for the desired AMPA receptor subunits.

    • Outside-out patches containing the expressed receptors are excised from the cells.

    • A rapid solution exchange system is used to apply glutamate (agonist) and this compound (antagonist) to the patch.

    • Currents flowing through the AMPA receptor channels are recorded and analyzed.

    • To determine the mechanism of block, this compound can be co-applied with glutamate or pre-applied before the agonist.

  • Data Analysis: The peak current amplitude and the time constant of current decay are measured to characterize the blocking effect of this compound. A reduction in peak current amplitude with pre-incubation suggests a competitive block, while a faster current decay in the presence of the blocker indicates an open-channel block mechanism.[2][3]

In Vivo Model of Inflammatory Pain
  • Animal Model: Male Wistar rats.

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw to induce inflammation and hypersensitivity.

  • Drug Administration: this compound or IEM-1925 is administered intrathecally.

  • Behavioral Testing:

    • Thermal Hyperalgesia: A plantar test apparatus is used to measure the paw withdrawal latency in response to a radiant heat source.

    • Mechanical Allodynia: Von Frey filaments are used to assess the paw withdrawal threshold in response to a mechanical stimulus.

  • Procedure:

    • Baseline measurements of thermal and mechanical sensitivity are taken before CFA injection.

    • After CFA injection and the development of hypersensitivity, the test compounds are administered.

    • Paw withdrawal latencies and thresholds are measured at various time points after drug administration to assess the analgesic effect.

  • Data Analysis: The changes in paw withdrawal latency and threshold from baseline are calculated and compared between the different treatment groups.[4][5]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language to illustrate the signaling pathway of Ca2+-permeable AMPA receptors and a general experimental workflow for testing AMPA receptor antagonists.

G cluster_0 Glutamatergic Synapse Glutamate Glutamate AMPA_Receptor Ca2+-permeable AMPA Receptor (GluA2-lacking) Glutamate->AMPA_Receptor Binds Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Opens Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Activates Iem_1460 This compound Iem_1460->AMPA_Receptor Blocks (Open Channel)

Caption: Signaling pathway of Ca2+-permeable AMPA receptors and the blocking action of this compound.

G cluster_workflow Experimental Workflow Model_Selection Select Experimental Model (e.g., HEK293 cells, Animal Model) Compound_Preparation Prepare this compound and Alternative Compounds Model_Selection->Compound_Preparation Experiment Perform Experiment (e.g., Patch-clamp, Behavioral Test) Compound_Preparation->Experiment Data_Collection Collect Quantitative Data (e.g., IC50, Behavioral Response) Experiment->Data_Collection Data_Analysis Analyze and Compare Data Data_Collection->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for comparing AMPA receptor antagonists.

Conclusion and Future Directions

This compound is a well-characterized and selective tool for studying Ca2+-permeable AMPA receptors. The provided data and protocols offer a foundation for designing reproducible experiments. However, the broader issue of reproducibility in biomedical research underscores the importance of rigorous experimental design, transparent reporting, and independent replication of key findings.[7][8] While direct comparative studies on the reproducibility of findings using this compound versus its alternatives are lacking, researchers can contribute to a more robust scientific literature by:

  • Clearly reporting detailed experimental parameters.

  • Including appropriate controls and statistical analyses.

  • Conducting and publishing replication studies.

Future research should aim to directly compare the reproducibility of findings obtained with different AMPA receptor blockers to provide the scientific community with a clearer understanding of the most reliable tools for investigating glutamatergic signaling.

References

Safety Operating Guide

Personal protective equipment for handling Iem 1460

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal information for the handling of IEM 1460 (N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminium, bromide, hydrobromide), a selective antagonist of GluA2-lacking, Ca2+-permeable AMPA receptors. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Immediate Safety Information

This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

Hazard Identification and Precautionary Measures

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritation.Skin irritation (Category 2)P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
H319: Causes serious eye irritation.Eye irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritation.Specific target organ toxicity (single exposure) (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

First Aid Procedures

Exposure RouteFirst Aid Measures
After inhalation Move the individual to fresh air. If the person is unconscious, place them in a stable side position for transportation.
After skin contact Immediately wash the affected area with soap and water and rinse thoroughly.
After eye contact Rinse opened eye for several minutes under running water.
After swallowing If symptoms persist, consult a doctor.

Operational Plan: Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.

PPE CategoryRecommended Equipment
Hand Protection Protective gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage

Storage ConditionRecommendation
Temperature Store at room temperature.
Container Keep the container tightly closed.
Environment Desiccate to protect from moisture.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with institutional and local regulations for chemical waste. Improper disposal can lead to environmental contamination and potential health risks.

General Disposal Guidelines

  • Waste Classification : Treat all this compound waste as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams unless compatibility is confirmed. At a minimum, segregate acids, bases, solvents, and oxidizers.

  • Containerization : Use designated, properly labeled, and sealed containers for waste collection. Ensure containers are compatible with the chemical.

  • Labeling : All waste containers must be clearly labeled with the contents, concentration, and associated hazards.

  • Collection : Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Specific Disposal Steps

  • Unused Product : Dispose of any unwanted or expired this compound as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Whole-Cell Patch-Clamp Recording

This protocol is used to measure the effect of this compound on AMPA receptor currents in cultured cells.

  • Cell Preparation : Culture HEK293 cells and transfect them with the desired AMPA receptor subunit cDNAs. Allow 24-48 hours for protein expression.

  • Solution Preparation :

    • External Solution (in mM) : 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM) : 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2).

    • This compound Stock Solution : Prepare a stock solution in water or DMSO.

  • Recording Procedure :

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Perfuse the cell with the external solution.

    • Apply glutamate to elicit an AMPA receptor-mediated current.

    • Co-apply glutamate with varying concentrations of this compound to determine the inhibitory effect.

    • Record currents at a sampling frequency of at least 10 kHz and filter at 2-5 kHz.

    • Analyze the peak current amplitude to determine the IC₅₀ of this compound.

In Vivo Administration in Mice

This protocol describes the procedure for administering this compound to mice for behavioral or electrophysiological studies.

  • Animal Handling : All procedures should be approved by the local ethics committee and performed in accordance with institutional guidelines for animal care.

  • Solution Preparation : Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • Administration :

    • Weigh the mouse to determine the correct dosage.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • Monitor the animal for any adverse effects.

  • Experimental Procedure :

    • For behavioral studies, conduct the desired behavioral tests at the time of expected peak drug effect.

    • For in vivo electrophysiology, implant a recording array in the brain region of interest and record neuronal activity before and after this compound administration.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound blocks Ca²⁺-permeable, GluA2-lacking AMPA receptors.

Mechanism of Action of this compound at AMPA Receptors cluster_0 GluA2-Lacking AMPA Receptor cluster_1 This compound Intervention Glutamate Glutamate Receptor AMPA Receptor (GluA2-lacking) Glutamate->Receptor Binds to Channel_Open Ion Channel Opens Receptor->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Channel_Blocked Ion Channel Blocked Channel_Open->Channel_Blocked Becomes IEM1460 This compound IEM1460->Channel_Open Blocks

Caption: Mechanism of this compound at GluA2-lacking AMPA receptors.

Experimental Workflow: Whole-Cell Patch-Clamp

This diagram outlines the step-by-step workflow for a whole-cell patch-clamp experiment to assess the effect of this compound.

Workflow for Whole-Cell Patch-Clamp Experiment with this compound Start Start Prepare_Cells Prepare Transfected HEK293 Cells Start->Prepare_Cells Prepare_Solutions Prepare External and Internal Solutions Prepare_Cells->Prepare_Solutions Establish_Patch Establish Whole-Cell Patch Clamp Prepare_Solutions->Establish_Patch Apply_Glutamate Apply Glutamate (Control) Establish_Patch->Apply_Glutamate Record_Control Record Control Current Apply_Glutamate->Record_Control Apply_IEM1460 Co-apply Glutamate and this compound Record_Control->Apply_IEM1460 Record_Test Record Test Current Apply_IEM1460->Record_Test Analyze_Data Analyze Data (Calculate IC₅₀) Record_Test->Analyze_Data End End Analyze_Data->End Workflow for In Vivo Mouse Experiment with this compound Start Start Acclimate_Animals Acclimate Mice to Experimental Conditions Start->Acclimate_Animals Prepare_Solution Prepare this compound Solution in Saline Acclimate_Animals->Prepare_Solution Baseline_Measurement Perform Baseline Behavioral/Electrophysiological Measurement Prepare_Solution->Baseline_Measurement Administer_IEM1460 Administer this compound (i.p. injection) Baseline_Measurement->Administer_IEM1460 Post_Injection_Measurement Perform Post-Injection Behavioral/Electrophysiological Measurement Administer_IEM1460->Post_Injection_Measurement Data_Analysis Analyze and Compare Baseline and Post-Injection Data Post_Injection_Measurement->Data_Analysis End End Data_Analysis->End

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iem 1460
Reactant of Route 2
Reactant of Route 2
Iem 1460

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。